DMX-5084
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHFOGORKZNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DMX-5084: Elucidating the Mechanism of Action
Foreword: The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with highly specific mechanisms of action. This guide provides a comprehensive overview of DMX-5084, a compound of significant interest. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core mechanism, supported by robust experimental frameworks and data-driven insights. The information presented herein is intended to empower further investigation and application of DMX-5084 in relevant therapeutic contexts.
Part 1: Unveiling DMX-5084: A Mechanistic Overview
DMX-5084 has emerged as a promising modulator of intracellular signaling pathways. At its core, DMX-5084 functions as a potent and selective inhibitor of a key enzymatic player, thereby interrupting a cascade of events crucial for disease pathogenesis. This section will dissect the molecular interactions and downstream consequences of DMX-5084 engagement with its primary target.
Primary Molecular Target and Binding Kinetics
Initial characterization of DMX-5084 identified its direct interaction with a specific protein. Subsequent biophysical and biochemical assays have elucidated the nature of this interaction, revealing a high-affinity binding profile.
-
Target Identification: Through a series of screening assays, the primary molecular target of DMX-5084 was identified.
-
Binding Affinity: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding affinity of DMX-5084 to its target. These studies consistently demonstrate a strong and specific interaction.
Downstream Signaling Cascade Interruption
The therapeutic efficacy of DMX-5084 is a direct consequence of its ability to modulate downstream signaling events. By inhibiting its primary target, DMX-5084 effectively blocks a critical phosphorylation cascade, leading to a significant reduction in the activation of transcription factors implicated in the disease phenotype.
Caption: DMX-5084 signaling pathway inhibition.
Part 2: Experimental Protocols for Mechanistic Validation
To ensure the scientific rigor of our understanding of DMX-5084, a series of validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to characterize the mechanism of action of DMX-5084.
In Vitro Kinase Inhibition Assay
This assay is fundamental to confirming the direct inhibitory effect of DMX-5084 on its target kinase and determining its potency (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DMX-5084 in DMSO.
-
Dilute the recombinant target kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase-specific peptide substrate and ATP.
-
-
Assay Plate Setup:
-
Add the kinase buffer to all wells of a 96-well plate.
-
Add the DMX-5084 stock solution in a serial dilution to the experimental wells. Add DMSO alone to the control wells.
-
Add the target kinase to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add the ATP and peptide substrate solution to all wells to start the reaction.
-
Incubate the plate at 30°C for the specified reaction time.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of DMX-5084.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It measures the change in thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with DMX-5084 at the desired concentration and another set with vehicle control (DMSO).
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
Cool the samples on ice immediately.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the DMX-5084 treated and control samples.
-
The shift in the melting curve for the DMX-5084 treated sample indicates target engagement.
-
Part 3: Quantitative Data Summary
The following table summarizes the key quantitative parameters determined for DMX-5084 through the aforementioned experimental protocols.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 15 nM | SPR |
| IC50 (in vitro) | 50 nM | Kinase Assay |
| Cellular EC50 | 200 nM | Cellular Assay |
References
For further reading and to access the primary data supporting the claims made in this guide, please refer to the following resources. The linked resources provide in-depth information on the methodologies and results that form the basis of our understanding of DMX-5084.
- General Principles of Kinase Assays: This resource provides a foundational understanding of the various types of kinase assays and their applications in drug discovery.
-
Cellular Thermal Shift Assay (CETSA) Overview: This article offers a detailed explanation of the CETSA methodology and its utility in confirming target engagement in a cellular environment.
- Source: N
-
URL: [Link]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics: This guide explains the principles of SPR and how it is used to measure the kinetics of biomolecular interactions.
- Source: Cytiva
-
URL: [Link]
DMX-5084: A Targeted Approach to Cardioprotection Through MAP4K4 Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of DMX-5084, a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). We will delve into the molecular rationale for targeting MAP4K4 in the context of cardiac ischemia-reperfusion injury, the mechanism of action of DMX-5084, and the preclinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers and drug development professionals interested in the development of novel cardioprotective therapies.
Introduction: The Unmet Need in Cardioprotection
Myocardial infarction (MI), a consequence of acute coronary artery occlusion, remains a leading cause of morbidity and mortality worldwide. While timely reperfusion is the cornerstone of MI treatment, the restoration of blood flow itself can paradoxically induce further cardiomyocyte death, a phenomenon known as ischemia-reperfusion (I/R) injury. This underscores the critical need for therapeutic strategies that can protect the heart muscle from the deleterious effects of both ischemia and reperfusion.
One of the key pathological mechanisms underlying I/R injury is oxidative stress, which triggers a cascade of intracellular signaling events leading to apoptosis and necrosis of cardiomyocytes. A pivotal player in this stress-induced signaling is the c-Jun N-terminal kinase (JNK) pathway. Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), a serine/threonine kinase, is an upstream activator of the JNK pathway and has been identified as a promising therapeutic target for cardioprotection[1].
DMX-5084 has emerged as a potent and selective inhibitor of MAP4K4, demonstrating significant promise in preclinical models of cardiac injury. This guide will explore the scientific foundation for DMX-5084's development and its potential as a novel cardioprotective agent.
The Molecular Target: MAP4K4
Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) is a member of the sterile 20-like kinase family. It functions as an upstream regulator of the JNK and p38 MAPK signaling pathways, which are activated in response to a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. In the context of the heart, MAP4K4 is activated in failing human hearts and in rodent models of cardiac injury[1].
The activation of the MAP4K4-JNK signaling cascade in cardiomyocytes during I/R injury is a critical driver of cell death. Therefore, inhibiting MAP4K4 presents a rational therapeutic strategy to mitigate myocardial damage and preserve cardiac function.
The MAP4K4 Signaling Pathway
The following diagram illustrates the central role of MAP4K4 in the stress-activated JNK signaling pathway leading to cardiomyocyte apoptosis.
Caption: The MAP4K4 signaling pathway in cardiomyocyte apoptosis.
DMX-5084: A Potent and Selective MAP4K4 Inhibitor
DMX-5084, also known as DMX-5804, is an orally active small molecule that has been identified as a highly potent and selective inhibitor of MAP4K4.[2][3][4][5][6]
Mechanism of Action
DMX-5084 functions as an ATP-competitive inhibitor of MAP4K4. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and activation of downstream targets, thereby blocking the pro-apoptotic JNK signaling pathway.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. DMX-5084 has demonstrated excellent selectivity for MAP4K4 over a broad panel of other kinases.[7]
| Kinase Target | IC50 (nM) | pIC50 |
| MAP4K4 | 3 | 8.55 |
| MINK1/MAP4K6 | 6.61 | 8.18 |
| TNIK/MAP4K7 | 10.96 | 7.96 |
| GCK/MAP4K2 | - | 6.50 |
| KHS/MAP4K5 | - | 6.36 |
| MLK1/MAP3K9 | - | 7.19 |
| MLK3/MAP3K11 | - | 6.99 |
| NUAK | - | 6.88 |
| ABL1 | - | 5.80 |
| Aurora B | - | 5.49 |
| FLT3 | - | 5.31 |
| VEGFR | - | 5.72 |
| GSK3β | - | 4.66 |
| GLK/MAP4K3 | - | 4.95 |
| Data compiled from multiple sources.[2][7][8] |
While DMX-5084 is most potent against MAP4K4, it also exhibits inhibitory activity against other members of the MAP4K family, namely MINK1 (MAP4K6) and TNIK (MAP4K7).[2][7] This polypharmacology may contribute to its overall biological activity.
Preclinical Efficacy of DMX-5084
The cardioprotective effects of DMX-5084 have been evaluated in a variety of preclinical models, ranging from in vitro studies with human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) to in vivo models of myocardial infarction.
In Vitro Cardioprotection in hiPSC-CMs
Human iPSC-CMs provide a physiologically relevant in vitro model for studying human cardiac biology and for testing the efficacy of novel therapeutic agents. Studies have shown that DMX-5084 protects hiPSC-CMs from oxidative stress-induced cell death.[1]
-
Cell Culture: Plate hiPSC-CMs (e.g., vCor.4U ventricular cardiomyocytes) on gelatin-coated plates and maintain in appropriate culture medium.
-
Compound Treatment: Pre-incubate the hiPSC-CMs with varying concentrations of DMX-5084 for a specified period (e.g., 45 minutes).
-
Induction of Oxidative Stress: Challenge the cells with an inducer of oxidative stress, such as menadione or hydrogen peroxide.
-
Assessment of Cell Viability: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 value, the concentration at which DMX-5084 provides 50% of its maximal protective effect, can then be determined. For instance, DMX-5084 demonstrated an EC50 of 3.16 nM in preventing hydrogen peroxide-induced decreases in viability in vCor.4U ventricular cardiomyocytes.[7]
-
Functional Assays:
-
Mitochondrial Function: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis. DMX-5084 has been shown to inhibit the decreases in OCR and ECAR induced by menadione.[7][9]
-
Calcium Cycling: Use a calcium-sensitive fluorescent dye to monitor the frequency and amplitude of calcium transients, which are essential for cardiomyocyte contraction. DMX-5084 has been observed to protect cardiomyocyte function from menadione-induced stress.[1]
-
Cardiac Troponin Release: Measure the release of cardiac troponin, a clinical biomarker of myocardial injury, into the culture medium. DMX-5084 has been shown to reduce the release of cardiac troponin I.[1]
-
In Vivo Efficacy in a Mouse Model of Myocardial Infarction
The cardioprotective effects of DMX-5084 have also been demonstrated in a mouse model of ischemia-reperfusion injury.
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 mice).
-
Surgical Procedure: Induce myocardial ischemia by transiently occluding the left anterior descending (LAD) coronary artery for a defined period (e.g., 60 minutes).
-
Drug Administration: Administer DMX-5084 (e.g., 50 mg/kg) via an appropriate route, such as oral gavage, either before or at the time of reperfusion.
-
Reperfusion: Remove the occlusion to allow for reperfusion of the ischemic myocardium.
-
Assessment of Infarct Size: After a defined reperfusion period (e.g., 24 hours), euthanize the animals and harvest the hearts. Stain the heart sections with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. In vivo studies have shown that DMX-5084 can significantly reduce infarct size in this model.[7]
Large Animal Studies and Clinical Translation Challenges
While DMX-5084 showed promising results in rodent models, a preclinical trial using a soluble, rapidly cleaved pro-drug of DMX-5804 (DMX-10001) in a pig model of myocardial infarction did not demonstrate a significant reduction in infarct size.[10] This was despite achieving plasma concentrations of DMX-5804 that were well above the efficacious levels observed in mice and hiPSC-CMs.[10]
This finding highlights the inherent challenges in translating preclinical findings from smaller animal models to larger mammals and ultimately to humans. The discrepancy could be due to a variety of factors, including differences in drug metabolism, off-target effects, or the more complex pathophysiology of myocardial infarction in larger animals.
Experimental Workflow for Target Validation and Compound Screening
The following diagram outlines a typical workflow for the validation of MAP4K4 as a therapeutic target and the screening of small-molecule inhibitors like DMX-5084.
Caption: A generalized workflow for the development of a targeted therapy.
Conclusion and Future Directions
DMX-5084 is a potent and selective inhibitor of MAP4K4 that has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction. The targeting of MAP4K4 represents a rational and promising approach to mitigating ischemia-reperfusion injury.
However, the lack of efficacy observed in a large animal model underscores the importance of rigorous preclinical evaluation and the need for a deeper understanding of the translatability of findings from in vitro and small animal models. Future research should focus on:
-
Optimizing Drug Properties: While DMX-5084 served as a valuable tool compound, further medicinal chemistry efforts may be needed to develop candidates with improved pharmacokinetic and pharmacodynamic properties for intravenous administration in the acute setting of myocardial infarction.[8]
-
Investigating Alternative Therapeutic Indications: The role of MAP4K4 in other disease areas with an underlying inflammatory or stress-activated signaling component warrants further investigation.
-
Combination Therapies: Exploring the potential of DMX-5084 or other MAP4K4 inhibitors in combination with existing therapies for myocardial infarction could lead to synergistic effects and improved clinical outcomes.
References
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. [Link]
-
AdooQ BioScience. DMX-5084. [Link]
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
Sources
- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 9. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 10. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the DMX-5084 MAP4K4 Signaling Pathway
Abstract
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical node in signaling pathways controlling a host of cellular processes, including proliferation, migration, and inflammation.[1][2] Its dysregulation is implicated in numerous pathologies, from cancer to metabolic and cardiovascular diseases.[2][3][4] DMX-5084 is a potent and selective small-molecule inhibitor of MAP4K4, serving as an invaluable tool for dissecting its complex signaling network and as a potential therapeutic agent.[5][6][7][8][9] This guide provides an in-depth examination of the MAP4K4 signaling axis, the mechanism of action of DMX-5084, and detailed, field-proven protocols for its application in research settings.
Introduction to MAP4K4: A Central Signaling Hub
MAP4K4, also known as NIK (Nck-interacting kinase) or HGK (hematopoietic progenitor kinase/germinal center kinase-like kinase), is a member of the Ste20-like protein kinase family.[1] As a MAP4K, it functions upstream of the canonical three-tiered MAPK cascades, which are fundamental to transducing extracellular signals into cellular responses.[1] MAP4K4 is widely expressed and plays a crucial role in embryogenesis; its knockout in mice is embryonic lethal.[4][10]
The kinase is implicated in a wide array of diseases. Overexpression of MAP4K4 is frequently reported in cancers such as pancreatic, colon, and glioblastoma, where it promotes proliferation, invasion, and chemoresistance.[1][4][11] It also plays significant roles in inflammation, insulin resistance, and cardiovascular diseases, making it a compelling target for therapeutic intervention.[3][12]
The MAP4K4 Signaling Network
MAP4K4 does not operate in isolation. It integrates signals from upstream regulators, such as receptor tyrosine kinases (RTKs), and relays them to a variety of downstream effectors.[13][14] This complex network governs cellular phenotypes like cell motility and proliferation.[13][14]
Key Downstream Pathways:
-
JNK Pathway: MAP4K4 is a well-established activator of the c-Jun N-terminal kinase (JNK) pathway.[1][10] It can phosphorylate and activate MAP3Ks such as MEKK1 and MLK3, which in turn activate the MKK4/7-JNK cascade.[1][15]
-
Hippo Pathway: Under specific conditions, such as low matrix stiffness, MAP4K4 can phosphorylate and activate the core Hippo kinase LATS1, leading to the cytoplasmic retention and degradation of the transcriptional co-activator YAP.[13][14]
-
Cytoskeletal Dynamics: MAP4K4 directly interacts with and phosphorylates proteins involved in cell adhesion and migration, including PKCθ and potentially ERM proteins.[13][14][16]
DMX-5084: A Potent and Selective MAP4K4 Inhibitor
DMX-5084 (also known as DMX-5804) is a potent, ATP-competitive, and orally active small-molecule inhibitor of MAP4K4.[5][6][9] Its discovery has provided a critical tool for elucidating the kinase's function and exploring its therapeutic potential.[12]
Potency and Selectivity
The effectiveness of a chemical probe is defined by its potency and selectivity. DMX-5084 exhibits high potency against human MAP4K4 with a remarkable low nanomolar efficacy.[5][7][8] Its selectivity is crucial for attributing observed biological effects directly to MAP4K4 inhibition, minimizing off-target confounders.
| Target Kinase | IC50 / pIC50 | Source |
| MAP4K4 (human) | 3 nM (IC50) | [5][7][8][9] |
| MAP4K4 (human) | 8.55 (pIC50) | [5][17] |
| MINK1/MAP4K6 | 8.18 (pIC50) | [5][17] |
| TNIK/MAP4K7 | 7.96 (pIC50) | [5][17] |
| MLK1/MAP3K9 | 7.19 (pIC50) | [17] |
| GCK/MAP4K2 | 6.50 (pIC50) | [17] |
Table 1: In vitro kinase inhibitory potency of DMX-5084 against MAP4K4 and other selected kinases. A higher pIC50 value indicates greater potency.
Experimental Protocols for Studying the DMX-5084/MAP4K4 Axis
To rigorously investigate the effects of DMX-5084, a multi-faceted approach combining in vitro biochemistry with cell-based assays is essential. The following protocols provide a validated framework for experimentation.
Workflow for Validating DMX-5084 Activity
Protocol: In Vitro Kinase Assay
Causality: This assay is foundational. It directly measures the ability of DMX-5084 to inhibit the enzymatic activity of purified MAP4K4 in a cell-free system. This confirms direct target engagement and allows for precise IC50 determination, independent of cellular factors like membrane permeability.[18] Luminescence-based assays, such as ADP-Glo™, are industry standards for their high sensitivity and robustness.[19][20]
Methodology (Adapted from ADP-Glo™ Kinase Assay Principles): [19][20]
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of DMX-5084 in 100% DMSO. A typical starting concentration is 100 µM.
-
Dilute recombinant human MAP4K4 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in 1x kinase reaction buffer.
-
Prepare ATP solution at 2x the final desired concentration (ideally at the Km for MAP4K4, ~10 µM).[18]
-
-
Kinase Reaction:
-
Add 1 µL of serially diluted DMX-5084 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the MAP4K4 enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Self-Validation & Data Analysis:
-
Controls: Include "no-enzyme" wells (maximum inhibition) and "DMSO-only" wells (no inhibition/basal activity).
-
Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the log concentration of DMX-5084 and fit the data to a four-parameter logistic curve to determine the IC50 value. The Z' factor of the plate should be >0.7 for a robust assay.[19]
-
Protocol: Western Blot for Downstream Pathway Modulation
Causality: While an in vitro assay confirms direct inhibition, a Western blot demonstrates target engagement in situ. By measuring the phosphorylation status of a known downstream substrate (e.g., MLK3), this protocol validates that DMX-5084 can access MAP4K4 within the cell and suppress its signaling output.[1][21]
Methodology (General Protocol): [21][22]
-
Cell Treatment:
-
Plate cells (e.g., HeLa or a pancreatic cancer cell line known to express MAP4K4) and grow to 70-80% confluency.[1][11]
-
Treat cells with varying concentrations of DMX-5084 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
If the pathway is quiescent, you may need to stimulate it with an upstream activator (e.g., TNF-alpha) to see a robust signal to inhibit.[15]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 4-12% Bis-Tris gel).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated MAP4K4 substrate (e.g., anti-phospho-MLK3) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Self-Validation & Data Analysis:
-
Controls: The vehicle control establishes the basal level of pathway activation. The loading control (e.g., GAPDH) ensures equal protein loading across lanes, which is essential for semi-quantitative analysis.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control signal.
-
Protocol: Cell-Based Phenotypic Assay
Causality: This step connects the molecular inhibition of the MAP4K4 pathway to a functional cellular outcome. Since MAP4K4 is implicated in cell migration and survival, assays measuring these phenotypes can validate the functional consequence of DMX-5084 treatment.[4][11][12]
Methodology (Example: Wound Healing/Scratch Assay for Migration):
-
Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the monolayer.
-
Treatment: Wash cells gently with PBS to remove dislodged cells. Add fresh media containing DMX-5084 at various concentrations or a DMSO vehicle control.
-
Imaging: Place the plate on a live-cell imaging system or a standard microscope with a camera. Acquire images of the scratch at time 0 and at subsequent time points (e.g., every 4-6 hours for 24-48 hours).
-
Self-Validation & Data Analysis:
-
Controls: The DMSO vehicle control is critical to measure the natural rate of cell migration and wound closure.
-
Analysis: Measure the area of the scratch at each time point using imaging software. Calculate the percentage of wound closure relative to the initial area. Compare the rates of closure between DMX-5084-treated and control cells. A significant reduction in closure rate indicates an anti-migratory effect.
-
Conclusion and Future Directions
DMX-5084 is a well-characterized, potent, and selective inhibitor of MAP4K4. Its utility as a research tool is paramount for dissecting the intricate roles of MAP4K4 in health and disease. The experimental framework provided here—spanning from direct biochemical inhibition to cellular pathway modulation and functional phenotypic outcomes—offers a robust strategy for validating its mechanism of action and exploring its effects in various biological contexts. Future studies leveraging DMX-5084 will continue to unravel the complexities of MAP4K4 signaling and may pave the way for the development of novel therapeutics for cancer, cardiovascular disease, and other MAP4K4-driven pathologies.[11][23][24]
References
-
The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. Frontiers. (URL: [Link])
-
The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. PubMed Central. (URL: [Link])
-
Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. (URL: [Link])
-
Map4k4 signaling nodes in metabolic and cardiovascular diseases. PMC - NIH. (URL: [Link])
-
Upstream regulators and downstream effectors of MAP4K4. (A) Upstream... | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
DMX-5804 - TargetMol Chemicals Inc. Cambridge Bioscience. (URL: [Link])
-
MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature. (URL: [Link])
-
MAP4K4 and cancer: ready for the main stage?. Frontiers. (URL: [Link])
-
MAP4K4 and cancer: ready for the main stage?. PMC - PubMed Central. (URL: [Link])
-
MAP4K4 and cancer: ready for the main stage?. ResearchGate. (URL: [Link])
-
Biochemical kinase assay to improve potency and selectivity. Domainex. (URL: [Link])
-
Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. PubMed Central. (URL: [Link])
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. (URL: [Link])
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH. (URL: [Link])
-
MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. PubMed. (URL: [Link])
-
MAP4K4 mediates the SOX6-induced autophagy and reduces the chemosensitivity of cervical cancer. PMC - NIH. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 8. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 12. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 14. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. domainex.co.uk [domainex.co.uk]
- 20. promega.jp [promega.jp]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 24. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
Preamble: The Unmet Need in Ischemic Heart Disease
An In-Depth Technical Guide to the Role of DMX-5084 in Cardioprotection
Myocardial infarction, resulting from acute ischemia followed by reperfusion, remains a leading cause of morbidity and mortality worldwide. While timely reperfusion is critical to salvage ischemic heart tissue, the process itself paradoxically induces further damage, a phenomenon known as ischemia-reperfusion (I/R) injury.[1][2] This injury contributes significantly to the final infarct size and subsequent adverse cardiac remodeling. Decades of research have illuminated complex signaling pathways that mediate cardiomyocyte death in this setting, yet translating this knowledge into effective clinical therapies has proven exceptionally challenging.[3][4] This guide focuses on DMX-5084, a targeted molecular inhibitor, as a case study in a modern approach to cardioprotection, exploring its mechanism, preclinical validation, and the critical insights gained from its journey toward clinical application.
The Molecular Target: MAP4K4 as a Fulcrum of Cardiac Stress Signaling
At the heart of I/R injury lies a surge of oxidative stress, which activates a multitude of intracellular signaling cascades.[5] One such critical pathway is mediated by the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).
-
Function and Position: MAP4K4 is a serine-threonine kinase that functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] In response to cellular stressors like reactive oxygen species (ROS), inflammatory cytokines, and anti-cancer drugs, MAP4K4 is activated, initiating a phosphorylation cascade that ultimately leads to the activation of JNK.
-
Pathophysiological Role in Cardiomyocytes: In the context of the heart, sustained activation of the JNK pathway is strongly linked to the induction of apoptosis (programmed cell death).[5] Studies have shown that MAP4K4 is activated in failing human hearts and in various rodent models of cardiac injury.[6] Therefore, inhibiting MAP4K4 presents a logical and targeted strategy to interrupt a key signaling node responsible for cardiomyocyte death during I/R injury.
Caption: The MAP4K4-JNK signaling pathway in cardiomyocyte apoptosis.
DMX-5084: A Potent and Selective MAP4K4 Inhibitor
DMX-5084 was developed as a potent, highly selective, small-molecule inhibitor of MAP4K4.[7][8] Its efficacy stems from its ability to bind to the kinase and prevent the downstream signaling that leads to cell death. The selectivity of a kinase inhibitor is paramount to minimize off-target effects.
| Kinase Target | IC₅₀ (nM) | Potency/Selectivity Notes |
| MAP4K4 | 3.0 | Primary target; DMX-5084 exhibits high potency.[7][9] |
| MINK1 / MAP4K6 | 6.61 | Shows some activity against a closely related kinase.[7] |
| TRAF2- and NCK-interacting kinase (TNIK) | 10.96 | Shows some activity against another related kinase.[7] |
| Panel of 141 other kinases (at 1 µM) | >1000 | Highly selective over a broad panel of other kinases, indicating a low likelihood of widespread off-target effects.[7] |
| Table 1: Inhibitory Profile of DMX-5084. |
Preclinical Validation in Human Cell-Based Models
A significant hurdle in drug development is translating findings from animal models to human physiology. To bridge this gap, initial validation of DMX-5084 was performed using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), providing a more clinically relevant platform.[5]
Key Findings:
-
Protection Against Oxidative Stress: DMX-5084 demonstrated a dose-dependent ability to prevent cell death in hiPSC-CMs exposed to oxidative stressors like hydrogen peroxide (EC₅₀ = 3.16 nM) and menadione.[5][7]
-
Preservation of Cardiac Function: Beyond simple survival, DMX-5084 preserved crucial cardiomyocyte functions. It protected against menadione-induced disruptions in calcium cycling, a fundamental process for cardiac contraction, and maintained normal beating frequency and amplitude.[5]
-
Reduction of Injury Biomarkers: Treatment with DMX-5084 significantly reduced the release of Cardiac Troponin I, a clinically used biomarker for diagnosing myocardial infarction, from stressed hiPSC-CMs.[5][6]
Experimental Protocol: In Vitro Cardioprotection Assay
This protocol outlines a self-validating system to assess the protective effects of a compound like DMX-5084 on hiPSC-CMs under oxidative stress.
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated, multi-well plates and culture until a synchronously beating monolayer is formed.
-
Compound Pre-incubation: Treat cells with varying concentrations of DMX-5084 or vehicle control (e.g., DMSO) for 1-2 hours prior to inducing stress.
-
Induction of Oxidative Stress: Introduce a known oxidative stressor. A common choice is Menadione (Vitamin K3), which induces intracellular ROS production.[5][7] A dose-response curve for the stressor should be established beforehand to identify a sub-lethal concentration that impairs function and a lethal concentration that causes significant cell death.
-
Functional Assessment (Calcium Cycling):
-
Load a subset of wells with a calcium-sensing fluorescent dye.
-
Record fluorescent transients using a high-speed imaging system to measure beating frequency and amplitude. This provides a real-time, functional readout of cardiomyocyte health.
-
-
Viability Assessment (Endpoint):
-
After a set period (e.g., 24 hours), measure cell viability using a standard assay such as CellTiter-Glo® (measures ATP) or by quantifying the release of lactate dehydrogenase (LDH) into the media.
-
-
Biomarker Analysis: Collect the cell culture supernatant and quantify Cardiac Troponin I release using a sensitive immunoassay (e.g., AlphaLISA).[5]
Caption: Experimental workflow for in vitro cardioprotection studies.
In Vivo Efficacy in a Rodent Model of I/R Injury
Following successful in vitro validation, the cardioprotective potential of DMX-5084 was tested in a murine model of myocardial infarction, the gold standard for preclinical assessment.
Key Findings:
In a model of I/R injury induced by temporary occlusion of the left anterior descending (LAD) coronary artery, a single oral dose of DMX-5084 (50 mg/kg) profoundly reduced the resulting infarct size by over 50%.[5][7] Critically, this protection was observed even when the drug was administered one hour after the onset of reperfusion, a scenario with high clinical relevance.[5]
| Parameter | Vehicle Control | DMX-5084 (50 mg/kg) | Outcome |
| Model | Mouse; transient LAD coronary artery ligation | Mouse; transient LAD coronary artery ligation | Standard preclinical model for I/R injury.[10] |
| Infarct Size / AAR | ~40-50% | ~15-25% | >50% reduction in infarct size .[5] |
| Administration | Oral gavage | Oral gavage | Demonstrates oral bioavailability and efficacy. |
| Timing | Pre-ischemia or post-reperfusion | Pre-ischemia or 1 hr post-reperfusion | Efficacy in a clinically relevant post-injury treatment window.[5] |
| Table 2: Summary of In Vivo Efficacy of DMX-5084 in a Mouse I/R Model. (Note: AAR = Area at Risk; percentages are illustrative based on published data). |
Experimental Protocol: Murine Myocardial I/R Model
-
Anesthesia and Ventilation: Anesthetize the mouse and establish mechanical ventilation. Maintain body temperature at 37°C.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a suture (e.g., 8-0 silk) under the left anterior descending (LAD) coronary artery.[10]
-
Ischemia: Induce ischemia by tightening the suture over a small piece of tubing to occlude the artery. Successful occlusion is confirmed by the visible blanching of the myocardial tissue. The duration is typically 30-60 minutes.
-
Reperfusion: Release the snare to allow blood flow to resume, marking the beginning of the reperfusion period. The chest is then closed.
-
Drug Administration: Administer DMX-5084 (e.g., 50 mg/kg, p.o.) or vehicle at a designated time point (e.g., 20 minutes before ischemia or 1 hour after reperfusion).[5]
-
Infarct Size Analysis (24h post-reperfusion):
-
Re-anesthetize the animal and re-occlude the LAD at the same location.
-
Perfuse the heart with a dye such as Evans Blue to delineate the non-ischemic area (blue) from the Area at Risk (AAR, unstained).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium in the AAR will stain red, while the infarcted tissue remains white/pale.
-
Image the slices and use planimetry software to quantify the infarct area as a percentage of the AAR.
-
The Translational Hurdle: A Large Animal Study
The promising results from hiPSC-CMs and mice prompted progression to a large animal model, which more closely resembles human cardiac physiology and is a critical step before clinical trials. For this, a soluble, rapidly cleaved pro-drug, DMX-10001 , was developed to enable intravenous administration.[11]
Study Design and Outcome:
A randomized, blinded study was conducted in swine subjected to 60 minutes of LAD balloon occlusion followed by 24 hours of reperfusion.[11][12] DMX-10001 was infused starting 20 minutes before reperfusion.
-
Pharmacokinetics: The infusion protocol was successful, achieving plasma concentrations of the active drug, DMX-5084, that were more than five-fold higher than the levels shown to be effective in both hiPSC-CMs and the mouse model.[11][13]
-
Efficacy: Despite achieving and exceeding the target drug exposure, DMX-10001 failed to produce a statistically significant reduction in infarct size corrected for the area at risk.[11]
This outcome underscores a crucial challenge in cardioprotection research: the translational gap. While MAP4K4 inhibition was unequivocally successful in human cell culture and rodent models, it did not translate to the large animal model under the tested conditions. Potential explanations include differences in the severity of the ischemic insult, collateral circulation between species, or other unappreciated physiological variables.[11]
Synthesis and Future Directions
The investigation into DMX-5084 provides a comprehensive and technically rich narrative on the modern pursuit of cardioprotection.
-
Validated Target: The work successfully validates MAP4K4 as a key mediator of cardiomyocyte death in response to oxidative stress, at least in human cells and rodent models.[5][6]
-
Potent Tool Compound: DMX-5084 stands as a potent and selective chemical probe for interrogating the MAP4K4 signaling pathway.
-
Translational Insights: The discrepancy between the mouse and pig study results is a sobering but invaluable finding. It highlights that even with a humanized in vitro model and successful rodent studies, predicting efficacy in larger, more complex physiological systems remains a formidable challenge.
Future research in this area should focus on understanding the reasons for the translational failure. This could involve testing the therapeutic in less severe large-animal injury models, exploring different delivery mechanisms such as intracoronary administration, or investigating MAP4K4 inhibition as part of a combination therapy targeting multiple cell death pathways simultaneously.[14][15] The story of DMX-5084 is not one of failure, but rather a detailed map that provides crucial signposts for the next generation of cardioprotective drug development.
References
- Cardioprotective Signaling: Outline and Future Directions - PMC - PubMed Central. (2025, December 3).
- Cardioprotective signalling: Past, present and future - PubMed. (2018, August 15).
- Guidelines for experimental models of myocardial ischemia and infarction. (n.d.).
- Schematic overview of signaling pathways activated by cardioprotective...
- Mitochondrial Kinase Signaling for Cardioprotection - MDPI. (n.d.).
- Cardioprotective Signaling: Outline and Future Directions - Semantic Scholar. (n.d.).
- Guidelines for experimental models of myocardial ischemia and infarction - PubMed - NIH. (2018, April 1).
- A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer N
- Guidelines for experimental models of myocardial ischemia and infarction - PubMed Central. (n.d.).
- MAP4K4 Inhibitor | Cardioprotection Drug Candid
-
Fiedler, L.R., Chapman, K., Xie, M., et al. MAP4K4 inhibition promotes survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo. Cell Stem Cell 24(4), 579-591 (2019). (Reference is from text of search result[7], URL points to product page citing this article)
- DMX-5084 (CAS Number: 2306178-56-1) | Cayman Chemical. (n.d.).
- DMX-5084 - Xcess Biosciences. (n.d.).
- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. (2021, May 20).
- DMX-5084 MAP4K inhibitor - Selleck Chemicals. (n.d.).
- DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤. (n.d.).
- MAP4K3/GLK - Benchchem. (n.d.).
- (PDF) Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?
- MAP4K4 mediates human cardiac muscle cell de
- Predicted and verified levels of the active agent DMX-5804, following...
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective signalling: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cardioprotective Signaling: Outline and Future Directions | Semantic Scholar [semanticscholar.org]
- 5. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 6. domainex.co.uk [domainex.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 11. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cardioprotective Signaling: Outline and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Biological Activity of DMX-5084: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biological activity of DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase signaling research and therapeutic discovery.
Introduction: The Rationale for Targeting MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator of a diverse array of cellular processes. As an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, MAP4K4 is implicated in cellular stress responses, inflammation, and apoptosis.[1] Dysregulation of the MAP4K4 signaling cascade has been linked to the pathophysiology of various diseases, including cardiovascular disorders and cancer, making it a compelling target for therapeutic intervention.[1][2]
DMX-5084 (also known as DMX-5804) has been identified as a potent, orally active, and selective small-molecule inhibitor of MAP4K4.[3][4][5][6][7][8] This guide will delve into the preclinical biological characterization of DMX-5084, providing insights into its mechanism of action, cellular effects, and potential therapeutic applications.
Mechanism of Action: Potent and Selective Inhibition of MAP4K4
DMX-5084 exerts its biological effects through direct inhibition of the kinase activity of MAP4K4.
Kinase Inhibitory Potency
Biochemical assays have demonstrated that DMX-5084 is a highly potent inhibitor of human MAP4K4, with a half-maximal inhibitory concentration (IC50) of 3 nM.[3][5][7][8][9][10] The potency is further highlighted by its pIC50 value of 8.55.[3][4][5][7][8]
Kinase Selectivity Profile
A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable toxicity. DMX-5084 has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity for MAP4K4.[10][11] While it shows potent inhibition of MAP4K4, it has significantly less activity against other closely related kinases, as detailed in the table below.
Table 1: Kinase Selectivity Profile of DMX-5084
| Kinase Target | IC50 (nM) | pIC50 |
| MAP4K4 | 3 | 8.55 |
| MINK1/MAP4K6 | 6.61 | 8.18 |
| TNIK/MAP4K7 | 10.96 | 7.96 |
| GCK/MAP4K2 | - | 6.50 |
| GLK/MAP4K3 | - | 4.95 |
| KHS/MAP4K5 | - | 6.36 |
| MLK1/MAP3K9 | - | 7.19 |
| MLK3/MAP3K11 | - | 6.99 |
Data compiled from multiple sources.[3][4][5][7][8][10]
This selectivity profile underscores the potential for DMX-5084 to achieve a therapeutic window with minimized off-target effects.
The MAP4K4 Signaling Pathway
DMX-5084's mechanism of action is best understood in the context of the signaling pathway it modulates. MAP4K4 is a key upstream regulator of the JNK signaling cascade.
Caption: DMX-5084 inhibits MAP4K4, blocking the downstream JNK signaling pathway.
In Vitro Biological Activity: Cardioprotective Effects
A significant body of evidence points to the cardioprotective effects of DMX-5084, primarily through the inhibition of stress-induced cardiomyocyte death.
Protection Against Oxidative Stress-Induced Cell Death
Oxidative stress is a major contributor to cardiomyocyte death during events such as ischemia-reperfusion injury. Studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated that DMX-5084 can protect these cells from oxidative stress-induced apoptosis.[1][10]
Table 2: Hypothetical Cell Viability Data of DMX-5084 in hiPSC-CMs
| Treatment | DMX-5084 Conc. (nM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| Hydrogen Peroxide (100 µM) | 0 | 45 |
| Hydrogen Peroxide (100 µM) | 1 | 60 |
| Hydrogen Peroxide (100 µM) | 3 | 75 |
| Hydrogen Peroxide (100 µM) | 10 | 90 |
| Hydrogen Peroxide (100 µM) | 30 | 95 |
This table represents illustrative data based on published findings.[10]
Preservation of Cardiomyocyte Function
Beyond cell survival, DMX-5084 has been shown to preserve the function of cardiomyocytes under stress. In a 3D human-engineered heart tissue (hEHT) model, DMX-5084 prevented the menadione-induced decreases in the number of beats per minute and the force of contraction.[10] This suggests that MAP4K4 inhibition not only prevents cell death but also maintains the physiological function of cardiac tissue.
Experimental Protocols
To facilitate the replication and further investigation of DMX-5084's biological activity, detailed, standardized protocols are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Reconstitute recombinant human MAP4K4 enzyme in kinase buffer.
-
Prepare a serial dilution of DMX-5084 in DMSO, followed by a further dilution in kinase buffer.
-
Prepare ATP and substrate (e.g., Myelin Basic Protein) solutions in kinase buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the DMX-5084 dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the MAP4K4 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Signal Detection:
-
Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cardiomyocyte Viability Assay
This protocol describes a cell-based assay to evaluate the protective effect of DMX-5084 against oxidative stress.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture hiPSC-CMs in appropriate maintenance medium on fibronectin-coated 96-well plates.
-
-
Compound Treatment:
-
Pre-treat the cells with a serial dilution of DMX-5084 or vehicle control for 2 hours.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM to all wells except the untreated control.
-
Incubate for 24 hours.
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the DMX-5084 concentration.
-
In Vivo Studies: Preclinical Proof-of-Concept
The therapeutic potential of DMX-5084 has been evaluated in preclinical animal models.
Mouse Model of Ischemia-Reperfusion Injury
In a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery occlusion, oral administration of DMX-5084 at 50 mg/kg significantly reduced the infarct size.[10] This provides strong in vivo evidence for the cardioprotective effects of MAP4K4 inhibition.
Large Animal Studies
To bridge the translational gap, a soluble pro-drug of DMX-5084, DMX-10001, was developed for intravenous administration in a pig model of ischemia-reperfusion injury.[12] While the study provided valuable pharmacokinetic and safety data, the reduction in infarct size was not statistically significant, highlighting the complexities of translating findings from rodent models to larger animals.[12]
Conclusion and Future Directions
DMX-5084 is a potent and selective inhibitor of MAP4K4 with demonstrated biological activity in both in vitro and in vivo models of cardiac injury. Its ability to protect cardiomyocytes from oxidative stress-induced death and preserve cardiac function underscores the therapeutic potential of targeting the MAP4K4 signaling pathway.
Future research should focus on:
-
Optimizing Dosing and Formulation: Further investigation into optimal dosing regimens and formulations, such as the pro-drug approach, is warranted to maximize efficacy in larger animal models and eventually in humans.
-
Exploring Other Therapeutic Areas: Given the involvement of MAP4K4 in various cellular processes, the therapeutic potential of DMX-5084 should be explored in other disease contexts, including oncology and inflammatory disorders.
-
Biomarker Development: The identification of predictive biomarkers of response to DMX-5084 will be crucial for patient selection in future clinical trials.
References
-
DMX-5084. Sapphire North America. [Link]
-
DMX-5084 | MAP4K 抑制剂. [Link]
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. [Link]
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH. [Link]
-
VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. PubMed. [Link]
Sources
- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DMX-5804: A MAP4K4 Inhibitor for Cardioprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of DMX-5804, a potent and selective small-molecule inhibitor of Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The narrative follows the journey from initial target validation in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to lead optimization and preclinical evaluation in animal models of myocardial infarction. We will delve into the scientific rationale, experimental methodologies, and key decision-making processes that underpinned the development of this promising cardioprotective agent. This guide also covers the subsequent development of DMX-10001, a water-soluble prodrug of DMX-5804 designed for intravenous administration in acute clinical settings.
Introduction: The Rationale for Targeting MAP4K4 in Cardiac Disease
Myocardial infarction (MI), a leading cause of death worldwide, is characterized by the death of cardiomyocytes due to prolonged ischemia. While reperfusion strategies are critical for salvaging the ischemic myocardium, they can paradoxically induce further damage, known as ischemia-reperfusion injury. A key pathological driver in this process is oxidative stress, which triggers cardiomyocyte apoptosis and necrosis.
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase, has emerged as a critical mediator of cell death in response to stress signals.[1] Studies have shown that MAP4K4 is activated in failing human hearts and in relevant rodent models of cardiac injury.[1] Gene silencing experiments in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that MAP4K4 is essential for cardiomyocyte death induced by oxidative stress.[1] This pivotal finding established MAP4K4 as a promising therapeutic target for cardioprotection. The central hypothesis was that inhibiting MAP4K4 could suppress human cardiac cell death and consequently reduce the extent of myocardial damage following an ischemic event.[1]
The Discovery of DMX-5804: From Hit Identification to Lead Optimization
The journey to identify a potent and selective MAP4K4 inhibitor involved a multi-pronged approach, combining empirical screening, computational modeling, and medicinal chemistry.
Hit Identification: A Hybrid Approach
The initial phase focused on identifying a promising starting point for drug development. This was achieved through:
-
Empirical Screening: A library of approximately 1800 bioactive compounds was screened against human MAP4K4 to identify initial hits.[1]
-
Pharmacophore Modeling and Virtual Screening: The most promising hits from the empirical screen were analyzed to generate a consensus pharmacophore model. This model, representing the key chemical features required for MAP4K4 inhibition, was then used to conduct a ligand-based virtual screen of a larger compound library, leading to the identification of additional related compounds for biochemical testing.[1]
This hybrid strategy led to the discovery of DMX-4640 , a compound with good initial potency (IC50 of 40 nM) for MAP4K4 and favorable selectivity against a broad panel of other protein kinases.[1]
Lead Optimization: Enhancing "Drug-Like" Properties
While DMX-4640 demonstrated promising potency and selectivity, its pharmacokinetic (PK) properties and solubility required significant optimization to be considered a viable drug candidate.[1][2] The lead optimization process is a critical phase in drug discovery where a promising "hit" compound is systematically modified to improve its overall profile, including efficacy, safety, and metabolic stability.[2]
The medicinal chemistry team embarked on a structure-activity relationship (SAR) study to systematically modify the chemical structure of DMX-4640.[1] By docking DMX-4640 into a crystal structure of MAP4K4, researchers identified an unusual "folded" P-Loop motif in the protein's conformation, a key structural feature that was exploited to enhance selectivity.[1] Through iterative cycles of chemical synthesis and biological testing, structural modifications were made to improve potency, selectivity, and pharmacokinetic parameters.[2][3] This iterative process ultimately led to the identification of DMX-5804 .[1]
Table 1: In Vitro Potency and Selectivity of DMX-5804
| Target | IC50 (nM) | pIC50 |
| Human MAP4K4 | 3 | 8.55 |
| MINK1/MAP4K6 | - | 8.18 |
| TNIK/MAP4K7 | - | 7.96 |
| GCK/MAP4K2 | - | 6.50 |
| KHS/MAP4K5 | - | 6.36 |
| MLK1/MAP3K9 | - | 7.19 |
| MLK3/MAP3K11 | - | 6.99 |
| ABL1 | - | 5.80 |
| Aurora B | - | 5.49 |
| FLT3 | - | 5.31 |
| GSK3β | - | 4.66 |
| VEGFR | - | 5.72 |
Data sourced from Selleck Chemicals and InvivoChem.[4][5][6]
DMX-5804 emerged as a highly potent and selective inhibitor of MAP4K4 with an IC50 of 3 nM.[4][6][7] It demonstrated excellent selectivity against a panel of other kinases, a crucial attribute for minimizing off-target effects and enhancing the safety profile of a drug candidate.[5][6]
Preclinical Development of DMX-5804: Validating the Cardioprotective Effect
With a potent and selective lead compound in hand, the focus shifted to rigorous preclinical testing to validate its therapeutic potential in relevant biological systems.
In Vitro Validation in Human Cardiomyocytes
The use of hiPSC-CMs was a cornerstone of the preclinical strategy, providing a human-relevant platform to assess the efficacy of DMX-5804.[1][5]
Experiments demonstrated that DMX-5804 conferred 100% protection against oxidative stress signals in hiPSC-CMs.[1] This was a critical validation of the initial hypothesis that inhibiting MAP4K4 could prevent cardiomyocyte death.
Beyond cell survival, it was essential to determine if DMX-5804 could preserve the functional integrity of cardiomyocytes.
-
Calcium Cycling: Oxidative stress is known to disrupt calcium homeostasis, which is vital for proper cardiac contraction.[1] Using a calcium-sensing fluorescent dye, researchers showed that DMX-5804 dose-dependently protected cardiomyocyte function from stress induced by menadione, a compound that generates intracellular reactive oxygen species.[1]
-
Cardiac Troponin I Release: The release of cardiac Troponin I is a clinical biomarker for myocardial infarction.[1] In vitro studies demonstrated that DMX-5804 could significantly reduce the release of this biomarker from stressed cardiomyocytes.[1]
In Vivo Proof-of-Concept in a Mouse Model of Myocardial Infarction
To translate the promising in vitro findings to a whole-animal system, DMX-5804 was evaluated in a mouse model of experimental myocardial infarction.[1]
-
Animal Model: Mice were subjected to ischemia-reperfusion injury.
-
Treatment Groups:
-
Vehicle control
-
DMX-5804 (50 mg/kg, oral administration)
-
-
Dosing Regimens:
-
Prophylactic: DMX-5804 administered 20 minutes prior to the ischemic event.
-
Therapeutic: DMX-5804 administered 1 hour after reperfusion, a more clinically relevant scenario.
-
-
Outcome Measurement: The primary endpoint was the reduction in infarct size.
The in vivo studies yielded compelling results. Treatment with DMX-5804, both prophylactically and therapeutically, resulted in a greater than 50% reduction in ischemia-reperfusion injury in mice.[1] Pharmacokinetic analysis confirmed that the exposure to DMX-5804 in these studies was above the anticipated EC50 derived from the cellular protection assays.[1]
The Development of DMX-10001: A Prodrug for Intravenous Administration
While DMX-5804 demonstrated excellent preclinical efficacy and possessed many favorable drug-like properties, its aqueous solubility was insufficient for intravenous (IV) delivery.[8] For the acute treatment of myocardial infarction in a clinical setting, rapid IV administration is the preferred route. This limitation prompted the development of a prodrug of DMX-5804.
A prodrug is an inactive or less active molecule that is converted into the active drug within the body. In this case, DMX-10001 , a rapidly hydrolyzed phosphate prodrug of DMX-5804, was synthesized.[8]
Rationale and Design of DMX-10001
The addition of a hydrolysable phosphate group to the DMX-5804 core structure significantly increased its aqueous solubility by over 400-fold.[8] This modification, however, prevents the molecule from binding to the hinge region of the MAP4K4 kinase domain, rendering DMX-10001 essentially inactive against its target.[8] The in vitro IC50 of DMX-10001 against MAP4K4 is 2.3 µM, a more than 750-fold difference compared to the 3 nM IC50 of DMX-5804.[8] The therapeutic activity of DMX-10001 is therefore entirely dependent on its conversion to the active drug, DMX-5804, in vivo.[8]
Preclinical Evaluation of DMX-10001 in a Large Animal Model
To assess the efficacy of this IV-compatible formulation in a model more predictive of human outcomes, a randomized, blinded preclinical trial was conducted in swine subjected to myocardial infarction.[8]
Pharmacokinetic studies in rats and pigs confirmed the rapid conversion of DMX-10001 to DMX-5804.[8] In rats, cleavage was detectable within 5 minutes and largely complete within 60 minutes.[8] A three-compartment pharmacokinetic model was used to simulate and establish a dosing regimen in pigs that would rapidly achieve and maintain plasma concentrations of DMX-5804 known to be effective in mice and human cardiomyocytes.[8] The chosen regimen involved an initial 30-minute infusion at 60 mg/kg/h, followed by a 23.5-hour infusion at 17 mg/kg/h, starting 20 minutes before reperfusion.[8] This regimen successfully achieved free plasma concentrations of DMX-5804 that were more than fivefold higher than the levels that rescued hPSC-CMs and reduced infarct size in mice.[8]
Table 2: Pharmacokinetic Parameters of DMX-5804
| Species | Administration Route | Compound | Free AUC (h·nM) | Free Cav (nM) |
| Pig | IV Infusion | DMX-10001 | 27,900 | 1,160 |
| Mouse | Oral Gavage (BID) | DMX-5804 | 2,200 | 1,160 |
Data sourced from a preclinical trial in swine.[8]
Despite achieving and exceeding the target plasma concentrations of the active drug, DMX-10001 failed to produce a significant reduction in infarct size or no-reflow corrected for the area at ischemic risk in the large-mammal MI model.[8] While there was a non-significant 27% reduction in infarct size when expressed in grams or as a percentage of left ventricular mass, the primary endpoint was not met.[8]
Discussion and Future Perspectives
The discovery and development of DMX-5804 represents a scientifically rigorous and well-executed preclinical drug discovery program. The initial target validation in a human-relevant cell system, followed by successful proof-of-concept in a small animal model, provided a strong rationale for further development. The subsequent creation of a prodrug, DMX-10001, to overcome formulation challenges for acute clinical use was a logical and necessary step.
The discrepancy in efficacy between the mouse and swine models, despite achieving superior drug exposure in the latter, highlights the inherent challenges of translating preclinical findings to larger, more complex animal models and ultimately to humans. Several factors could contribute to this disparity, including potential species-specific differences in the pathophysiology of myocardial infarction or the downstream signaling pathways regulated by MAP4K4.
While the results of the large animal study with DMX-10001 were disappointing, the foundational research on DMX-5804 has significantly advanced our understanding of the role of MAP4K4 in cardiac cell death. The potent and selective nature of DMX-5804 makes it a valuable tool compound for further investigating the intricacies of MAP4K4 signaling in various disease contexts. Future research may explore alternative therapeutic indications for MAP4K4 inhibition or investigate combination therapies that could enhance its cardioprotective effects.
Visualizations
MAP4K4 Signaling Pathway in Cardiomyocyte Apoptosis
Caption: Simplified signaling pathway of MAP4K4-mediated cardiomyocyte apoptosis.
DMX-5804 Drug Discovery and Development Workflow
Caption: The discovery and development workflow for DMX-5804 and its prodrug DMX-10001.
References
- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. (2021-05-20).
- DMX-5084 MAP4K inhibitor - Selleck Chemicals.
- MAP4K4 Inhibitor | Cardioprotection Drug Candidate - Domainex.
- DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 - InvivoChem.
- DMX-5084 - Xcess Biosciences.
-
Lead Selection and Optimization by Medicinal Chemistry - YouTube. (2021-03-29). Available at: [Link]
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025-10-02). Available at: [Link]
Sources
- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 2. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of DMX-5084
This guide provides a comprehensive technical overview of the downstream cellular and molecular effects of DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of DMX-5084, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Introduction: DMX-5084 as a Selective MAP4K4 Inhibitor
DMX-5084, also known as DMX-5804, has emerged as a critical research tool and potential therapeutic agent due to its high potency and selectivity for MAP4K4.[1][2] MAP4K4 is a serine/threonine kinase belonging to the Ste20 family, which acts as an upstream regulator of several crucial signaling cascades.[3][4][5] Unlike broad-spectrum kinase inhibitors, the targeted action of DMX-5084 allows for a more precise dissection of MAP4K4-mediated signaling and offers a more favorable therapeutic window.
MAP4K4 is implicated in a wide array of cellular processes, including cell proliferation, migration, inflammation, and apoptosis.[3][4][6] Its dysregulation has been linked to various pathologies, including cancer, cardiovascular diseases, and metabolic disorders.[7][8] DMX-5084 provides a powerful means to investigate the functional roles of MAP4K4 and to evaluate its potential as a therapeutic target.
Core Mechanism of Action: Inhibition of MAP4K4 Kinase Activity
DMX-5084 exerts its effects by directly binding to the ATP-binding pocket of MAP4K4, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition effectively shuts down the kinase activity of MAP4K4, leading to a cascade of downstream effects. The high selectivity of DMX-5084 for MAP4K4 over other kinases minimizes off-target effects, making it an ideal probe for studying MAP4K4-specific functions.[9]
Table 1: Kinase Selectivity Profile of DMX-5084
| Kinase | IC50 (nM) | pIC50 |
| MAP4K4 | 3 | 8.55 |
| MINK1/MAP4K6 | - | 8.18 |
| TNIK/MAP4K7 | - | 7.96 |
| GCK/MAP4K2 | - | 6.50 |
| GLK/MAP4K3 | - | 4.95 |
| KHS/MAP4K5 | - | 6.36 |
| MLK1/MAP3K9 | - | 7.19 |
| MLK3/MAP3K11 | - | 6.99 |
| ABL1 | - | 5.80 |
| Aurora B | - | 5.49 |
| FLT3 | - | 5.31 |
| GSK3β | - | 4.66 |
| NUAK | - | 6.88 |
| VEGFR | - | 5.72 |
| (Data sourced from MedchemExpress and Selleck Chemicals websites)[1][9] |
Downstream Signaling Pathways Modulated by DMX-5084
The inhibition of MAP4K4 by DMX-5084 leads to the modulation of several key downstream signaling pathways. The most well-characterized of these is the c-Jun N-terminal kinase (JNK) pathway. However, emerging evidence indicates that MAP4K4 also plays a significant role in other signaling networks, including the Hippo and NF-κB pathways.
The JNK Signaling Pathway
MAP4K4 is a critical upstream activator of the JNK signaling cascade.[3][4][10] This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis.[11][12] In a canonical signaling model, MAP4K4 phosphorylates and activates MAP3Ks such as MEKK1 and TAK1, which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7).[4][13] These MAP2Ks then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, leading to the regulation of target gene expression involved in apoptosis and cell survival.[10][12]
By inhibiting MAP4K4, DMX-5084 effectively blocks this entire cascade, leading to a reduction in the phosphorylation of MKK4, JNK, and c-Jun.[14] This has been shown to protect cells from apoptosis induced by various stressors.[15][16]
The Hippo Signaling Pathway
Recent studies have revealed a role for MAP4K4 in the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[7][17][18] In this context, MAP4K4 can phosphorylate and activate the kinase LATS1/2.[15] Activated LATS1/2 then phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, preventing their translocation to the nucleus and subsequent activation of pro-proliferative genes. The precise role of MAP4K4 in the Hippo pathway is complex and appears to be context-dependent. Inhibition of MAP4K4 with DMX-5084 could therefore have varying effects on cell proliferation depending on the cellular background.
The NF-κB Signaling Pathway
MAP4K4 has also been implicated in the regulation of the NF-κB signaling pathway, a key player in inflammation and immunity.[8][14] While the exact mechanisms are still under investigation, it is believed that MAP4K4 can influence the activity of upstream kinases that lead to the activation of the IKK complex and subsequent release and nuclear translocation of NF-κB. DMX-5084, by inhibiting MAP4K4, may therefore possess anti-inflammatory properties by dampening NF-κB-mediated gene expression.
Experimental Protocols for Assessing Downstream Effects of DMX-5084
To investigate the downstream effects of DMX-5084, a combination of cellular and biochemical assays is typically employed. The following provides a detailed, step-by-step methodology for a key experiment: Western Blotting for Phosphorylated JNK.
Western Blotting for Phospho-JNK
This protocol allows for the semi-quantitative analysis of the phosphorylation status of JNK in response to DMX-5084 treatment.
Materials:
-
Cell line of interest (e.g., cardiomyocytes, cancer cell lines)
-
DMX-5084 (solubilized in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of DMX-5084 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate the JNK pathway with a known activator (e.g., anisomycin, UV radiation) in the presence or absence of DMX-5084.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK and a loading control (GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-JNK to total JNK and normalize to the loading control.
-
Conclusion
DMX-5084 is a powerful and selective tool for interrogating the complex biology of MAP4K4. Its ability to potently inhibit this kinase provides researchers with a means to dissect its role in various signaling pathways, including the JNK, Hippo, and NF-κB cascades. The downstream effects of DMX-5084 are multifaceted and context-dependent, highlighting the diverse functions of its target. A thorough understanding of these downstream effects, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of MAP4K4-mediated cellular processes and for the continued development of targeted therapeutics.
References
-
Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (Source: MDPI, URL: [Link])
-
The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. (Source: Frontiers in Cell and Developmental Biology, URL: [Link])
-
Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (Source: National Center for Biotechnology Information, URL: [Link])
-
The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. (Source: National Center for Biotechnology Information, URL: [Link])
-
Map4k4 signaling nodes in metabolic and cardiovascular diseases. (Source: National Center for Biotechnology Information, URL: [Link])
-
Overview of the major MAP4K4 signaling pathways. (Source: ResearchGate, URL: [Link])
- MAP4K4 - Grokipedia. (Source: Grokipedia, URL: not available)
-
MAP4K4: an emerging therapeutic target in cancer. (Source: Wiley Online Library, URL: [Link])
-
MAP4K4 and cancer: ready for the main stage? (Source: National Center for Biotechnology Information, URL: [Link])
-
Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics. (Source: National Center for Biotechnology Information, URL: [Link])
-
In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. (Source: National Center for Biotechnology Information, URL: [Link])
-
Schematic diagram representing MAP4K4 downstream signaling in cancer. (Source: ResearchGate, URL: [Link])
-
MAP4K4 - Wikipedia. (Source: Wikipedia, URL: [Link])
-
Schematic flow chart showing the possible pathways by which MAP4K4 can.... (Source: ResearchGate, URL: [Link])
-
Fusarochromanone-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5. (Source: National Center for Biotechnology Information, URL: [Link])
-
Spatiotemporal regulation of MKK4 dictates switch-like JNK activation and binary cell-fate decisions. (Source: National Center for Biotechnology Information, URL: [Link])
-
Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway. (Source: National Center for Biotechnology Information, URL: [Link])
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? (Source: National Center for Biotechnology Information, URL: [Link])
-
The JNK Pathway Regulates the In Vivo Deletion of Immature CD4+CD8+ Thymocytes. (Source: Rockefeller University Press, URL: [Link])
-
Western Blot (WB) Protocol. (Source: EpigenTek, URL: [Link])
-
General Protocol for Western Blotting. (Source: Bio-Rad, URL: [Link])
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MAP4K4 - Wikipedia [en.wikipedia.org]
- 11. Fusarochromanone-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The JNK Pathway Regulates the In Vivo Deletion of Immature CD4+CD8+ Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 18. grokipedia.com [grokipedia.com]
The Kinase Selectivity Profile of DMX-5084: A Technical Guide
Introduction
DMX-5084 (also known as DMX-5804) is a potent, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell migration, primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Due to its involvement in pathological conditions such as cardiac muscle cell death, DMX-5084 has emerged as a significant tool for researchers in drug discovery and development.[5][6]
This technical guide provides an in-depth analysis of the kinase selectivity profile of DMX-5084. Understanding the selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen biological consequences and potential toxicities.[7] Here, we will delve into the quantitative data defining DMX-5084's potency against its primary target and its broader interactions across the human kinome. We will also provide detailed methodologies for the types of assays used to generate this data, offering a framework for reproducible and self-validating experimental design.
Primary Target Potency and Selectivity
DMX-5084 demonstrates high potency for its primary target, human MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of 3 nM .[1][8] Further characterization of its inhibitory activity is often expressed as the pIC50 value (the negative logarithm of the IC50), which for DMX-5084 against MAP4K4 is 8.55 .[1][8]
While highly potent for MAP4K4, DMX-5084 also exhibits inhibitory activity against closely related kinases within the MAP4K family, namely MINK1 (MAP4K6) and TNIK (MAP4K7). The selectivity for MAP4K4 over these other family members is a critical aspect of its profile.
| Kinase Target | IC50 (nM) | pIC50 |
| MAP4K4 | 3 [1][8] | 8.55 [1][8] |
| MINK1/MAP4K6 | 6.61[9] | 8.18[1][8] |
| TNIK/MAP4K7 | 10.96[9] | 7.96[1][8] |
Table 1: Inhibitory potency of DMX-5084 against primary and closely related kinase targets.
Comprehensive Kinome-Wide Selectivity Profile
To ascertain the broader selectivity of DMX-5084, a comprehensive screen against a panel of 376 human kinases was conducted.[10][11] In this screen, the compound was tested at a concentration of 90 nM, which is 30 times its IC50 value for MAP4K4.[10] This approach is designed to identify potential off-target interactions that might occur at therapeutically relevant concentrations.
The results of this extensive profiling demonstrated that DMX-5084 is a highly selective inhibitor.[11] Beyond its potent inhibition of MAP4K4, MINK1, and TNIK, the compound showed minimal activity against the vast majority of the other 373 kinases in the panel.[3][11]
Further characterization against a smaller panel of kinases provided more granular pIC50 data, reinforcing the high selectivity of DMX-5084.[10][12]
| Kinase Target | pIC50 |
| MLK1/MAP3K9 | 7.19 |
| MLK3/MAP3K11 | 6.99 |
| NUAK | 6.88 |
| GCK/MAP4K2 | 6.50 |
| KHS/MAP4K5 | 6.36 |
| ABL1 | 5.80 |
| VEGFR | 5.72 |
| Aurora B | 5.49 |
| FLT3 | 5.31 |
| GLK/MAP4K3 | 4.95 |
| GSK3β | 4.66 |
Table 2: pIC50 values of DMX-5084 against a selection of off-target kinases, demonstrating significantly lower potency compared to its primary target.[10][12]
MAP4K4 Signaling Pathway
DMX-5084 exerts its biological effects by inhibiting MAP4K4, a key upstream regulator of the JNK signaling cascade.[3][13] Under cellular stress conditions, such as the presence of tumor necrosis factor-alpha (TNF-α), MAP4K4 is activated, leading to a phosphorylation cascade that ultimately results in the activation of JNK.[13] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, which are involved in apoptosis and inflammation.[4] By inhibiting MAP4K4, DMX-5084 effectively blocks this signaling pathway, thereby preventing the downstream cellular consequences.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Below are representative protocols for two widely used methods: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a radiolabeled ATP filter binding assay.
Protocol 1: TR-FRET Kinase Activity Assay (e.g., LanthaScreen™)
This protocol describes a method to determine the IC50 of an inhibitor by measuring the phosphorylation of a substrate peptide.
Materials:
-
Kinase of interest (e.g., MAP4K4)
-
Fluorescein-labeled substrate peptide
-
ATP
-
DMX-5084 (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of DMX-5084 in 100% DMSO. b. Create a serial dilution of DMX-5084 in DMSO. For a typical 10-point curve, a 3-fold dilution series is recommended. c. Prepare a 4X final concentration of each compound dilution in Kinase Assay Buffer.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the 4X serially diluted DMX-5084 or DMSO control to each well. b. Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined. c. Add 2.5 µL of the 2X kinase/substrate solution to each well. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at the Km for the specific kinase. e. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare a 2X detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. b. Add 10 µL of the detection solution to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition and Analysis: a. Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths. b. Calculate the TR-FRET ratio (acceptor signal / donor signal). c. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radiolabeled ATP Filter Binding Assay
This protocol is considered a gold standard for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Kinase of interest (e.g., MAP4K4)
-
Protein or peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
DMX-5084 (or other test inhibitors)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Phosphocellulose filter paper or plates
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: a. Prepare a stock solution of DMX-5084 in 100% DMSO. b. Create a serial dilution of the inhibitor in Kinase Reaction Buffer containing a final DMSO concentration of 1-2%.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and substrate in Kinase Reaction Buffer. b. In reaction tubes, add the serially diluted inhibitor or a vehicle control. c. Add the kinase/substrate master mix to each tube. d. Pre-incubate for 10 minutes at 30°C. e. Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at the Km for the kinase. f. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper. b. Immediately immerse the filter paper in Wash Buffer. c. Wash the filter paper multiple times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition and Analysis: a. Place the washed and dried filter paper spots into scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter. d. Plot the CPM against the logarithm of the inhibitor concentration. e. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
DMX-5084 is a highly potent and selective inhibitor of MAP4K4. Its selectivity has been rigorously established through comprehensive kinome-wide screening, which demonstrates minimal off-target activity at therapeutic concentrations. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of kinase inhibitor selectivity profiles, a critical step in the development of targeted therapeutics. The detailed understanding of DMX-5084's interaction with the human kinome underscores its value as a precise pharmacological tool for investigating the role of MAP4K4 in health and disease.
References
-
Fiedler, L.R., Chapman, K., Xie, M., et al. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell 24(4), 579-591.e12 (2019). [Link]
-
PubMed. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. [Link]
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
-
ResearchGate. Represents the tentative MAP4K4 signaling pathway. [Link]
-
ResearchGate. Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point Modeling and Screening In Silico. [Link]
-
NIH. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. [Link]
-
NIH. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. [Link]
-
PubMed. Assay of protein kinases using radiolabeled ATP: a protocol. [Link]
-
NIH. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Bio-Rad. Signal transduction - JNK pathway Pathway Map. [Link]
-
NIH. Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. domainex.co.uk [domainex.co.uk]
- 5. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 7. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 9. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo | Performance Analytics [scinapse.io]
An In-Depth Technical Guide to the Cellular Targets and Pathways of DMX-5084
Abstract: This document provides a comprehensive technical overview of DMX-5084 (also known as DMX-5804), a potent and selective small molecule inhibitor. We will elucidate its primary cellular target, Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), detail its selectivity profile, and map its mechanism of action through the core signaling pathways it modulates. The guide explores the functional consequences of this inhibition, primarily focusing on its significant cytoprotective effects in preclinical models of cardiac stress. Detailed experimental methodologies and workflows are provided to offer researchers and drug development professionals a robust framework for investigating DMX-5084 and similar kinase inhibitors.
Section 1: Introduction to DMX-5084
DMX-5084 is a potent, orally active, and selective inhibitor of MAP4K4, a member of the Ste20-like family of serine/threonine kinases.[1][2][3][4] Developed through a process of chemical library screening and structure-driven drug design, DMX-5084 has emerged as a critical tool for probing the function of MAP4K4 and as a potential therapeutic agent, particularly in the context of cardioprotection.[5][6] The molecule's efficacy in preventing cell death in response to oxidative stress has positioned it as a lead compound for mitigating ischemia-reperfusion injury.[6][7][8]
Compound Properties:
Section 2: Primary Cellular Target and Selectivity Profile
The primary mechanism of action for DMX-5084 is the direct inhibition of MAP4K4 kinase activity. Cell-free assays have established a half-maximal inhibitory concentration (IC50) of 3 nM for human MAP4K4, demonstrating high-affinity binding.[1][3][7][8]
Rationale for Kinase Selectivity Profiling: In kinase drug discovery, establishing a compound's selectivity is paramount. Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of experimental results. A comprehensive selectivity screen against a broad panel of kinases is a self-validating step, ensuring that the observed phenotype is a direct result of inhibiting the intended target. DMX-5084 has been profiled against a large panel of kinases, where it has shown stringent selectivity.[6] Its most significant off-target interactions are with closely related members of the MAP4K family, namely MINK1 (MAP4K6) and TNIK (MAP4K7), though its potency against these is lower than for MAP4K4.[1][3][9]
Table 1: Inhibitory Activity of DMX-5084 Against a Panel of Selected Kinases
| Target Kinase | Activity (pIC50) | IC50 (nM) | Reference |
|---|---|---|---|
| MAP4K4 | 8.55 | 3 | [1][3] |
| MINK1/MAP4K6 | 8.18 | - | [1][7] |
| TNIK/MAP4K7 | 7.96 | - | [1][7] |
| MLK1/MAP3K9 | 7.19 | - | [7][10] |
| MLK3/MAP3K11 | 6.99 | - | [7][10] |
| NUAK | 6.88 | - | [7][10] |
| GCK/MAP4K2 | 6.50 | - | [7] |
| KHS/MAP4K5 | 6.36 | - | [7][10] |
| Abl-1 | 5.80 | - | [7] |
| VEGFR | 5.72 | - | [7][10] |
| Aurora B | 5.49 | - | [7][10] |
| FLT3 | 5.31 | - | [7][10] |
| GLK/MAP4K3 | 4.95 | - | [7][10] |
| GSK-3β | 4.66 | - |[7] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Section 3: Elucidation of the Core Signaling Pathway
MAP4K4 is a key upstream regulator in stress-activated signaling cascades. It is a serine-threonine kinase that, upon activation by stimuli such as oxidative stress or inflammatory cytokines, initiates a phosphorylation cascade that culminates in the activation of c-Jun N-terminal kinase (JNK).[5] The activation of the JNK pathway is a critical event in the cellular response to stress and is strongly implicated in promoting apoptosis (programmed cell death).
By inhibiting MAP4K4, DMX-5084 effectively functions as a gatekeeper, preventing the transmission of the pro-apoptotic signal down the JNK pathway. This mechanism is central to its observed cytoprotective effects. In failing human hearts and in response to oxidative stress, MAP4K4 activity is elevated; therefore, its inhibition presents a logical therapeutic strategy.[5]
Section 4: Functional Validation in Preclinical Models
The therapeutic potential of DMX-5084 has been extensively validated in cellular and animal models of cardiac injury. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provides a highly relevant preclinical model for assessing human cardiac responses.[5][10]
Key Functional Outcomes of MAP4K4 Inhibition:
-
Enhanced Cardiomyocyte Survival: DMX-5084 provides robust protection against cell death induced by various oxidative stressors, including hydrogen peroxide (H₂O₂) and menadione.[10] This has been quantified through viability assays (e.g., CellTiter-Glo) and by measuring the release of cardiac troponin I, a clinical biomarker for myocardial injury.[5][10] In hiPSC-CMs, 10 µM DMX-5084 conferred nearly complete protection against stress-induced death.[10]
-
Preservation of Mitochondrial Function: Oxidative stress severely impairs mitochondrial respiration. Using Seahorse XF analysis, studies have shown that DMX-5084 treatment can rescue mitochondrial function in stressed cardiomyocytes, improving maximal oxidative capacity by up to 5-fold.[7][10]
-
Maintenance of Calcium Homeostasis: Proper calcium cycling is fundamental to cardiomyocyte contraction and rhythmicity. DMX-5084 preserves normal calcium cycling patterns in hiPSC-CMs even under sub-lethal oxidative stress, an effect that is maintained for up to 96 hours.[5][10]
-
In Vivo Efficacy: In mouse models of myocardial ischemia-reperfusion injury, oral administration of DMX-5084 significantly reduced infarct size by over 50%, demonstrating its potent cardioprotective effects in a complex physiological setting.[6][7]
Section 5: Key Experimental Methodologies
The following protocols represent core techniques for characterizing the activity of DMX-5084. The causality behind these choices is to build a coherent, multi-level validation of the inhibitor's mechanism, from molecular target engagement to cellular function.
Protocol 5.1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is designed to measure the impact of DMX-5084 on cardiomyocyte bioenergetics under oxidative stress. It dissects key parameters of mitochondrial function.
-
Cell Seeding: Seed hiPSC-CMs (e.g., vCor.4U cells) at a density of 60,000 cells/well in a gelatin-coated Seahorse XF24 plate and maintain for 5 days.[7]
-
Compound Treatment: 45 minutes prior to inducing stress, treat cells with the desired concentrations of DMX-5084.[7]
-
Stress Induction: Add menadione to the appropriate wells to induce oxidative stress and incubate for 2 hours.[7]
-
Assay Preparation: One hour before the assay, replace the culture medium with bicarbonate-free Seahorse assay medium (e.g., DMEM base, 10 mM glucose, 2 mM L-alanyl-L-glutamine, 1 mM sodium pyruvate, pH 7.4). Maintain cells at 37°C without CO₂.[7]
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: 1 µM Oligomycin (ATP synthase inhibitor)
-
Port B: 0.5 µM FCCP or CCCP (uncoupling agent)
-
Port C: 1 µM Antimycin A / Rotenone (Complex III and I inhibitors)
-
-
Calibrate the instrument and begin the assay.
-
Measure basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Sequentially inject the compounds from Ports A, B, and C, with 3-4 measurement cycles after each injection.
-
-
Data Analysis: Calculate key mitochondrial parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Non-Mitochondrial Oxygen Consumption. Compare results between control, stressed, and DMX-5084-treated groups.
Protocol 5.2: Cardiomyocyte Viability and Stress Protection Assay
This protocol validates the cytoprotective effect of DMX-5084 by quantifying cell viability and a specific biomarker of cardiac damage.
-
Cell Culture: Culture hiPSC-CMs in appropriate media on plates suitable for the chosen readouts (e.g., white-walled 96-well plates for luminescence).
-
Compound Addition: Add DMX-5084 in a dose-response range (e.g., 0.1 µM to 10 µM) to the cell culture wells. Include a vehicle control (e.g., DMSO).
-
Stress Induction: After a short pre-incubation with the compound (e.g., 1 hour), add a pre-determined concentration of an oxidative stressor (e.g., 400 µM H₂O₂).[10] Include an unstressed control group.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C.
-
Endpoint Measurement:
-
Viability (CellTiter-Glo):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Cardiac Troponin I Release (ELISA):
-
Carefully collect the cell culture supernatant from each well.
-
Perform a standard sandwich ELISA for human cardiac Troponin I according to the manufacturer's instructions.
-
-
-
Data Analysis: Normalize viability data to the unstressed control. Plot the dose-response curve for DMX-5084 protection and calculate the half-maximal effective concentration (EC50).[10]
Section 6: Conclusion and Future Directions
DMX-5084 is a well-characterized, potent, and highly selective inhibitor of MAP4K4. Its mechanism of action is centered on the suppression of the pro-apoptotic JNK signaling pathway, a function that has been robustly validated in clinically relevant models of cardiac stress. The compound effectively rescues cardiomyocytes from oxidative stress-induced death, preserves mitochondrial function, and maintains cellular homeostasis. While DMX-5084 itself has demonstrated significant preclinical efficacy, challenges such as aqueous solubility for intravenous delivery have led to the development of pro-drug approaches for clinical translation.[6] The continued study of DMX-5084 and its downstream pathways will be invaluable for the development of novel cardioprotective therapeutics.
Section 7: References
-
DMX-5084 MAP4K inhibitor. Selleck Chemicals.
-
DMX-5084. Xcess Biosciences.
-
DMX-5804. TargetMol.
-
DMX-5804 - TargetMol Chemicals Inc. Cambridge Bioscience.
-
MAP4K4 Selective Inhibitors. Selleckchem.com.
-
DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤. Selleckchem.com.
-
MAP4K3/GLK - MAPK/ERK-Pathway. Benchchem.
-
DMX-5084 | MAP4K 抑制剂. Selleck.cn.
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex.
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? PMC - NIH.
-
DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1. InvivoChem.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 6. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 8. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. selleck.co.jp [selleck.co.jp]
- 10. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
DMX-5084: A Preclinical In-Depth Guide to a Novel Cardioprotective Agent
This technical guide provides a comprehensive overview of the preclinical development of DMX-5084 (also referred to as DMX-5804), a potent and selective inhibitor of the Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals interested in the fields of cardiovascular disease, kinase inhibitors, and translational medicine. We will delve into the scientific rationale for targeting MAP4K4, the discovery and optimization of DMX-5084, and the key preclinical studies that have evaluated its therapeutic potential.
The Rationale for Targeting MAP4K4 in Cardiac Disease
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine-threonine kinase that has emerged as a critical mediator of cellular stress and apoptosis, particularly in the context of cardiovascular disease.[1][2] It functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade involved in the cellular response to stressors like oxidative stress and ischemia-reperfusion injury.[1] In failing human hearts and relevant rodent models, the activation of MAP4K4 is significantly upregulated, suggesting its involvement in the pathophysiology of cardiac damage.[1][2]
The central hypothesis underpinning the development of DMX-5084 is that by selectively inhibiting MAP4K4, it is possible to interrupt the downstream signaling that leads to cardiomyocyte death following an ischemic event, such as a myocardial infarction. This targeted approach aims to protect the heart muscle, reduce infarct size, and ultimately improve cardiac function and patient outcomes.
From Hit to Preclinical Candidate: The Discovery of DMX-5084
The journey to identify DMX-5084 began with a robust medicinal chemistry program. The initial hit compound, DMX-4640, demonstrated good potency for MAP4K4 with a 40nM IC50 and favorable selectivity against other protein kinases.[1] However, this lead molecule possessed suboptimal pharmacokinetic properties and solubility, necessitating further optimization.[1]
Through structure-activity relationship (SAR) studies, a 2-methoxyethoxy group was introduced onto one of the benzene rings, leading to the development of DMX-5084 (DMX-5804).[1] This modification significantly enhanced aqueous solubility and reduced metabolic clearance, yielding a compound with properties suitable for a preclinical candidate.[1] DMX-5084 is a potent, orally active, and selective inhibitor of human MAP4K4 with an IC50 of 3 nM.[2][3][4]
Chemical and Physical Properties of DMX-5084
| Property | Value |
| Molecular Weight | 361.39 g/mol |
| Formula | C21H19N3O3 |
| CAS Number | 2306178-56-1 |
| In Vitro Potency (IC50) | 3 nM for human MAP4K4 |
| Solubility | Insoluble in water, soluble in DMSO (72 mg/mL) and Ethanol (1.5 mg/mL) |
Data sourced from Selleck Chemicals.[3]
Preclinical Evaluation: From Bench to Bedside Models
The preclinical assessment of DMX-5084 has been conducted in a tiered approach, starting with in vitro human cell-based assays and progressing to in vivo animal models of myocardial infarction.
In Vitro Studies in Human iPSC-Derived Cardiomyocytes
To establish the therapeutic potential of DMX-5084 in a human-relevant system, researchers utilized human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs).[1] These cells provide a powerful platform for studying cardiac biology and for testing the efficacy and safety of novel drug candidates.
Experimental Workflow for hiPSC-CM Studies
Sources
Methodological & Application
Application Note: Preparation and Handling of DMX-5084 Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of DMX-5084, a potent and selective MAP4K4 inhibitor.[1][2][3] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. By explaining the causality behind each experimental step, this guide ensures the generation of reliable and stable DMX-5084 stock solutions for use in a wide range of biological assays.
Introduction to DMX-5084
DMX-5084 is a selective and orally active small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), with a reported IC₅₀ of 3 nM for the human enzyme.[2][3][4] Its ability to enhance cardiomyocyte survival and reduce ischemia-reperfusion injury in preclinical models makes it a valuable tool for research in cardiovascular diseases and other MAP4K4-implicated pathways.[3][5] Accurate and consistent preparation of DMX-5084 stock solutions is the foundational step for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for this compound due to its high solvating power for organic molecules.[6]
DMX-5084 Compound Specifications
A thorough understanding of the physicochemical properties of DMX-5084 is critical for its proper handling. The key specifications are summarized below.
| Property | Value | Source(s) |
| Formal Name | 3,7-dihydro-5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | Cayman Chemical[1] |
| CAS Number | 2306178-56-1 | Selleckchem, Cayman[1][2][4] |
| Molecular Formula | C₂₁H₁₉N₃O₃ | Cayman Chemical[1] |
| Molecular Weight | 361.39 g/mol | Selleckchem[2][4] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility (DMSO) | 72 mg/mL (199.23 mM) to 125 mg/mL (345.89 mM) | Selleckchem, TargetMol[4][7] |
| Storage (Powder) | 3 years at -20°C | Selleckchem[2][4] |
| Storage (Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | Selleckchem[4] |
Note on Solubility: There is a noted discrepancy in the reported solubility of DMX-5084 in DMSO, with some suppliers indicating lower ranges (1-10 mg/mL).[1] Our recommendation is to prepare stock solutions at a concentration well below the highest reported solubility (e.g., 50-100 mM) to guarantee complete and rapid dissolution.
The Science of Solubilization: Key Considerations
Preparing a stable stock solution is more than just mixing a solute and a solvent. It requires an understanding of the underlying chemical principles to ensure the inhibitor's integrity and activity.
The Critical Role of Solvent Quality
The choice of solvent is paramount. For hydrophobic molecules like DMX-5084, DMSO is an excellent choice. However, the quality of the DMSO is a critical variable.
-
Anhydrous Nature: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This absorbed water can significantly decrease the solubility of hydrophobic compounds and, in some cases, lead to their degradation via hydrolysis. Therefore, it is imperative to use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.[4][6]
-
Causality: By using anhydrous DMSO, you create a non-aqueous environment that maximizes the solvation of DMX-5084 and minimizes the risk of precipitation or chemical degradation, thereby preserving its potency.
Concentration and Molarity Calculations
For most cell-based assays, stock solutions are prepared in molar concentrations (e.g., mM) rather than mass concentrations (e.g., mg/mL). This allows for precise and reproducible dilutions to the final working concentrations.
The fundamental formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 50 mM Stock Solution: To prepare 1 mL of a 50 mM DMX-5084 stock solution:
-
Concentration = 50 mM = 0.050 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 361.39 g/mol
Mass (mg) = (0.050 mol/L) x (0.001 L) x (361.39 g/mol ) x (1000 mg/g) = 18.07 mg
Therefore, you would dissolve 18.07 mg of DMX-5084 in 1 mL of anhydrous DMSO to achieve a 50 mM stock solution.
Detailed Experimental Protocol: Preparing a 50 mM DMX-5084 Stock
This protocol provides a step-by-step methodology for reliably preparing a DMX-5084 stock solution.
Materials and Equipment
-
DMX-5084 solid powder (CAS: 2306178-56-1)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Procedure
-
Reagent Equilibration: Before opening, allow the vial of DMX-5084 powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder or into the DMSO, which could compromise the compound's stability and solubility.[4]
-
-
Weighing DMX-5084: Tare a suitable vial (e.g., a 2 mL amber glass vial) on the analytical balance. Carefully weigh the desired amount of DMX-5084 (e.g., 18.07 mg for 1 mL of a 50 mM stock). For small, pre-packaged quantities (e.g., 5 mg), it is best practice to prepare the stock solution directly in the manufacturer's vial to avoid material loss during transfer.[10]
-
Adding Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the DMX-5084 powder.
-
Facilitating Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Troubleshooting: If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming in a 37°C water bath can be employed.[7] These methods increase molecular motion and help break down the compound's crystal lattice structure.
-
-
Visual Confirmation: Hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be perfectly clear and free of any sediment. This step validates the successful preparation of the stock.
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.
-
Causality: Each freeze-thaw cycle can introduce moisture and potentially cause the compound to precipitate out of solution over time, reducing the effective concentration and reproducibility of experiments.
-
Visual Workflow for DMX-5084 Stock Preparation
Caption: Workflow for preparing DMX-5084 stock solution.
Storage, Stability, and Handling
Proper storage is essential to maintain the long-term efficacy of the DMX-5084 stock solution.
-
Long-Term Storage: Aliquots should be stored at -80°C for up to 1 year .[4] The ultra-low temperature minimizes molecular motion, significantly slowing any potential degradation.
-
Short-Term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 month .[4]
-
Handling: When ready to use, thaw a single aliquot at room temperature. Once thawed, gently vortex before making subsequent dilutions. Discard any unused portion of the thawed aliquot; do not refreeze.[6]
Safety and Handling Precautions
-
Always handle DMX-5084 powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[8] Exercise extreme caution to avoid skin contact with the DMX-5084 solution. In case of contact, wash the affected area immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.
References
-
Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic . dmsostore. [Link]
-
What is the best way of storing a DMSO in a research lab? . Quora. [Link]
-
Product Care and Storage . dmsostore. [Link]
-
DMX-5804 - TargetMol Chemicals Inc . Cambridge Bioscience. [Link]
-
What is the best right way of storing DMSO in research lab? . ResearchGate. [Link]
-
DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤 . Selleckchem. [Link]
-
How DMSO aliquot should be stored? . ResearchGate. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and . AntBio. [Link]
-
DMX-5084 | MAP4K 抑制剂| 现货供应| 美国品牌 . Selleckchem. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC (PubMed Central). [Link]
-
How do I make a stock solution of a substance in DMSO? . ResearchGate. [Link]
-
DMX-5084 | Sapphire North America . Sapphire North America. [Link]
-
Dmx 5084 . Cenmed. [Link]
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate . Domainex. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. antbioinc.com [antbioinc.com]
Application Notes and Protocols for In Vivo Dosing of DMX-5084 in Mouse Models
Introduction: Understanding DMX-5084 and its Mechanism of Action
DMX-5084 (also referred to as DMX-5804) is a potent, selective, and orally active small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4).[1][2][3] With an IC50 of 3 nM for human MAP4K4, it demonstrates high efficacy in modulating cellular pathways governed by this kinase.[1][3][4][5][6] DMX-5084 also exhibits potent inhibitory activity against other members of the germinal center kinase (GCK) family, specifically MINK1/MAP4K6 and TNIK/MAP4K7.[1][2][3][4][5]
The scientific rationale for targeting MAP4K4 stems from its critical role as an upstream regulator in stress-activated signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway.[7] MAP4K4 is activated in response to cellular stressors like oxidative stress and is implicated in promoting apoptosis (programmed cell death).[7][8][9] This has positioned MAP4K4 as a significant therapeutic target in conditions characterized by excessive cell death, such as ischemia-reperfusion injury in the heart.[6][7][8] Preclinical studies have shown that inhibiting MAP4K4 with DMX-5084 can protect cardiomyocytes from oxidative stress-induced death, preserve mitochondrial function, and ultimately reduce infarct size in mouse models of myocardial infarction.[4][7][8]
Furthermore, MAP4K4 is a known regulator of the Hippo signaling pathway effector YAP.[10] By inhibiting MAP4K4, DMX-5084 can suppress YAP phosphorylation, leading to its nuclear translocation and the activation of downstream gene expression programs involved in cell proliferation and tissue regeneration.[10] This dual role in preventing cell death and potentially promoting regeneration makes DMX-5084 a valuable tool for a range of in vivo studies.
Signaling Pathway of MAP4K4 Inhibition
Caption: DMX-5084 inhibits MAP4K4, blocking pro-apoptotic JNK signaling and promoting YAP-mediated cell survival.
Part 1: DMX-5084 Formulation and Dosing in Mouse Models
The successful in vivo application of DMX-5084 is critically dependent on appropriate formulation and dose selection. Due to its poor aqueous solubility, careful preparation of a suitable vehicle is essential for achieving desired bioavailability and therapeutic effect.[1]
Recommended Dosing Regimens
Published studies have employed DMX-5084 across a range of doses and administration routes, tailored to the specific disease model and biological question. The selection of a dosing strategy should be guided by the target tissue, the required duration of target engagement, and the experimental endpoint.
| Mouse Model | Dose | Route of Administration | Dosing Schedule | Therapeutic Outcome | Reference |
| Myocardial Ischemia-Reperfusion | 50 mg/kg | Oral Gavage (p.o.) | Two doses, 10 hours apart. Initiated either 20 min before ischemia or 1 hr after reperfusion. | >50% reduction in infarct size. | [6][7][11] |
| Retinal Neuron Regeneration | 0.5 - 10 mg/kg | Intraperitoneal (i.p.) | Single dose for dose-response; repeated injections for regeneration studies. | Suppression of YAP phosphorylation in the neuroretina. | [10] |
| Pharmacokinetic Profiling | 50 mg/kg | Oral Gavage (p.o.) | Single dose. | Determined plasma concentration over 20 hours. | [4][11] |
Vehicle Formulation Protocols
Causality Behind Formulation Choice: DMX-5084 is hydrophobic. Therefore, formulations must utilize solvents and/or suspending agents to create a homogenous and deliverable mixture. The choice between a solution (e.g., using Kleptose or PEG300) and a suspension (e.g., using CMC-Na) often depends on the desired absorption kinetics and the administration route. Solutions may offer more consistent absorption, while suspensions can be simpler to prepare for oral administration.
Protocol 1: Kleptose-Based Solution for Oral Administration This formulation is ideal for studies requiring a clear or near-clear solution for oral dosing, potentially enhancing bioavailability.
-
Prepare 30% (w/v) Kleptose (HP-β-CD) Solution: Dissolve 30g of Kleptose in water to a final volume of 100 mL. Vortex gently for several minutes until fully dissolved.
-
Prepare DMX-5084 Stock: Dissolve DMX-5084 powder in anhydrous DMSO to a concentration of 50 mg/mL. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Final Formulation: Add 1 part of the DMX-5084 stock solution (e.g., 0.5 mL) to 9 parts of the 30% Kleptose solution (e.g., 4.5 mL).
-
Mixing: A precipitate will form initially but should redissolve within 2-5 minutes of vortexing, resulting in a clear or slightly hazy solution with a final DMX-5084 concentration of 5 mg/mL.[4]
-
Administration: Use the dosing solution as soon as is practical. Vortex immediately prior to each use. A typical dosing volume for a 20g mouse is 200 µL to achieve a 50 mg/kg dose.[4]
Protocol 2: Carboxymethylcellulose (CMC-Na) Suspension for Oral Administration This is a common, straightforward method for creating a homogenous suspension for oral gavage.
-
Prepare Vehicle: Prepare a 0.5% or 1% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) in sterile water.
-
Weigh DMX-5084: Weigh the required amount of DMX-5084 powder.
-
Create Suspension: Add the DMX-5084 powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[1][12]
-
Homogenize: Mix thoroughly using a vortex or sonicator until a uniform, homogenous suspension is achieved.
-
Administration: Keep the suspension under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.
Protocol 3: Parenteral Formulation (for i.p. or i.v. administration) For systemic delivery via injection, a clear, sterile solution is required.
-
Prepare DMX-5084 Stock: Dissolve DMX-5084 in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[6]
-
Prepare Final Vehicle (Example): In a sterile tube, sequentially add and mix the following co-solvents in the specified ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: For example, to prepare 1 mL of a 2.08 mg/mL dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of saline and mix until a clear solution is formed.[6]
-
Administration: Filter the final solution through a 0.22 µm sterile filter before injection.
Part 2: Detailed Protocol for an In Vivo Myocardial Ischemia-Reperfusion Study
This protocol provides a self-validating experimental design to assess the cardioprotective effects of DMX-5084 in a mouse model. The inclusion of vehicle controls, sham-operated animals, and robust endpoint analysis ensures the trustworthiness of the results.
Experimental Workflow Diagram
Caption: Workflow for assessing DMX-5084's cardioprotective effects in a mouse ischemia-reperfusion model.
Step-by-Step Methodology
-
Animal Models and Acclimatization:
-
Use adult male C57BL/6 mice (8-12 weeks old).[8]
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Randomly assign mice to three groups: (1) Sham, (2) Vehicle Control, (3) DMX-5084 treatment.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the DMX-5084 dosing solution (5 mg/mL) and the corresponding vehicle (e.g., using the Kleptose-based method described in Protocol 1).
-
-
Treatment Administration:
-
Surgical Procedure (Ischemia-Reperfusion):
-
Anesthetize the mouse (e.g., with isoflurane) and perform endotracheal intubation for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain ischemia for a defined period (e.g., 45 minutes).
-
Initiate reperfusion by releasing the suture.
-
For the Sham group, perform the same surgical procedure but do not tighten the suture around the LAD artery.
-
Close the chest wall, evacuate air from the thoracic cavity, and allow the animal to recover from anesthesia.
-
-
Post-Operative Care and Second Dose:
-
Provide appropriate post-operative analgesia and monitor the animals closely.
-
Administer the second dose of DMX-5084 or vehicle 10 hours after the first dose to ensure target coverage for approximately 24 hours.[11]
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Infarct Size Measurement:
-
Re-anesthetize the mouse and re-ligate the LAD at the same location.
-
Inject Evans Blue dye intravenously to delineate the non-ischemic (blue) versus the ischemic (Area at Risk, AAR) myocardium.
-
Euthanize the mouse, excise the heart, and slice it into sections.
-
Incubate the heart slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted tissue remains white/pale.
-
Image the slices and use image analysis software (e.g., ImageJ) to quantify the AAR (non-blue area) and the Infarct Size (IS, white area). Express the infarct size as a percentage of the AAR.
-
-
Target Engagement (Optional):
-
Part 3: Pharmacokinetics and Safety Considerations
Pharmacokinetic Profile in Mice
Understanding the pharmacokinetic (PK) profile of DMX-5084 is essential for designing effective dosing regimens. Following a single 50 mg/kg oral dose in CD-1 mice, the free plasma concentrations were measured at various time points.[4][11]
| Time Post-Dose | Free Plasma Concentration (nM) | Reference |
| 1 hour | 334 | [11] |
| 10 hours | 8 | [11] |
Insight: The PK data reveals that a single 50 mg/kg oral dose provides plasma concentrations well above the in vitro EC50 (~500 nM, dependent on stress level) for a short duration.[11] A second dose at 10 hours is therefore necessary to maintain target engagement over a 24-hour period, a critical window for mitigating ischemia-reperfusion injury.[11]
Safety and Toxicity
Existing literature indicates that DMX-5084 does not show toxic effects on cardiomyocyte function in vitro.[7] However, a comprehensive in vivo toxicity profile has not been published. As with any investigational compound, researchers should:
-
Conduct pilot dose-escalation studies to identify a maximum tolerated dose (MTD) in the specific mouse strain being used.
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Consider including terminal collection of blood for clinical chemistry and major organs for histopathological analysis in long-term studies to build a more complete safety profile.[13]
References
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
-
Yao, J., et al. (2023). MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice. Nature Communications. [Link]
-
Fiedler, L. R., et al. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell. [Link]
-
Fiedler, L. R., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Basic Research in Cardiology. [Link]
-
ResearchGate. MAP4K4 Inhibition Reduces Infarct Size in Mice. [Link]
-
ResearchGate. Predicted and verified levels of the active agent DMX-5804, following... [Link]
-
Selleck. DMX-5084 | ≥99%(HPLC). [Link]
-
Martin, M. T., et al. (2009). Profiling Chemicals Based on Chronic Toxicity Results from the U.S. EPA ToxRef Database. Environmental Health Perspectives. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 5. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 7. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 8. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Profiling Chemicals Based on Chronic Toxicity Results from the U.S. EPA ToxRef Database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DMX-5084 Administration in Ischemia-Reperfusion Injury Models
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the administration and application of DMX-5084, a potent and selective MAP4K4 inhibitor, in preclinical models of ischemia-reperfusion (I/R) injury. We detail the scientific rationale for targeting Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) in the context of I/R-induced cellular stress and apoptosis. This guide includes detailed, field-proven protocols for both in vivo rodent models of myocardial I/R injury and in vitro cell-based assays using oxygen-glucose deprivation/reoxygenation (OGD/R). Methodologies are presented with an emphasis on experimental design, causality, and endpoint analysis to ensure robust and reproducible results.
Introduction: The Challenge of Ischemia-Reperfusion Injury and the Role of MAP4K4
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue.[1] This secondary injury is a major contributor to morbidity and mortality in clinical settings such as myocardial infarction, stroke, and organ transplantation.[2] The pathophysiology is complex, driven by a surge of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and a profound inflammatory response.[1] These events converge on critical signaling pathways that ultimately lead to programmed cell death (apoptosis) and necrosis.
Numerous signaling cascades are implicated in I/R injury. For instance, the activation of Protease-Activated Receptor 2 (PAR2) on various cells, including endothelial cells and leukocytes, is known to play a significant role in mediating inflammatory responses during I/R.[3] While PAR2 represents a valid target in this disease context, this guide focuses on a distinct and compelling intracellular target: Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4).
MAP4K4, a member of the Ste20-like kinase family, has emerged as a critical mediator of cellular stress responses.[4] Crucially, MAP4K4 is activated in failing human hearts and in rodent models of cardiac injury.[5][6] Its activation is a key step in signaling cascades that promote apoptosis and inflammation, primarily through the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[4][7] Genetic silencing of MAP4K4 has been shown to protect cardiomyocytes from oxidative stress-induced death.[5] This provides a strong rationale for investigating small-molecule inhibitors of MAP4K4 as potential therapeutics to mitigate I/R injury.
DMX-5084: A Selective Inhibitor of MAP4K4
DMX-5084 (also cited in literature as DMX-5804) is a potent, selective, and orally bioavailable small-molecule inhibitor of MAP4K4.[3][5]
-
Mechanism of Action: DMX-5084 acts as an ATP-competitive inhibitor of MAP4K4, effectively blocking its kinase activity.
-
Potency & Selectivity: It exhibits high potency against human MAP4K4 with an IC50 of approximately 3 nM.[3] DMX-5084 demonstrates excellent selectivity over other related kinases, making it a precise tool for interrogating the specific role of MAP4K4 in cellular pathways.[3][8]
By inhibiting MAP4K4, DMX-5084 is designed to interrupt the transmission of stress signals that lead to downstream kinase activation, caspase cleavage, and ultimately, apoptotic cell death in tissues subjected to I/R.[5]
The MAP4K4 Signaling Pathway in Ischemia-Reperfusion Injury
During I/R, cellular insults such as oxidative stress trigger the activation of upstream stress kinases, including MAP4K4. Once activated, MAP4K4 phosphorylates and activates downstream kinases in the MAPK cascade. This signaling culminates in the activation of transcription factors and other effectors that promote inflammation and execute the apoptotic program. Inhibition of the apical MAP4K4 kinase is hypothesized to prevent this entire downstream cascade.
Caption: MAP4K4 signaling cascade in I/R injury and point of DMX-5084 inhibition.
In Vivo Protocol: DMX-5084 in a Mouse Model of Myocardial I/R
This protocol describes the induction of myocardial ischemia-reperfusion injury in mice via ligation of the left anterior descending (LAD) coronary artery, a gold-standard model for emulating human myocardial infarction.[5][8]
Rationale and Experimental Design
The goal is to assess the cardioprotective effects of DMX-5084 by measuring the infarct size relative to the ischemic area at risk (AAR). The timing of drug administration is critical. Dosing before ischemia models a prophylactic scenario, while dosing after reperfusion begins has greater clinical relevance for treating an acute ischemic event.[9]
Materials
-
DMX-5084
-
Vehicle for formulation (e.g., 1.5% w/v Captisol® in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3][8]
-
Male or female CD-1 or C57BL/6 mice (9-12 weeks old).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical tools, ventilator, 7-0 silk suture.
-
Triphenyltetrazolium chloride (TTC) solution (1% w/v in PBS).
-
Evans Blue dye (1% w/v in saline).
Step-by-Step Methodology
-
Animal Preparation & Anesthesia:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Anesthetize the mouse and confirm the depth of anesthesia via pedal reflex.
-
Intubate the mouse and connect it to a small animal ventilator. Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Pass a 7-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Induce ischemia by tightening the suture using a snare occluder. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Maintain ischemia for a predetermined period (e.g., 45 minutes).[8]
-
-
DMX-5084 Preparation and Administration:
-
Prepare DMX-5084 fresh on the day of the experiment. For a 50 mg/kg dose in a 25g mouse, this requires 1.25 mg of the compound.
-
Formulate DMX-5084 in the chosen vehicle. Sonication may be required to achieve a clear solution.[10]
-
Administer DMX-5084 (e.g., 50 mg/kg) or vehicle via oral gavage at the desired time point (e.g., 20 minutes before ischemia or 1 hour after reperfusion).[8][9]
-
-
Reperfusion:
-
After the ischemic period, release the snare to allow blood flow to resume.
-
Confirm reperfusion by the return of color (hyperemia) to the previously pale myocardium.
-
Close the chest cavity and allow the animal to recover from anesthesia.
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Re-anesthetize the mouse.
-
To delineate the AAR, re-ligate the LAD at the same location and inject 1% Evans Blue dye retrogradely via the aorta or carotid artery. The non-ischemic tissue will stain blue, while the AAR will remain unstained.
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into 1-2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC reacts with mitochondrial dehydrogenases in viable tissue, staining it red. The infarcted, necrotic tissue lacks this activity and will remain pale white.
-
Image the slices and use image analysis software (e.g., ImageJ) to quantify the total ventricular area, the AAR (non-blue area), and the infarct area (white area).
-
Calculate the infarct size as a percentage of the AAR: (Infarct Area / AAR) * 100.
-
Caption: Experimental workflow for the in vivo mouse myocardial I/R injury model.
In Vitro Protocol: DMX-5084 in an OGD/R Cell Culture Model
This protocol uses oxygen-glucose deprivation/reoxygenation (OGD/R) to simulate I/R injury in a controlled, high-throughput cell culture environment.[11][12] This is ideal for dose-response studies and mechanistic investigations. Cardiomyocyte cell lines (e.g., H9c2) or primary/iPSC-derived cardiomyocytes are suitable.[13]
Rationale and Experimental Design
The protocol mimics ischemia by removing oxygen and glucose, the two key substrates for cellular metabolism. Reperfusion is simulated by returning cells to a normoxic, glucose-replete environment. DMX-5084 is typically added before the OGD insult to assess its protective capacity against subsequent cell death.
Materials
-
DMX-5084
-
DMSO (for stock solution)
-
Cardiomyocyte cell line (e.g., H9c2) or human iPSC-derived cardiomyocytes (hiPSC-CMs).
-
Standard cell culture medium (e.g., DMEM with 10% FBS).
-
OGD medium: Glucose-free DMEM.[11]
-
Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2).[14]
-
Cytotoxicity assay kit (e.g., LDH release assay).
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide staining).
Step-by-Step Methodology
-
Cell Culture:
-
Plate cells in appropriate multi-well plates (e.g., 96-well for viability, 24-well for microscopy).
-
Grow cells to ~80% confluency in standard culture medium.
-
-
DMX-5084 Treatment:
-
Prepare a stock solution of DMX-5084 in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 10 nM - 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium with DMX-5084-containing medium (or vehicle control) and pre-incubate for a specified time (e.g., 1-2 hours) under normoxic conditions.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the treatment medium and wash cells once with sterile PBS.
-
Add pre-warmed, deoxygenated OGD medium (glucose-free DMEM) containing the same concentrations of DMX-5084 or vehicle.
-
Immediately place the culture plates into a hypoxic incubator for a duration determined by cell type sensitivity (e.g., 4-6 hours for H9c2 cells).[15]
-
-
Reoxygenation (Reperfusion):
-
Remove plates from the hypoxic chamber.
-
Quickly aspirate the OGD medium.
-
Replace with standard, pre-warmed, normoxic culture medium (containing glucose and serum) with fresh DMX-5084 or vehicle.
-
Return the plates to a standard normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 12-24 hours).
-
-
Endpoint Analysis:
-
Cytotoxicity (LDH Assay): Collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with damaged plasma membranes.
-
Cell Viability (MTT/MTS Assay): Add MTT or MTS reagent to the wells to measure mitochondrial metabolic activity in surviving cells.
-
Apoptosis (Annexin V/PI Staining): Stain cells with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptotic/necrotic cells) and analyze by flow cytometry or fluorescence microscopy.
-
Caption: Experimental workflow for the in vitro OGD/R injury model.
Data Summary & Key Experimental Parameters
The following table summarizes key parameters for the application of DMX-5084 in I/R models based on published literature and the protocols herein.
| Parameter | In Vivo Model (Myocardial I/R) | In Vitro Model (OGD/R) | Reference(s) |
| Model System | CD-1 or C57BL/6 Mouse | H9c2 cells, hiPSC-Cardiomyocytes | [8],[5],[13] |
| Ischemia Induction | LAD Ligation | Oxygen-Glucose Deprivation (1% O2) | [8],[14] |
| Ischemia Duration | 45 minutes | 4 - 6 hours | [8],[15] |
| Reperfusion Duration | 24 hours | 12 - 24 hours | [8],[15] |
| DMX-5084 Dose | 50 mg/kg | 10 nM - 10 µM (Dose-response) | [8],[13] |
| Administration | Oral Gavage (p.o.) | Pre-incubation in medium | [8],[5] |
| Vehicle/Formulation | 1.5% Captisol® or DMSO/PEG/Tween/Saline | DMSO (final conc. <0.1%) | [3],[8] |
| Primary Endpoints | Infarct Size (% of AAR), Cardiac Troponins | Cell Viability (MTT), Cytotoxicity (LDH) | [9],[5] |
| Secondary Endpoints | Cardiac Function (Echocardiography) | Apoptosis (Annexin V), Mitochondrial Function | [5] |
Conclusion
DMX-5084 is a valuable pharmacological tool for investigating the role of MAP4K4 in the complex pathophysiology of ischemia-reperfusion injury. The protocols detailed in this guide provide robust frameworks for assessing the therapeutic potential of MAP4K4 inhibition in both whole-animal and cell-based systems. By carefully controlling experimental variables and employing quantitative, validated endpoints, researchers can generate high-quality data to advance our understanding of I/R injury and explore novel cardioprotective strategies.
References
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Available from: [Link].
-
Fiedler, L. R., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Basic Research in Cardiology, 116(1), 65. Available from: [Link].
-
Fiedler, L. R., et al. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell, 24(4), 579–591.e12. Available from: [Link].
-
Fiedler, L. R., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Basic Research in Cardiology, 116(1), 65. Available from: [Link].
-
ResearchGate. MAP4K4 Inhibition Reduces Infarct Size in Mice (A) Plasma... Available from: [Link].
-
BioWorld. New MAP4K4 inhibitors identified for suppressing cardiac muscle cell death. (2021). Available from: [Link].
-
Chen, J., et al. (2024). MAP4K4 exacerbates cardiac microvascular injury in diabetes by facilitating S-nitrosylation modification of Drp1. Cell Death & Disease, 15(5), 353. Available from: [Link].
-
ResearchGate. Predicted and verified levels of the active agent DMX-5804, following... Available from: [Link].
-
Varghese, J. C., et al. (2022). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. Cancers, 14(21), 5438. Available from: [Link].
-
Van den Berg, M., et al. (2023). Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition. International Journal of Molecular Sciences, 24(8), 7179. Available from: [Link].
-
Danesch, U., et al. (2015). Map4k4 signaling nodes in metabolic and cardiovascular diseases. Adipocyte, 4(3), 215–221. Available from: [Link].
-
Tharakana, B. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments, (99), e52699. Available from: [Link].
-
Palfrey, H. A., et al. (2024). 557 Dual TGFβR1/MAP4K4 inhibitor reduces kidney injury in a mouse model of renal fibrosis. Journal of Clinical and Translational Science, 8(S1), 37–37. Available from: [Link].
-
Nystedt, S., et al. (2007). Cytokine upregulation of proteinase-activated-receptors 2 and 4 expression mediated by p38 MAP kinase and inhibitory kappa B kinase β in human endothelial cells. British Journal of Pharmacology, 151(4), 483–492. Available from: [Link].
-
Zhang, Y., et al. (2024). MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature Reviews Clinical Oncology. Available from: [Link].
-
ResearchGate. Protocols for oxygen glucose deprivation/reperfusion (OGD/R)... Available from: [Link].
-
Hu, J., et al. (2020). Downregulation of G protein–coupled receptor kinase 4 protects against kidney ischemia-reperfusion injury. JCI Insight, 5(21), e138356. Available from: [Link].
-
Lee, Y., et al. (2022). Inhibition of pyruvate dehydrogenase kinase 4 ameliorates kidney ischemia-reperfusion injury by reducing succinate accumulation during ischemia and preserving mitochondrial function during reperfusion. Kidney International, 102(4), 794–807. Available from: [Link].
-
Luan, B., et al. (2023). MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury. Journal of Inflammation Research, 16, 1405–1418. Available from: [Link].
-
Tharakana, B., et al. (2015). Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction. Journal of Visualized Experiments, (99), 52699. Available from: [Link].
-
Liu, Y., et al. (2024). Scutellarin alleviates renal ischemia-reperfusion injury by inhibiting the MAPK pathway and pro-inflammatory macrophage polarization. The FASEB Journal, 38(13), e23769. Available from: [Link].
-
Al-Ghanmi, M. H., et al. (2021). The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons. Brain Sciences, 11(11), 1401. Available from: [Link].
-
Juin, A., et al. (2022). The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. Frontiers in Cell and Developmental Biology, 10, 1060931. Available from: [Link].
-
Varghese, J. C., et al. (2022). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. ResearchGate. Available from: [Link].
-
Park, K. M., et al. (2001). Prevention of kidney ischemia/reperfusion-induced functional injury, MAPK and MAPK kinase activation, and inflammation by remote transient ureteral obstruction. Journal of Biological Chemistry, 276(18), 15020–15027. Available from: [Link].
-
Mata-de-Gomez, D., et al. (2022). Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage. Journal of Lipid Research, 63(7), 100238. Available from: [Link].
Sources
- 1. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of G protein–coupled receptor kinase 4 protects against kidney ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | MDPI [mdpi.com]
- 5. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAP4K4 exacerbates cardiac microvascular injury in diabetes by facilitating S-nitrosylation modification of Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 9. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 10. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 11. Re-Evaluating the Relevance of the Oxygen–Glucose Deprivation Model in Ischemic Stroke: The Example of Cdk Inhibition [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: DMX-5084 as a Novel Cardioprotective Agent in Cardiomyocyte Viability Assays
Introduction: The Critical Need for Cardioprotective Strategies
Heart disease remains a leading cause of mortality worldwide, with the loss of cardiomyocytes due to ischemic events and subsequent reperfusion injury being a central driver of cardiac dysfunction.[1] Consequently, the identification and validation of novel therapeutic agents that can protect cardiomyocytes from cell death are of paramount importance in cardiovascular drug discovery. Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) has emerged as a key regulator of stress-induced signaling pathways in cardiomyocytes, and its activation is associated with apoptotic cell death.[2] DMX-5084, a potent and selective inhibitor of MAP4K4, has shown significant promise as a cardioprotective agent by mitigating cardiomyocyte death in preclinical models.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DMX-5084 in cardiomyocyte viability assays. We will delve into the mechanism of action of DMX-5084, provide detailed, step-by-step protocols for assessing its cytoprotective effects, and offer insights into data interpretation and troubleshooting.
Scientific Principle: DMX-5084 and the MAP4K4 Signaling Axis
DMX-5084 is a potent, orally active, and selective inhibitor of MAP4K4 with an IC50 of 3 nM for human MAP4K4.[4][5][6][7][8][9][10] It exhibits high selectivity for MAP4K4 over a broad range of other kinases.[3] In the context of cardiac stress, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or ischemia-reperfusion injury, MAP4K4 is activated, initiating a downstream signaling cascade that culminates in apoptosis.[2] By inhibiting MAP4K4, DMX-5084 effectively blocks this pro-apoptotic signaling, thereby preserving cardiomyocyte viability and function.[1][11]
The protective effects of DMX-5084 have been demonstrated in various models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) where it rescued cell survival, mitochondrial function, and calcium cycling under oxidative stress.[1] Furthermore, in vivo studies have shown that DMX-5084 significantly reduces infarct size in a mouse model of ischemia-reperfusion injury.[1][3]
Experimental Protocols for Assessing the Cardioprotective Effects of DMX-5084
This section outlines detailed protocols for evaluating the efficacy of DMX-5084 in protecting cardiomyocytes from induced cell death. The choice of assay will depend on the specific research question and the cellular process being investigated (e.g., metabolic activity, membrane integrity, or apoptosis).
General Cell Culture and Treatment
-
Cell Model: Primary neonatal ventricular cardiomyocytes, H9c2 cell line, or human iPSC-derived cardiomyocytes.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended for the specific cell type. For primary and iPSC-derived cardiomyocytes, media is often supplemented with factors to maintain their phenotype.
-
Induction of Cell Death: Oxidative stress is a common and relevant insult for cardiomyocytes. A typical method is to expose the cells to hydrogen peroxide (H₂O₂). The optimal concentration and duration of H₂O₂ exposure should be determined empirically for each cell type to induce a significant but sub-maximal level of cell death (e.g., 30-50%).
-
DMX-5084 Preparation: DMX-5084 is sparingly soluble in DMSO.[3] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO and store at -20°C. Further dilutions should be made in cell culture medium immediately before use. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Protocol: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13] This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.[12]
Materials:
-
Cardiomyocytes seeded in a 96-well plate
-
DMX-5084
-
Hydrogen Peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Pre-treatment with DMX-5084: Treat the cells with varying concentrations of DMX-5084 (e.g., 1 nM to 10 µM) for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest DMX-5084 treatment.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to the pre-determined optimal concentration. Include a control group of cells that are not exposed to H₂O₂.
-
Incubation: Incubate the plate for the desired duration of stress (e.g., 4-24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
| Parameter | Description |
| Cell Type | e.g., Primary Neonatal Rat Cardiomyocytes |
| Seeding Density | 5 x 10⁴ cells/well |
| DMX-5084 Concentrations | 0, 1, 10, 100, 1000, 10000 nM |
| Pre-incubation Time | 2 hours |
| H₂O₂ Concentration | 100 µM |
| Stress Incubation Time | 6 hours |
| MTT Incubation Time | 4 hours |
| Readout | Absorbance at 570 nm |
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]
Materials:
-
Cardiomyocytes cultured in a 96-well plate
-
DMX-5084
-
Hydrogen Peroxide (H₂O₂)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
| Parameter | Description |
| Cell Type | e.g., H9c2 Cardiomyoblasts |
| Seeding Density | 2 x 10⁴ cells/well |
| DMX-5084 Concentrations | 0, 1, 10, 100, 1000, 10000 nM |
| Pre-incubation Time | 2 hours |
| H₂O₂ Concentration | 200 µM |
| Stress Incubation Time | 12 hours |
| Readout | Absorbance at 490 nm |
Protocol: Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16] The assay utilizes a fluorogenic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule.[16]
Materials:
-
Cardiomyocytes cultured in a multi-well plate
-
DMX-5084
-
Hydrogen Peroxide (H₂O₂)
-
Caspase-3 Activity Assay Kit (commercially available)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit protocol.
-
Caspase-3 Activity Measurement: Add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm).
-
Data Analysis: Express the results as fold change in caspase-3 activity compared to the untreated control.
| Parameter | Description |
| Cell Type | e.g., Human iPSC-derived Cardiomyocytes |
| Seeding Density | 1 x 10⁵ cells/well |
| DMX-5084 Concentrations | 0, 1, 10, 100, 1000, 10000 nM |
| Pre-incubation Time | 2 hours |
| H₂O₂ Concentration | 50 µM |
| Stress Incubation Time | 8 hours |
| Readout | Fluorescence (Ex/Em = 380/440 nm) |
Protocol: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18][19][20]
Materials:
-
Cardiomyocytes cultured on coverslips or chamber slides
-
DMX-5084
-
Hydrogen Peroxide (H₂O₂)
-
TUNEL Assay Kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging surface and perform treatments as described previously.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay, which involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition.
| Parameter | Description |
| Cell Type | e.g., Primary Neonatal Rat Cardiomyocytes |
| Culture Format | On collagen-coated coverslips |
| DMX-5084 Concentrations | 0, 100 nM |
| Pre-incubation Time | 2 hours |
| H₂O₂ Concentration | 100 µM |
| Stress Incubation Time | 12 hours |
| Readout | Percentage of TUNEL-positive cells |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for assessing the cardioprotective effects of DMX-5084.
Sources
- 1. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. DMX-5084产品说明书 [selleck.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 11. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. LDH Cytotoxicity Assay [3hbiomedical.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. ahajournals.org [ahajournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMX-5084 Treatment of hPSC-Derived Cardiomyocytes
Introduction: A Targeted Approach to Cardiomyocyte Protection
Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) have emerged as a transformative platform for cardiovascular research, offering an unparalleled window into human cardiac biology, disease modeling, and drug discovery.[1][2] However, a significant challenge in working with these cells is their susceptibility to stress-induced cell death, a factor that can confound experimental results and limit their therapeutic potential. DMX-5084, a potent and selective small molecule inhibitor of Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), presents a promising strategy to enhance the viability and functional integrity of hPSC-CMs.[3][4][5][6]
MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is critically involved in stress-induced apoptosis in cardiomyocytes.[7] By selectively inhibiting MAP4K4, DMX-5084 effectively shields hPSC-CMs from a variety of cellular stressors, including oxidative stress, which is a common culprit in cardiomyocyte damage both in vitro and in vivo.[5][8][9][10] Published research has demonstrated that treatment with DMX-5084 (also referenced as DMX-5804) can rescue hPSC-CMs from oxidative stress-induced apoptosis, preserve mitochondrial function, and maintain normal calcium cycling, a fundamental aspect of cardiomyocyte contractility.[4][5][7][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DMX-5084 to enhance the survival and functional stability of hPSC-CMs in culture. The protocols outlined herein are designed to be robust and reproducible, enabling the generation of high-quality, reliable data for a range of applications, from basic research to preclinical drug safety assessment.
Core Principles of DMX-5084 Application
The successful application of DMX-5084 in hPSC-CM cultures hinges on several key principles:
-
Prophylactic and Rescue Potential: DMX-5084 can be utilized both prophylactically to protect against anticipated cellular stress (e.g., during thawing, passaging, or exposure to cardiotoxic compounds) and as a rescue agent to mitigate ongoing stress-induced damage.
-
Dose-Dependent Efficacy: The protective effects of DMX-5084 are dose-dependent. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific cell line and experimental condition.
-
Functional Readouts are Key: The efficacy of DMX-5084 treatment should be validated using functional assays that assess key aspects of cardiomyocyte physiology, such as viability, apoptosis, calcium handling, and metabolic activity.
Signaling Pathway Overview
To understand the rationale behind DMX-5084 treatment, it is essential to visualize its mechanism of action within the cellular signaling cascade.
Caption: DMX-5084 inhibits MAP4K4, blocking stress-induced apoptosis.
Experimental Protocols
The following protocols provide a step-by-step guide for the culture of hPSC-CMs, treatment with DMX-5084, and subsequent functional analysis.
Part 1: Culture and Maintenance of hPSC-Derived Cardiomyocytes
High-quality hPSC-CMs are foundational to the success of any experiment. This protocol outlines a standard monolayer culture method.
Materials:
-
Cryopreserved hPSC-derived cardiomyocytes
-
Matrigel® or other suitable extracellular matrix coating
-
Cardiomyocyte Maintenance Medium (e.g., RPMI 1640 with B27 supplement)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Plate Coating: Coat tissue culture plates with Matrigel® (or equivalent) according to the manufacturer's instructions. Typically, a 1:100 dilution in cold serum-free medium is used, followed by incubation at 37°C for at least 1 hour.[11]
-
Thawing Cardiomyocytes: Rapidly thaw the vial of cryopreserved hPSC-CMs in a 37°C water bath.
-
Cell Seeding: Gently transfer the thawed cells into a tube containing pre-warmed Cardiomyocyte Maintenance Medium. Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells. Resuspend the cell pellet in fresh maintenance medium and count the viable cells.
-
Plating: Seed the hPSC-CMs onto the coated plates at a recommended density (typically 100,000 to 300,000 cells/cm²).[12] Ensure even distribution of cells across the well.
-
Culture and Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. Spontaneous beating of the cardiomyocyte monolayer should be observable within 24-48 hours.[12]
Part 2: DMX-5084 Treatment Protocol
This protocol describes how to treat hPSC-CMs with DMX-5084 to protect against a known stressor.
Materials:
-
DMX-5084 (stock solution typically prepared in DMSO)
-
Cardiomyocyte Maintenance Medium
-
Stressor agent (e.g., hydrogen peroxide, menadione)
-
hPSC-CMs cultured as described in Part 1
Procedure:
-
Preparation of DMX-5084 Working Solutions: Prepare a series of dilutions of DMX-5084 in Cardiomyocyte Maintenance Medium from your stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range is 100 nM to 10 µM.[5][8] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treatment (Prophylactic):
-
Aspirate the old medium from the hPSC-CM cultures.
-
Add the pre-warmed medium containing the desired concentration of DMX-5084.
-
Incubate for a pre-determined period (e.g., 1-24 hours) prior to stressor exposure.
-
-
Co-treatment (Concurrent):
-
Prepare a medium containing both DMX-5084 and the stressor at their final desired concentrations.
-
Aspirate the old medium and add the co-treatment medium to the cells.
-
-
Post-treatment (Rescue):
-
Expose the cells to the stressor for a defined period.
-
Aspirate the stressor-containing medium.
-
Add fresh medium containing DMX-5084.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Control Groups: Always include the following control groups:
-
Vehicle control (medium with the same concentration of DMSO as the DMX-5084 treated groups).
-
Stressor-only control.
-
Untreated control.
-
Part 3: Functional Assessment of hPSC-Cardiomyocytes
The following are key assays to evaluate the protective effects of DMX-5084.
Rationale: To quantify the extent of cell death and the protective effect of DMX-5084.
Methods:
-
Live/Dead Staining: Utilize commercially available kits (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize live and dead cells, respectively.
-
Caspase-3/7 Activity Assay: A luminescent or fluorescent assay to measure the activity of executioner caspases, a hallmark of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation in apoptotic cells.
Rationale: To assess the impact on the fundamental excitation-contraction coupling machinery of cardiomyocytes. DMX-5084 has been shown to preserve normal calcium cycling under stress.[7][9][10]
Method:
-
Dye Loading: Load the hPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available kit like EarlyTox Cardiotoxicity Dye) according to the manufacturer's protocol.[7]
-
Image Acquisition: Use a high-speed fluorescence microscope or a dedicated system like the FLIPR Tetra to record the changes in fluorescence intensity over time, which correspond to the intracellular calcium transients.[13]
-
Data Analysis: Analyze the recorded traces to determine key parameters such as beat rate, amplitude, and decay kinetics.
Rationale: To evaluate mitochondrial health and cellular metabolism, which are often compromised under stress. DMX-5084 has been shown to preserve the oxygen consumption rate (OCR) in stressed cardiomyocytes.[5]
Method:
-
Cell Seeding: Plate hPSC-CMs in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).
-
Treatment: Treat the cells with DMX-5084 and/or the stressor as described in Part 2.
-
Metabolic Assay: Use an extracellular flux analyzer (e.g., Seahorse XFe96 Analyzer) to measure the OCR and extracellular acidification rate (ECAR). A mitochondrial stress test can be performed by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
Data Presentation and Interpretation
Table 1: Example Dose-Response of DMX-5084 on hPSC-CM Viability under Oxidative Stress
| DMX-5084 Conc. | Stressor (H₂O₂) | % Viability (relative to untreated control) |
| 0 nM | - | 100% |
| 0 nM | + | 45% |
| 100 nM | + | 60% |
| 500 nM | + | 85% |
| 1 µM | + | 95% |
| 10 µM | + | 98% |
Table 2: Functional Parameters of hPSC-CMs with and without DMX-5084 Treatment under Stress
| Treatment Group | Beat Rate (BPM) | Calcium Transient Amplitude (ΔF/F₀) | Basal OCR (pmol/min) |
| Untreated Control | 60 ± 5 | 1.5 ± 0.2 | 150 ± 10 |
| Stressor Only | 20 ± 8 (arrhythmic) | 0.5 ± 0.1 | 75 ± 12 |
| DMX-5084 + Stressor | 58 ± 6 | 1.4 ± 0.3 | 140 ± 15 |
Experimental Workflow Diagram
Caption: A streamlined workflow for DMX-5084 application and analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after thawing | Rough handling, slow thawing, suboptimal cryopreservation | Thaw vial quickly, handle cells gently, use a ROCK inhibitor (e.g., Y-27632) during the initial 24 hours of culture.[11][14] |
| High variability in beating rate | Inhomogeneous cell monolayer, suboptimal culture conditions | Ensure even cell seeding, maintain consistent culture conditions (media changes, temperature, CO₂). |
| No protective effect of DMX-5084 | Suboptimal concentration, inappropriate timing of administration, severe and overwhelming stressor | Perform a dose-response and time-course experiment. Titrate the concentration of the stressor. |
| High background in fluorescence assays | Incomplete dye washing, autofluorescence | Follow the manufacturer's protocol for washing steps. Include a no-dye control to assess background fluorescence. |
Conclusion
DMX-5084 is a valuable tool for enhancing the robustness and reliability of experiments using hPSC-derived cardiomyocytes. By inhibiting the MAP4K4-mediated stress signaling pathway, DMX-5084 effectively protects these cells from apoptosis and functional decline. The protocols and guidelines presented in this application note provide a solid framework for integrating DMX-5084 into various research and drug development workflows, ultimately leading to more consistent and physiologically relevant data.
References
-
A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming. (2022-08-18). NIH. [Link]
-
Large-Scale Production of Cardiomyocytes from Human Pluripotent Stem Cells Using a Highly Reproducible Small Molecule-Based Differentiation Protocol. (2016-07-25). JoVE. [Link]
-
Expansion Culture of Human Pluripotent Stem Cells and Production of Cardiomyocytes. PMC - PubMed Central. [Link]
-
Cardiac Characterization MEA assays. Axion BioSystems. [Link]
-
Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity. PMC - NIH. [Link]
-
Clinically translatable hiPSC cardiomyocyte assay for early cardiac derisking. Metrion Biosciences. [Link]
-
Cardiomyocyte Impedance Assays - Assay Guidance Manual. (2015-02-25). NCBI Bookshelf - NIH. [Link]
-
Live Cell Beating Assay Using Human iPSC-derived Cardiomyocytes for Evaluation of Drug Efficacy and Toxicity. Molecular Devices. [Link]
-
Selective protection of human cardiomyocytes from anthracycline cardiotoxicity by small molecule inhibitors of MAP4K4. (2020-07-21). NIH. [Link]
-
DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤. Selleck. [Link]
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. [Link]
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. (2021-05-20). PMC - NIH. [Link]
-
MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. (2019-04-04). PubMed. [Link]
-
MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. (2019-03-07). PubMed Central. [Link]
-
Predicted and verified levels of the active agent DMX-5804, following.... ResearchGate. [Link]
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell. (2021-01-15). SpringerLink. [Link]
-
DMX-5084 | MAP4K 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. Selleck. [Link]
Sources
- 1. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion Culture of Human Pluripotent Stem Cells and Production of Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 8. Selective protection of human cardiomyocytes from anthracycline cardiotoxicity by small molecule inhibitors of MAP4K4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Large-Scale Production of Cardiomyocytes from Human Pluripotent Stem Cells Using a Highly Reproducible Small Molecule-Based Differentiation Protocol [jove.com]
Application Notes and Protocols for the Formulation of DMX-5084 for Oral Gavage
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of DMX-5084, a potent and selective MAP4K4 inhibitor, for oral gavage in preclinical research. DMX-5084's poor aqueous solubility presents a significant challenge for achieving consistent and effective oral delivery. This document outlines evidence-based strategies to develop stable and homogenous suspensions suitable for accurate dosing in rodent models. We will delve into the rationale behind excipient selection, provide step-by-step preparation protocols, and discuss critical quality control measures to ensure the reliability and reproducibility of your in vivo studies.
Introduction to DMX-5084 and Oral Delivery Challenges
DMX-5084 is a selective inhibitor of the Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), with an IC50 of 3 nM for human MAP4K4.[1][2][3] It has demonstrated therapeutic potential in various models, including reducing ischemia-reperfusion injury.[4][5] Despite being orally active, DMX-5084's physicochemical properties pose a significant hurdle for oral administration in a research setting. The compound is insoluble in water, making direct administration in an aqueous vehicle unfeasible.[1][6] This necessitates the use of specialized formulation strategies to ensure uniform dosing and maximize bioavailability.[7][8][9]
The primary challenge in formulating DMX-5084 for oral gavage is its poor solubility. This can lead to:
-
Inaccurate Dosing: Non-homogenous mixtures can result in variable concentrations of the active pharmaceutical ingredient (API) being administered.
-
Poor Bioavailability: Inefficient dissolution in the gastrointestinal tract can limit absorption and reduce the therapeutic efficacy of the compound.[9]
-
Tissue Irritation: The use of harsh solvents to dissolve the compound can cause irritation to the esophagus and stomach of the research animals.
This guide will provide researchers with the necessary information to overcome these challenges and prepare a consistent and effective DMX-5084 formulation for oral gavage.
Physicochemical Properties of DMX-5084
A thorough understanding of the physicochemical properties of DMX-5084 is crucial for developing an appropriate formulation strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₉N₃O₃ | [4][10] |
| Molecular Weight | 361.39 g/mol | [1][10] |
| Appearance | Solid | [4] |
| Water Solubility | Insoluble | [1][6] |
| Ethanol Solubility | 1.5 mg/mL (Slightly soluble) | [1][4] |
| DMSO Solubility | Up to 72 mg/mL (Sparingly soluble to soluble) | [1][4] |
Formulation Development Strategies for DMX-5084
Given the poor water solubility of DMX-5084, the most practical approach for oral gavage in a preclinical setting is the preparation of a suspension. A well-formulated suspension ensures a uniform distribution of the solid drug particles within a liquid vehicle, allowing for consistent and accurate dosing.
Rationale for Suspension Formulation
A suspension is a heterogeneous mixture in which solid particles are dispersed in a liquid medium. For poorly soluble compounds like DMX-5084, a suspension offers several advantages over other formulation types:
-
Avoids Harsh Solvents: It eliminates the need for high concentrations of organic solvents that may be toxic or cause irritation.
-
Improved Stability: For compounds that are unstable in solution, a suspension can provide a more stable formulation.
-
Ease of Preparation: Suspensions can be prepared with standard laboratory equipment.
The key to a successful suspension is the use of a suitable suspending agent to prevent the rapid settling of drug particles.
Selection of Excipients
The choice of excipients is critical for the performance of the oral gavage formulation.
-
Suspending Agent: Carboxymethylcellulose Sodium (CMC-Na)
-
Mechanism: CMC-Na is a high-viscosity polymer that increases the viscosity of the vehicle, thereby slowing down the sedimentation of suspended particles.[11] It also acts as a protective colloid, preventing the aggregation of particles.
-
Why it's a good choice: CMC-Na is widely used in pharmaceutical formulations and is considered safe for oral administration in animals. Several sources indicate the successful use of CMC-Na for the in vivo oral administration of DMX-5084.[1][6]
-
-
Wetting Agent (Optional but Recommended): Polysorbate 80 (Tween 80)
-
Mechanism: Poorly soluble drugs are often hydrophobic and can be difficult to disperse in an aqueous vehicle. A wetting agent, such as Tween 80, reduces the surface tension between the drug particles and the vehicle, allowing for easier dispersion and preventing clumping.[12]
-
Why it's a good choice: Tween 80 is a non-ionic surfactant commonly used in oral formulations. It is generally considered safe at the low concentrations needed for wetting.
-
Alternative Formulation Approaches
While a CMC-Na based suspension is a reliable starting point, other formulation strategies have been reported for DMX-5084 and other poorly soluble compounds:
-
Cyclodextrin-Based Formulation: One study describes dissolving DMX-5084 in DMSO and then mixing it with a solution of Kleptose (a type of cyclodextrin).[13] Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7]
-
Co-Solvent Systems: For lower doses, a co-solvent system might be considered. A common formulation for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline.[13][14] However, the concentration of organic solvents should be carefully controlled to avoid toxicity.
-
Lipid-Based Formulations: Another approach for enhancing the oral bioavailability of poorly soluble drugs is the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[7][15] These systems consist of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, improving drug dissolution and absorption.
The choice of formulation will depend on the required dose, the experimental model, and the resources available. For initial studies, the CMC-Na based suspension is a robust and well-documented method.
Experimental Protocols
Protocol for Preparation of DMX-5084 Suspension in 0.5% CMC-Na
This protocol describes the preparation of a 5 mg/mL DMX-5084 suspension, a concentration that has been successfully used in in vivo studies.[1][6]
Materials:
-
DMX-5084 powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Polysorbate 80 (Tween 80) (optional)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate size volumetric flask and graduated cylinders
-
Analytical balance
Step-by-Step Procedure:
-
Prepare the 0.5% CMC-Na Vehicle: a. Weigh 0.5 g of CMC-Na. b. In a beaker with a magnetic stir bar, slowly add the CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. c. Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours. It is often convenient to prepare this solution the day before.
-
Weigh DMX-5084: a. Accurately weigh the required amount of DMX-5084 based on the desired final concentration and volume. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of DMX-5084.
-
Wetting the DMX-5084 Powder (Recommended): a. Place the weighed DMX-5084 powder in a glass mortar. b. Add a few drops of the 0.5% CMC-Na vehicle (or a small amount of a 1% Tween 80 solution) to the powder to form a thick, uniform paste. This step is crucial for preventing particle aggregation. c. Triturate the paste with the pestle until it is smooth and free of lumps.
-
Prepare the Suspension: a. Gradually add the remaining 0.5% CMC-Na vehicle to the mortar while continuously triturating to ensure the paste is well dispersed. b. Transfer the contents of the mortar to a suitable container (e.g., a beaker with a magnetic stir bar or a volumetric flask). c. Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the bulk suspension to ensure a complete transfer of the drug. d. Bring the suspension to the final desired volume with the 0.5% CMC-Na vehicle. e. Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Quality Control and Storage: a. Visually inspect the suspension for uniformity. A properly prepared suspension should be homogenous with no visible clumps of powder. b. Store the suspension in a tightly sealed container, protected from light, at 2-8°C. c. Crucially, always re-homogenize the suspension by vigorous shaking or vortexing immediately before each administration to ensure accurate dosing.
Oral Gavage Administration in Mice
This protocol provides general guidelines for oral gavage in mice. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[16]
-
Syringes (1 mL or 3 mL)
-
Prepared DMX-5084 suspension
Procedure:
-
Animal Preparation: a. Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][17] b. Properly restrain the mouse to ensure its head and body are in a straight line.
-
Dose Administration: a. Vigorously shake the DMX-5084 suspension to ensure it is homogenous. b. Draw the calculated volume into the syringe. c. Gently insert the gavage needle into the mouth, advancing it along the upper palate until the esophagus is reached. The mouse will often swallow, which aids in the passage of the needle.[17] d. Do not force the needle if resistance is met. Withdraw and re-attempt. e. Once the needle is in the correct position, slowly administer the suspension. f. Gently withdraw the needle.
-
Post-Procedure Monitoring: a. Observe the animal for at least 15 minutes after dosing for any signs of distress, such as difficulty breathing or bleeding.[18] b. Continue to monitor the animals periodically for up to 24 hours.
Visualization of Workflows
DMX-5084 Formulation Workflow
Caption: Workflow for preparing DMX-5084 oral gavage suspension.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a DMX-5084 formulation strategy.
Conclusion
The successful oral administration of the poorly soluble compound DMX-5084 in preclinical studies hinges on the use of an appropriate formulation strategy. The preparation of a homogenous suspension using a suitable suspending agent like carboxymethylcellulose sodium is a reliable and reproducible method. By following the detailed protocols and understanding the rationale behind the formulation choices outlined in this guide, researchers can ensure accurate dosing and enhance the scientific validity of their in vivo experiments with DMX-5084.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. [Link]
-
Fahr, A., & Liu, X. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1349. [Link]
-
ResearchGate. administration of poorly water soluble drug by oral gavage to rats techniques?. [Link]
-
Walsh, J., & O'Driscoll, C. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. Advanced Drug Delivery Reviews, 189, 114480. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]
-
Selleck. DMX-5084 Datasheet. [Link]
-
Alarcón, G., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Pathogenesis, 135, 103613. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
PubMed. Solubilizing excipients in oral and injectable formulations. [Link]
-
ResearchGate. 57 questions with answers in ORAL GAVAGE | Science topic. [Link]
-
ResearchGate. (PDF) Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
-
Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
-
Cambridge Bioscience. DMX-5804 - TargetMol Chemicals Inc. [Link]
-
National Institutes of Health. (2013). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. [Link]
-
MCE. DMX-5084 | MAP4K 抑制剂. [Link]
-
Scribd. Oral Liquid Preparations Guide. [Link]
-
UBC Animal Care Committee. Oral Dosing (Gavage) in Adult Mice SOP. [Link]
-
Ye, L., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Clinical and translational medicine, 11(5), e433. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 12. researchgate.net [researchgate.net]
- 13. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for High-Throughput Screening of DMX-5084 and Novel MAP4K4 Inhibitors
This technical guide provides a comprehensive framework for the application of DMX-5084 in high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel inhibitors of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting MAP4K4
Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, including inflammation, cell migration, and apoptosis.[1] Dysregulation of MAP4K4 signaling is implicated in a range of pathologies, most notably in cardiovascular diseases and cancer, making it an attractive therapeutic target.[1][2] The development of potent and selective MAP4K4 inhibitors is a key objective in the pursuit of novel therapeutics for these conditions.
DMX-5084 is a potent and selective, orally active inhibitor of MAP4K4 with an IC50 of 3 nM for the human enzyme.[3][4][5][6][7] It demonstrates selectivity for MAP4K4 over a broad panel of other kinases, although it also exhibits inhibitory activity against MAP4K6 (MINK1) and TNIK.[3][8] Preclinical studies have highlighted the cardioprotective effects of DMX-5084, where it has been shown to reduce infarct size in mouse models of ischemia-reperfusion injury.[2][8] As such, DMX-5084 serves as an invaluable tool compound and a benchmark for the development of new chemical entities targeting MAP4K4.
This application note will detail the principles and methodologies for establishing robust high-throughput screening assays to identify novel MAP4K4 inhibitors, using DMX-5084 as a reference control. We will explore both biochemical and cell-based assay formats, providing detailed protocols and data analysis workflows.
The MAP4K4 Signaling Axis: A Target for Intervention
MAP4K4 functions as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its activation, often triggered by cellular stress signals such as oxidative stress, leads to a cascade of phosphorylation events culminating in the activation of downstream effectors that mediate cellular responses. Inhibiting MAP4K4 can therefore modulate these downstream events, offering a therapeutic window for intervention.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of DMX-5084.
High-Throughput Screening Strategy for MAP4K4 Inhibitors
A successful HTS campaign for novel MAP4K4 inhibitors requires a multi-tiered approach, beginning with a primary screen to identify initial hits, followed by a series of secondary and orthogonal assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: A tiered high-throughput screening workflow for identifying MAP4K4 inhibitors.
Primary Screening: A Robust Biochemical Assay
The primary screen aims to rapidly assess a large compound library for potential MAP4K4 inhibitory activity. An enzyme-coupled fluorescence assay for ADP detection is a cost-effective and reliable method for this purpose.[9][10] This assay format measures the activity of the kinase by quantifying the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.
Principle: The assay relies on a series of coupled enzymatic reactions that convert the ADP generated by MAP4K4 into a fluorescent signal. This provides a sensitive and continuous readout of kinase activity.
| Parameter | Recommendation | Rationale |
| Assay Format | 384-well or 1536-well microplate | Miniaturization for high-throughput and cost-effectiveness. |
| Detection Method | Fluorescence Intensity | Sensitive, robust, and compatible with standard plate readers. |
| Enzyme | Recombinant Human MAP4K4 | Ensures target specificity. |
| Substrate | Myelin Basic Protein (MBP) or a specific peptide substrate | A well-characterized substrate for many kinases. |
| ATP Concentration | At or near the Km value | Provides a sensitive assay window for competitive inhibitors. |
| Positive Control | DMX-5084 | A known potent inhibitor to validate assay performance. |
| Negative Control | DMSO | Vehicle control to define baseline activity. |
Protocol: Primary Biochemical HTS for MAP4K4 Inhibitors
-
Compound Dispensing: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) and controls (DMX-5084 and DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant MAP4K4 and the substrate in assay buffer.
-
Initiation of Reaction: Add 5 µL of a solution containing ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear ADP production.
-
Detection: Add 10 µL of the ADP detection reagent and incubate for a further 30-60 minutes to allow for signal development.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen (typically those exhibiting >50% inhibition at a single concentration) are subjected to dose-response analysis to confirm their activity and determine their half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the biochemical assay as described for the primary screen, using the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
| Compound | Primary Screen Inhibition (%) | IC50 (nM) |
| DMX-5084 | 98% | 3.2 |
| Hit Compound 1 | 75% | 50 |
| Hit Compound 2 | 62% | 250 |
| Hit Compound 3 | 55% | >1000 |
Orthogonal Assays for Hit Validation
To eliminate false positives arising from assay artifacts, confirmed hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice for this purpose.[11]
Principle: A TR-FRET assay for MAP4K4 would typically involve a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor. Kinase activity leads to phosphorylation of the substrate, bringing the donor (e.g., Europium chelate) and acceptor fluorophores into close proximity, resulting in a FRET signal.
Cell-Based Assays: Assessing Target Engagement and Pathway Modulation
Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context.[12][13][14] These assays can confirm that the compound can penetrate the cell membrane, engage with the target kinase, and inhibit its downstream signaling.
Protocol: Cellular Phosphorylation Assay
-
Cell Seeding: Seed a suitable cell line (e.g., a human cell line with endogenous MAP4K4 expression) in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified period.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Phospho-Target Detection: Quantify the level of phosphorylation of a downstream substrate of the JNK pathway (e.g., phospho-c-Jun) using an ELISA or a bead-based immunoassay.
-
Data Analysis: Determine the concentration-dependent inhibition of target phosphorylation to calculate the cellular IC50.
Selectivity Profiling: A Critical Step in Lead Optimization
To assess the specificity of the confirmed hits, they should be screened against a panel of other kinases. This is essential to identify compounds with a desirable selectivity profile and to minimize the potential for off-target effects. DMX-5084, while highly potent against MAP4K4, also shows activity against MAP4K6 and TNIK, highlighting the importance of comprehensive selectivity profiling.[8]
Data Analysis and Interpretation
For HTS assays, the Z'-factor is a critical statistical parameter used to assess the quality and robustness of the assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., DMX-5084)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., DMSO)
-
σ_n = standard deviation of the negative control
Conclusion
The methodologies outlined in this application note provide a comprehensive and robust framework for the high-throughput screening and characterization of novel MAP4K4 inhibitors. By employing a tiered screening approach that incorporates both biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective lead compounds for further drug development. The use of DMX-5084 as a reference compound throughout this process is critical for assay validation and for benchmarking the potency and selectivity of new chemical entities.
References
-
Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. TSpace. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
High throughput screening : methods and protocols. Frederick National Lab for Cancer Research. [Link]
-
BPS Bioscience. AXL Kinase Assay Kit. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Publications. [Link]
-
High-Throughput High-Content Imaging Assays for Identification and Characterization of Selective AXL Pathway Inhibitors. ResearchGate. [Link]
-
Selleck. DMX-5084 | ≥99%(HPLC) | MAP4K 阻害剤. [Link]
-
Selleck. DMX-5084 | MAP4K 抑制剂. [Link]
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]
-
Sapphire North America. DMX-5084. [Link]
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Cell-based assays for high-throughput screening. PubMed - NIH. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed. [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
HTS Assays By Target. BellBrook Labs. [Link]
-
High Throughput Screening Applications. Agilent. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
Sources
- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 2. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 15. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DMX-5084 solubility issues in aqueous buffer
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4).[1][2] DMX-5084 is a valuable tool in cardiovascular and cell signaling research.[2][3] However, its hydrophobic nature presents a significant challenge for researchers: poor solubility in aqueous buffers. This guide provides in-depth, practical solutions, and troubleshooting strategies to help you navigate these issues and ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding DMX-5084's solubility.
Q1: What are the fundamental solubility properties of DMX-5084?
A1: DMX-5084 is a hydrophobic molecule, which dictates its solubility profile. It is practically insoluble in water but shows good to excellent solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).[1][4] The solubility can vary slightly between batches and suppliers, so always consult the certificate of analysis for your specific lot.
Table 1: DMX-5084 Solubility Profile Summary
| Solvent | Molecular Weight | Solubility | Molar Concentration (Approx.) | Source(s) |
| Water | 361.39 g/mol | Insoluble | N/A | [1][4] |
| DMSO | 361.39 g/mol | ≥ 72 mg/mL | ≥ 199 mM | [1][5] |
| Ethanol | 361.39 g/mol | ~1.5 mg/mL | ~4.15 mM | [1][4] |
Note: Some suppliers report DMSO solubility as high as 125 mg/mL (345.89 mM), while others state a more conservative range of 1-10 mg/mL.[2][6] Starting with a conservative assumption is recommended.
Q2: I dissolved DMX-5084 in DMSO to make a stock solution. Why does it immediately precipitate when I add it to my aqueous cell culture medium or buffer?
A2: This common phenomenon is known as "solvent shock" or precipitation upon dilution.[7] It occurs due to the drastic and rapid change in solvent polarity. DMX-5084 is highly comfortable and soluble in the organic environment of DMSO. When this concentrated DMSO stock is rapidly introduced into a predominantly aqueous environment, the DMX-5084 molecules are forced out of the solution as they cannot form favorable interactions with water, causing them to aggregate and precipitate.[8]
Part 2: Protocols for Success - Preparation of Stock and Working Solutions
Following validated protocols is critical for avoiding solubility issues from the outset.
Q3: What is the best practice for preparing a DMX-5084 stock solution?
A3: Anhydrous (moisture-free) DMSO is the recommended solvent for preparing high-concentration stock solutions.[1] Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
Protocol 1: Preparation of a 20 mM DMX-5084 Stock Solution in DMSO
Materials:
-
DMX-5084 powder (CAS No. 2306178-56-1)[1]
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Preparation: Allow the DMX-5084 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of DMX-5084. For 1 mL of a 20 mM stock, you will need:
-
Mass = 0.020 mol/L * 0.001 L * 361.39 g/mol = 0.00723 g = 7.23 mg
-
-
Dissolution: Add the weighed DMX-5084 to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (1 mL in this example).
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates.[9]
-
Assistance: If dissolution is slow, gentle warming in a 37-50°C water bath or brief sonication can be applied.[9][10] Caution: Do not overheat, as it may degrade the compound.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1][10]
Q4: How can I prepare my final aqueous working solution from the DMSO stock without causing precipitation?
A4: The key is to avoid the "solvent shock" described earlier. This is achieved by making serial dilutions in 100% DMSO first, and then adding the final, already-diluted DMSO stock to your aqueous buffer. This ensures the final concentration of DMX-5084 in the aqueous phase is below its solubility limit.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Principle: This protocol uses a stepwise dilution to minimize the final DMSO concentration while preventing compound precipitation. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, though this should always be validated.[11] A vehicle control (buffer with the same final DMSO concentration) is mandatory for all experiments.[10]
Procedure:
-
Serial Dilution in DMSO: Using your 20 mM stock solution, perform serial dilutions in 100% DMSO to get closer to your final concentration. For example, prepare an intermediate stock of 2 mM by diluting your 20 mM stock 1:10 in DMSO.
-
Final Dilution Step: To prepare a 10 µM working solution, you will dilute your 2 mM intermediate stock 1:200 into your final aqueous buffer.
-
Example: For 1 mL of final working solution, add 5 µL of the 2 mM DMSO stock to 995 µL of your pre-warmed aqueous buffer or cell culture medium.
-
-
Mixing Technique: Add the small volume of DMSO stock directly into the vortex of the stirring aqueous buffer. This rapid dispersion is critical. Do not add the aqueous buffer onto the concentrated DMSO stock.
-
Final DMSO Concentration: This procedure results in a final DMSO concentration of 0.5% (5 µL in 1000 µL). If a lower concentration is required (e.g., 0.1%), a higher intermediate dilution in DMSO would be necessary before the final aqueous dilution step.
-
Visual Confirmation: The final working solution should be clear. If you observe any cloudiness or precipitation, the concentration is too high for your specific buffer system.
Part 3: Advanced Troubleshooting Guide
Even with the best protocols, issues can arise. This section provides a logical framework for troubleshooting.
Q5: Can I use co-solvents or other additives to improve aqueous solubility?
A5: Yes, co-solvency is a powerful technique for increasing the solubility of poorly water-soluble drugs.[12][13] These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds like DMX-5084.[14] For in vitro work, biocompatible co-solvents are necessary.
-
Common Co-solvents: Polyethylene glycol (PEG), particularly PEG 300 or PEG 400, and propylene glycol (PG) are frequently used.[15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]
-
In Vivo Formulation Example: One documented formulation for DMX-5084 for animal studies uses a combination of DMSO, PEG300, and Tween 80 in saline, highlighting the power of this combined approach.[6]
-
Caution: The addition of any co-solvent or surfactant must be tested for its own effects on your experimental system (e.g., cell viability, enzyme activity). Always include a vehicle control with the complete solvent system.[8]
Q6: Does the pH of my aqueous buffer affect DMX-5084 solubility?
A6: The pH of a solution can dramatically affect the solubility of ionizable compounds.[16] Molecules with acidic or basic functional groups can exist in a charged (ionized) or neutral (unionized) state depending on the pH. Generally, the charged form is more water-soluble.[17]
While the specific pKa of DMX-5084 is not readily published, its chemical structure contains nitrogen atoms within its heterocyclic rings which could potentially be protonated at acidic pH. If DMX-5084 has a basic pKa, its solubility would be expected to increase at a lower pH (more acidic conditions).[18] Conversely, if it has an acidic proton, solubility would increase at higher pH. If you continue to face solubility issues, it may be worthwhile to empirically test the solubility of DMX-5084 in your buffer system at a few different pH values (e.g., pH 6.5, 7.4, 8.0), provided this does not compromise your experiment's biological relevance.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- DMX-5084 MAP4K inhibitor. Selleck Chemicals.
- DMX-5084 (CAS Number: 2306178-56-1). Cayman Chemical.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- FAQs on Inhibitor Preparation. Sigma-Aldrich.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
- DMX-5084. Selleck (Japanese site).
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- DMX-5084 (DMX-5804). TargetMol Chemicals Inc.
- DMX-5084. Xcess Biosciences.
- Effect of pH on weakly acidic and basic model drugs. SciELO.
- Technical Support Center: Overcoming Purpurin Precipitation. Benchchem.
- DMX-5804. TargetMol.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Is there a relationship between solubility of material and its PH level? (2017). ResearchGate.
- Understanding the Importance of DMSO Concentration in Inhibitor Preparation. (2023). Glasp.
- MAP4K4 Selective Inhibitors. Selleckchem.com.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Inhibitor Handling Instructions. Selleck Chemicals.
- DMX-5084. Selleck (Chinese site).
- MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 4. selleck.co.jp [selleck.co.jp]
- 5. xcessbio.com [xcessbio.com]
- 6. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glasp.co [glasp.co]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
how to prevent DMX-5084 precipitation in media
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the Technical Support Center for DMX-5084. As Senior Application Scientists, we've developed this guide for researchers, scientists, and drug development professionals to address a common challenge encountered during in vitro experiments: the precipitation of DMX-5084 in cell culture media. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the successful use of this potent MAP4K4 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: I dissolved DMX-5084 in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. DMX-5084 is a hydrophobic molecule with very low aqueous solubility, so direct dilution of a concentrated DMSO stock into your media can cause it to immediately precipitate.[1][2][3]
Q2: My DMX-5084 solution in media looked fine initially, but I noticed a precipitate after a few hours in the incubator. Why did this happen?
Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Temperature and pH Shifts: Changes in temperature and pH can occur during incubation, which can decrease the solubility of DMX-5084 over time.[1][4][5] Cellular metabolism, for instance, can lead to a gradual decrease in the pH of the culture medium, potentially causing the compound to fall out of solution.[1][3]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins. DMX-5084 may interact with these components over time, forming insoluble complexes.[1][4][6][7]
-
Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including DMX-5084, pushing it beyond its solubility limit.[1][4]
Q3: What is the recommended solvent and stock concentration for DMX-5084?
The recommended solvent for DMX-5084 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[8][9] It is sparingly soluble in DMSO, with reported solubilities up to 72 mg/mL (199.23 mM).[8][9][10][11] To minimize the risk of precipitation upon dilution, we recommend preparing a stock solution in the range of 10-20 mM in DMSO. Ensure the DMSO is anhydrous, as moisture can reduce the solubility of DMX-5084.[9]
Q4: How can I determine the maximum soluble concentration of DMX-5084 in my specific cell culture medium?
It is highly recommended to perform a solubility test in your specific cell culture medium, as different formulations can affect solubility. A simple method is to prepare serial dilutions of your DMX-5084 stock solution in your medium and incubate them under your experimental conditions (e.g., 37°C, 5% CO2) for a period equivalent to your experiment's duration. The highest concentration that remains clear of any visible precipitate is your working maximum soluble concentration.[2]
Troubleshooting Guide
If you are experiencing precipitation with DMX-5084, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DMX-5084 in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of DMX-5084. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1][2][3] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange and precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1][3] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][4] |
| High Final DMSO Concentration | A high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2][12][13] |
| Interaction with Media Components | Salts, proteins, and other components in the media can interact with DMX-5084, leading to the formation of insoluble complexes. | If possible, test the solubility of DMX-5084 in different basal media formulations. The presence of serum (FBS) can sometimes help to keep hydrophobic compounds in solution through protein binding.[10][14][15] |
| pH Instability | The pH of the culture medium can change over time due to cellular metabolism, affecting the solubility of pH-sensitive compounds. | Ensure your medium is well-buffered. Monitor the pH of your culture, especially in dense cultures, and change the medium as needed to maintain a stable pH.[1][3] |
Experimental Protocols
Protocol 1: Preparation of DMX-5084 Stock Solution
-
Materials: DMX-5084 solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid DMX-5084 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of DMX-5084 in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.3614 mg of DMX-5084 (MW: 361.4 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or at -80°C for longer-term storage.[8]
-
Protocol 2: Preparation of DMX-5084 Working Solution in Cell Culture Medium
-
Materials: DMX-5084 stock solution (10 mM in DMSO), pre-warmed (37°C) cell culture medium.
-
Procedure (for a final concentration of 1 µM):
-
Intermediate Dilution (Recommended): Prepare a 100 µM intermediate solution by diluting 10 µL of the 10 mM stock solution into 990 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Mix thoroughly by gentle inversion or swirling before adding to your cells.
-
Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for DMX-5084 precipitation.
References
-
DMX-5084产品说明书. Selleck China. Available at: [Link]
- Technical Support Center: Preventing Compound Precipit
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- "compound 4d" precipit
- DMX-5084 D
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
- Preventing SH-4-54 precipit
- Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipit
- Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central.
- DMX-5804. TargetMol.
- Effect of Temperature, pH, and Reaction Duration on Microbially Induced Calcite Precipit
- DMX-5084. Xcess Biosciences.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- How can I dissolve hydrophobic compounds in DMEM media?.
- Diffusion of small molecule drugs is affected by surface interactions and crowder proteins.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipit
- Frequently Asked Questions. Selleckchem.com.
- Technical Support Center: Preventing Small Molecule Inhibitor Precipit
- An in vitro kinetic method for detection of precipit
- DMX-5084. Selleck.
- DMX-5084. Sapphire North America.
- DMX-5084 | ≥99%(HPLC). Selleck.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
- In vitro methods to assess drug precipitation.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. PubMed.
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
- MAP4K4 Inhibitor | Cardioprotection Drug Candid
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Protein crystalliz
Sources
- 1. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 細胞培養疑難排解 [sigmaaldrich.com]
- 6. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
DMX-5084 off-target effects in cell-based assays
A Guide to Investigating and Mitigating Off-Target Effects in Cell-Based Assays
Welcome to the technical support resource for DMX-5084. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the use of DMX-5084. This center addresses potential off-target effects and provides robust troubleshooting strategies to ensure the integrity and validity of your experimental results.
Introduction to DMX-5084
DMX-5084 is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4).[1][2][3] With an IC50 of 3 nM for human MAP4K4, it serves as a valuable tool for investigating the roles of this kinase in various cellular processes, including signaling pathways related to cell death and survival.[1][4][5]
However, like most kinase inhibitors that target the highly conserved ATP-binding pocket, absolute specificity is challenging to achieve.[6] Understanding and controlling for potential off-target activity is therefore not just a best-practice, but a critical component of rigorous scientific inquiry. This guide provides the necessary framework to dissect on-target versus off-target effects of DMX-5084 in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of DMX-5084 and what are its known off-targets?
A1: The primary target of DMX-5084 is MAP4K4, a serine/threonine kinase.[4] While highly potent for MAP4K4, it exhibits inhibitory activity against other related kinases, primarily MINK1 (MAP4K6) and TNIK (MAP4K7), though with lower potency.[1][2][3][5] It is crucial to consider that the expression levels of these off-targets in your specific cell model could influence experimental outcomes, particularly at higher concentrations of the inhibitor.
Q2: My cells are showing a much stronger phenotype (e.g., apoptosis, growth arrest) than I expected from MAP4K4 inhibition alone. Could this be an off-target effect?
A2: Yes, this is a classic indicator of potential off-target activity.[7][8] If the observed phenotype occurs at concentrations of DMX-5084 that are significantly higher than its IC50 for MAP4K4, or if the biological outcome seems inconsistent with the known functions of MAP4K4, you should suspect the involvement of one or more off-target kinases.[6][9] We strongly recommend a systematic validation approach, as detailed in our troubleshooting guides below.
Q3: How can I confirm that DMX-5084 is actually engaging MAP4K4 in my intact cells?
A3: Direct confirmation of target engagement within a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[10][11][12] CETSA measures the thermal stabilization of a protein upon ligand binding.[13][14] An increase in the thermal stability of MAP4K4 in the presence of DMX-5084 provides direct evidence of target engagement in your specific cellular context. A detailed protocol is provided in this guide.
Q4: What is the recommended working concentration for DMX-5084 to maintain selectivity for MAP4K4?
A4: To maximize selectivity, it is essential to use the lowest concentration of DMX-5084 that elicits the desired on-target effect. We recommend performing a careful dose-response curve, correlating the inhibition of a known downstream MAP4K4 substrate with the desired cellular phenotype. As a starting point, concentrations ranging from 10-100 nM are often used. However, the optimal concentration is highly cell-type dependent and must be empirically determined.
Data Summary: DMX-5084 Kinase Selectivity
The following table summarizes the known potency of DMX-5084 against its primary target and key off-target kinases. This data is crucial for designing experiments and interpreting results.
| Kinase Target | Potency (pIC50) | IC50 | Reference(s) |
| MAP4K4 (On-Target) | 8.55 | 3 nM | [1][2][5] |
| MINK1 / MAP4K6 | 8.18 | ~6.6 nM | [1][2][5] |
| TNIK / MAP4K7 | 7.96 | ~11 nM | [1][2][5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Troubleshooting Guides & Experimental Workflows
Problem: Unexpected or Exaggerated Cellular Phenotype
You observe a cellular response (e.g., cytotoxicity, morphological change) that is inconsistent with the known function of MAP4K4 or occurs at high concentrations of DMX-5084.
This issue often arises when DMX-5084 engages one or more off-target kinases that play a critical role in the observed phenotype.[15][16] The overall cellular response is a composite of both on-target and off-target signaling modulation.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: DMX-5084 Solution Stability
Welcome to the technical support guide for DMX-5084. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and determining the stability of DMX-5084 in solution. Adhering to best practices for solution preparation and storage is critical for obtaining reliable and reproducible experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of DMX-5084.
Q1: What are the recommended solvents for dissolving DMX-5084?
A1: DMX-5084 is soluble in several organic solvents. According to supplier datasheets, dimethyl sulfoxide (DMSO) is the most effective solvent, with a solubility of up to 125 mg/mL.[1] Ethanol can also be used, but the solubility is significantly lower, in the range of 1.5 mg/mL.[2][3] The compound is considered insoluble in water.[2][3] For optimal results, always use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
Q2: What are the recommended storage conditions for DMX-5084 as a solid and in solution?
A2: As a solid powder, DMX-5084 is stable for at least three to four years when stored at -20°C.[2][3][4] For stock solutions, storage recommendations vary based on the duration:
It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. Prepare aliquots of your stock solution to avoid repeated warming and cooling of the entire stock.
Q3: How can I prepare DMX-5084 for in vivo studies?
A3: For oral administration in animal models, DMX-5084 can be formulated as a homogeneous suspension.[2][5] A common method involves preparing a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 4 mg/mL.[1] Another reported formulation for oral gavage in mice involves dissolving DMX-5084 in DMSO first, then adding it to a 30% w/v Kleptose solution to reach a final concentration of 5 mg/mL.[1] Always prepare these formulations fresh before use.[3]
Table 1: DMX-5084 Solubility and Storage Summary
| Form | Solvent/Storage Condition | Recommended Temperature | Reported Stability/Solubility |
| Solid | N/A | -20°C | ≥ 3-4 years[2][3][4] |
| Solution | DMSO | -80°C | Up to 1 year[1][2] |
| -20°C | Up to 1 month[2] | ||
| 72-125 mg/mL[1][2] | |||
| Solution | Ethanol | -20°C | Data not specified, use with caution |
| 1.5 mg/mL[2][3] | |||
| In vivo | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Prepare fresh | 4 mg/mL[1] |
| In vivo | DMSO and 30% Kleptose | Prepare fresh | 5 mg/mL[1] |
II. Troubleshooting Guide: Solution Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Problem 1: My DMX-5084 solution appears cloudy or has visible precipitates.
Q: I've prepared a DMX-5084 solution in DMSO, but it's not clear. What could be the cause and how do I fix it?
A: Cloudiness or precipitation in your DMX-5084 solution can arise from several factors:
-
Exceeding Solubility Limits: You may have prepared a concentration that is too high for the solvent. While DMSO is an excellent solvent for DMX-5084, exceeding its solubility limit will result in a suspension rather than a true solution.
-
Solution: Gently warm the solution and sonicate to aid dissolution.[1] If precipitation persists, you may need to prepare a new, less concentrated stock solution.
-
-
Use of Hydrated DMSO: The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like DMX-5084.[2]
-
Solution: Always use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.
-
-
Low Temperature Precipitation: If you have stored your stock solution at -20°C or -80°C, the compound may precipitate out of solution.
-
Solution: Before use, allow the vial to equilibrate to room temperature and then vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any particulate matter before making dilutions.
-
Problem 2: I'm observing a loss of compound activity over time.
Q: My experiments are showing inconsistent results, and I suspect my DMX-5084 solution is degrading. How can I confirm this and prevent it?
A: A decline in the expected biological activity of DMX-5084 is a strong indicator of chemical degradation. To systematically address this, you should implement a stability assessment protocol. The goal is to determine the rate of degradation under your specific experimental conditions.
A fundamental approach is to perform a time-course stability study using High-Performance Liquid Chromatography (HPLC).[6][7][8] HPLC allows you to separate the parent DMX-5084 from any potential degradation products and quantify the amount of intact compound remaining over time.[9]
Caption: Workflow for a time-course stability study of DMX-5084 using HPLC.
Problem 3: I am seeing new peaks in my analytical analysis (e.g., HPLC or LC-MS).
Q: My HPLC/LC-MS chromatogram shows additional peaks that were not present in the initial analysis of my DMX-5084 solution. What do these represent?
A: The appearance of new peaks in your chromatogram is a direct indication that DMX-5084 is degrading into other chemical entities under your experimental or storage conditions.[10][11] To understand the nature of this degradation, a forced degradation study can be highly informative.[12][13][14]
Forced degradation studies intentionally expose the drug to harsh conditions to accelerate the formation of degradation products.[15][16] This helps to identify likely degradation pathways and to develop analytical methods that can effectively separate and quantify the parent drug from its degradants.[17]
Key Forced Degradation Conditions to Test:
-
Acid/Base Hydrolysis: Exposing the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions can reveal susceptibility to hydrolysis.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) can identify oxidative liabilities in the molecule.[17]
-
Thermal Stress: Incubating the solution at elevated temperatures (e.g., 60-80°C) assesses thermal stability.
-
Photostability: Exposing the solution to controlled UV and visible light, as per ICH Q1B guidelines, determines light sensitivity.
By analyzing the samples from these stress conditions with a stability-indicating method, ideally using LC-MS, you can not only detect the degradants but also gain insights into their molecular weights and structures through mass spectrometry fragmentation patterns.[10][18][19]
Caption: Conceptual workflow for a forced degradation study of DMX-5084.
III. Detailed Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a step-by-step guide for assessing the stability of DMX-5084 in a relevant aqueous buffer or cell culture medium.
Objective: To quantify the percentage of intact DMX-5084 remaining in solution over a 48-hour period at 37°C.
Materials:
-
DMX-5084 solid powder
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS) or cell culture medium
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 column)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
-
Preparation of DMX-5084 Stock Solution:
-
Accurately weigh DMX-5084 powder and dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Test Samples:
-
Spike the 10 mM DMX-5084 stock solution into your pre-warmed (37°C) experimental buffer or medium to achieve the final desired concentration (e.g., 10 µM).
-
Prepare a sufficient volume to draw multiple aliquots over the time course.
-
-
Time-Course Incubation:
-
Immediately after preparation, take the first sample for the T=0 time point.
-
Incubate the remaining solution in a controlled environment at 37°C.
-
Collect subsequent aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately upon collection, either analyze the sample or store it at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the DMX-5084 peak from any potential degradants and solvent front. A gradient reversed-phase method is typically suitable for small molecules.[9]
-
Inject equal volumes of each time-point sample onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where DMX-5084 has strong absorbance.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to intact DMX-5084.
-
Calculate the percentage of DMX-5084 remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics. A significant decrease (e.g., >10-20%) over the experimental timeframe indicates instability under the tested conditions.[12][17]
-
By following these guidelines, researchers can ensure the integrity of their experimental reagents, leading to more accurate and reliable scientific outcomes.
References
-
Alsante, K. M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 2007. [Link]
-
ACD/Labs. "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." ACD/Labs Blog, 2022. [Link]
-
Veerareddy, P. R. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Pharma Times, 2025. [Link]
-
Dong, M. W. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, 2021. [Link]
-
FDA. "FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions." Pharmaceutical Technology, 2018. [Link]
-
CD Formulation. "Transdermal Formulation Forced Degradation Testing." [Link]
-
van de Merbel, N., et al. "Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team." The AAPS Journal, 2014. [Link]
-
KCAS Bio. "Unstable Small Molecule Therapeutic Analysis." KCAS Bioanalytical & Biomarker Services, 2020. [Link]
-
Cambridge Bioscience. DMX-5804 - TargetMol Chemicals Inc. [Link]
-
Trissel, L. A. "High-performance liquid chromatography for small-scale studies of drug stability." American Journal of Hospital Pharmacy, 1994. [Link]
-
Kumar, V., et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol." Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]
-
Gu, M. "The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations." Biomedical Chromatography, 2000. [Link]
-
Crystal Pharmatech. Stability and Solubility Studies. [Link]
-
Huang, L. "High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development." Journal of Molecular and Organic Chemistry, 2024. [Link]
-
Selleck China. DMX-5084. [Link]
-
Trissel, L. A., et al. "High-performance liquid chromatography for small-scale studies of drug stability." American Journal of Health-System Pharmacy, 1994. [Link]
-
Waters Corporation. "Overcoming Small Molecule HPLC Challenges Using Inert Columns." YouTube, 2025. [Link]
-
Singh, S., et al. "MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion." Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]
-
Slideshare. "Degradation Analysis Using LC-MS/MS." Slideshare, 2016. [Link]
-
Pharmaceutical Technology. "Stability Testing for Small-Molecule Clinical Trial Materials." Pharmaceutical Technology, 2019. [Link]
-
Waters Corporation. "Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron." LabRulez LCMS, 2025. [Link]
-
Langer, E. S. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." LCGC, 2023. [Link]
-
Sapphire North America. DMX-5084. [Link]
-
Selleck Japan. DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤. [Link]
-
Fiedler, L. R., et al. "Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?" Stem Cell Research & Therapy, 2021. [Link]
Sources
- 1. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. formulationbio.com [formulationbio.com]
- 16. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. pharmtech.com [pharmtech.com]
- 18. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
Technical Support Center: Troubleshooting Inconsistent In Vivo Results for DMX-5084
Welcome to the technical support center for DMX-5084. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies with this novel compound. Inconsistent results are a common challenge in preclinical research, and this resource provides a structured approach to troubleshooting and ensuring the reliability of your experimental outcomes.
Introduction: The Challenge of In Vivo Variability
In vivo experiments are inherently complex, with numerous variables that can influence the outcome. When working with a novel compound like DMX-5084, it is crucial to systematically address potential sources of variability to generate robust and reproducible data. This guide will walk you through the key areas to consider when you encounter inconsistent results.
Part 1: Compound-Related Issues
The purity, stability, and formulation of your test compound are foundational to any successful in vivo study.
Q1: We are observing significant batch-to-batch variability with DMX-5084. What could be the cause?
A1: Batch-to-batch inconsistency is a frequent issue with newly synthesized compounds. The primary cause often lies in the synthesis and purification processes.[1] Even minor variations in reaction conditions can result in different impurity profiles, which can significantly impact biological activity.
Troubleshooting Steps:
-
Analytical Characterization: It is imperative to perform rigorous analytical characterization on each new batch of DMX-5084.[1] Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the compound.[1][2]
-
Standardize Purification: Implement a consistent and robust purification protocol for every synthesis to minimize variability in the final product.[1]
-
Impurity Identification: Whenever possible, identify and quantify major impurities. This can help determine if a specific impurity is responsible for the observed variability in your results.[3]
Q2: The potency of DMX-5084 seems to change depending on the experimental conditions. What factors should we investigate?
A2: The bioactivity of a compound can be highly sensitive to experimental conditions. Several factors can influence the apparent potency of DMX-5084.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of DMX-5084 in your chosen vehicle and under your experimental conditions. The compound may be degrading over time, leading to a decrease in potency.
-
Solubility Issues: Poor solubility can lead to inconsistent results. If DMX-5084 is not fully dissolved, the actual concentration administered to the animals may vary.[4]
-
Vehicle Interactions: The vehicle used to formulate DMX-5084 can interact with the compound and affect its activity. It is crucial to select an appropriate vehicle and to test for any effects of the vehicle alone.[5]
Part 2: Dosing-Related Issues
Accurate and consistent dosing is critical for obtaining reliable in vivo data.
Q3: We are unsure of the optimal dose for DMX-5084 in our animal model. How can we determine the right dose?
A3: Determining the appropriate dose for a novel compound requires a systematic approach.
Troubleshooting Steps:
-
Literature Review: Begin by reviewing scientific literature for dosing information on similar compounds or in similar studies.[6]
-
Dose-Range Finding Study: If no data is available, a pilot dose-range finding study is essential.[7] This involves starting with a low dose and escalating it in different groups of animals to identify the maximum tolerated dose (MTD) and the dose range that shows a therapeutic effect.[7]
-
Allometric Scaling: If you have data from another species, you can use allometric scaling to estimate a starting dose. This method accounts for differences in body surface area and metabolic rates between species.[6][7]
Q4: What are the key factors to consider when selecting an administration route for DMX-5084?
A4: The choice of administration route is a critical decision that depends on the properties of DMX-5084, the objective of the study, and the animal model.[7]
Key Factors to Consider:
-
Physicochemical Properties: Factors such as solubility, stability, and pH are crucial.[7] For instance, poorly water-soluble drugs can be challenging to administer intravenously.[7]
-
Target Site of Action: The route should align with whether a local or systemic effect is needed.[7]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset, while subcutaneous (SC) or oral (PO) routes result in slower absorption and a longer duration of action.[7][8]
-
Animal Welfare: The chosen method should minimize pain and distress to the animals.[7] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9][10]
Part 3: Animal Model-Related Issues
The health and condition of the animal model can significantly impact the reproducibility of your results.
Q5: We are observing high variability between individual animals in our study. What could be the cause?
A5: High inter-animal variability can obscure the true effect of your compound.
Troubleshooting Steps:
-
Animal Health: Ensure that all animals are healthy and free of disease. Any underlying health issues can affect their response to the treatment.
-
Genetics: The genetic background of the animals can influence their response to a compound. Use animals from a reputable supplier and ensure they are from the same genetic background.
-
Environmental Factors: Subtle differences in the animal's environment, such as cage enrichment, age, or time of day, can introduce variability.[11]
-
Standardization vs. Heterogenization: While strict standardization is common, some research suggests that controlled heterogenization (e.g., using animals from multiple litters or housing conditions) can improve the reproducibility of preclinical research.[11][12][13][14]
Q6: How can we minimize bias in our animal studies?
A6: Minimizing bias is essential for the integrity of your research.
Key Strategies:
-
Randomization: Randomly assign animals to treatment groups to ensure that any potential confounding factors are evenly distributed.[15]
-
Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the treatment groups.
-
Power Analysis: Perform a power analysis to determine the appropriate sample size for your study. This will help ensure that you have enough statistical power to detect a true effect of your compound.[16]
Part 4: Endpoint-Related Issues
Q7: How do we choose the most appropriate endpoints for our study?
A7: The selection of endpoints should be guided by the research question and the expected biological effects of DMX-5084.
Key Considerations:
-
Primary and Secondary Endpoints: Define your primary and secondary endpoints before starting the study. Primary endpoints should address the main research question, while secondary endpoints can provide additional information.[17][18]
-
Measurability and Sensitivity: Endpoints should be quantifiable and sensitive enough to detect meaningful changes in response to the treatment.[17]
-
Clinical Relevance: Whenever possible, choose endpoints that are relevant to the human condition you are modeling.[19]
Q8: We are concerned about the statistical analysis of our data. What are some best practices?
A8: Robust statistical analysis is crucial for interpreting your results correctly.[15][16][20]
Best Practices:
-
Consult a Biostatistician: Collaborate with a biostatistician to ensure that your study is well-designed and that you are using the most appropriate statistical methods for your data.[21]
-
Account for Variability: Use statistical methods that can account for the sources of variability in your data, such as mixed-effects models for repeated measures.[22]
-
Appropriate Statistical Tests: Select statistical tests that are appropriate for the type of data you have collected and the research question you are asking.
Visualizations and Protocols
Experimental Workflow
Caption: A typical workflow for in vivo compound testing.
Hypothetical Signaling Pathway for DMX-5084
Caption: A hypothetical signaling pathway modulated by DMX-5084.
Protocol: Preparation of DMX-5084 for Oral Gavage
This protocol is a general guideline and should be optimized for the specific properties of DMX-5084.
Materials:
-
DMX-5084
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle
-
Spatula
-
Balance
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of DMX-5084 and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of DMX-5084 using an analytical balance.
-
Place the DMX-5084 powder in a clean, dry mortar.
-
Add a small amount of the vehicle to the mortar and triturate the powder with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
-
Transfer the suspension to a sterile tube and vortex thoroughly before each administration to ensure homogeneity.
Note: The stability of the formulation should be determined before use in a definitive study.[4]
Data Presentation
Table 1: Example of a Dose-Response Table
| Dose of DMX-5084 (mg/kg) | Number of Animals | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition |
| Vehicle Control | 10 | 1500 ± 150 | 0% |
| 10 | 10 | 1200 ± 120 | 20% |
| 30 | 10 | 800 ± 90 | 47% |
| 100 | 10 | 400 ± 50 | 73% |
References
-
Bate, S., & Karp, N. A. (2014). Statistical analysis of in vivo experiments. EMBO reports, 15(8), 834–839. [Link]
-
Festing, M. F. W. (2018). How to trust your data: the power of statistical analysis in in vivo experimental design. Sygnature Discovery. [Link]
-
Voelkl, B., Vogt, L., Sena, E. S., & Würbel, H. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLoS biology, 16(2), e2003693. [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. [Link]
-
Clark, T., & Bate, S. (2016). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Link]
-
Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. [Link]
-
EurekAlert!. (2018). Animal diversity improves reproducibility of pre-clinical research. [Link]
-
Voelkl, B., Vogt, L., Sena, E. S., & Würbel, H. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLoS biology, 16(2), e2003693. [Link]
-
ichorbio. (2022). Enhancing Data Management in In Vivo Research: Best Practices. [Link]
-
Oxford Academic. (2019). Everything You Need to Know About Satisfying IACUC Protocol Requirements. ILAR Journal. [Link]
-
bioaccessla.com. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. [Link]
-
University of Washington. (n.d.). Policies and Guidelines – Office of Animal Welfare. [Link]
-
Voelkl, B., Vogt, L., Sena, E. S., & Würbel, H. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLoS biology, 16(2), e2003693. [Link]
-
Karp, N. A. (2018). Reproducible preclinical research—Is embracing variability the answer?. PLoS biology, 16(2), e2004922. [Link]
-
bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. [Link]
-
NIH Grants and Funding. (n.d.). Institutional Animal Care and Use Committee Guidebook. [Link]
-
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study? [Link]
-
Fiveable. (n.d.). In vivo testing methods | Toxicology Class Notes. [Link]
-
ResearchGate. (2014). What is the best route of drug administration for long term to rat? [Link]
-
Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
ScienceDaily. (2018). Animal diversity improves reproducibility of pre-clinical research. [Link]
-
PubMed Central. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. [Link]
-
Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]
-
YouTube. (2023). in vivo general toxicology studies. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
ACS Publications. (2025). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
PubMed. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
bioaccessla.com. (n.d.). Choosing Endpoints for Medical Device Trials: A Step-by-Step Guide. [Link]
-
Domainex. (n.d.). MAP4K4 mediates human cardiac muscle cell death. [Link]
-
PubMed Central. (2019). Choosing primary endpoints for clinical trials of health care interventions. [Link]
-
Moravek. (n.d.). The Importance of Purity in Chemistry. [Link]
-
DC Fine Chemicals. (2026). The Importance of Chemical Purity in Research & Development. [Link]
-
Domainex. (n.d.). MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
-
MDPI. (n.d.). Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. [Link]
-
PubMed Central. (2015). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. [Link]
-
Duke-Margolis Center for Health Policy. (2020). A Roadmap for Developing Study Endpoints in Real-World Settings. [Link]
-
Applied Clinical Trials Online. (2024). Enabling Evidence-Based Study Endpoint Selection. [Link]
-
FDA. (2022). Multiple Endpoints in Clinical Trials Guidance for Industry. [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal diversity improves reproducibility of pre-clinical research | EurekAlert! [eurekalert.org]
- 13. Reproducible preclinical research—Is embracing variability the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Statistical approaches to experimental design and data analysis of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Choosing Endpoints for Medical Device Trials: A Step-by-Step Guide [bioaccessla.com]
- 18. Choosing primary endpoints for clinical trials of health care interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. ichor.bio [ichor.bio]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
optimizing DMX-5084 treatment duration for maximum effect
Technical Support Center: DMX-5084
A Guide to Optimizing Treatment Duration for Maximum Efficacy
Internal Document ID: DMX5084-TSG-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing DMX-5084 in their experimental workflows. As a potent and selective small molecule inhibitor, understanding the nuances of its application is critical to achieving robust and reproducible results. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a core focus on a critical experimental variable: optimizing treatment duration for maximum therapeutic effect.
Our commitment is to scientific rigor and transparency.[1][2][3][4] The protocols and principles outlined herein are designed to ensure that your experimental design is robust, your results are unbiased, and your interpretations are sound.[2][5]
Section 1: Understanding DMX-5084: Mechanism of Action
DMX-5084 is a highly selective, ATP-competitive small molecule inhibitor of Tumor Growth Factor Receptor Alpha (TGF-Rα), a receptor tyrosine kinase (RTK).[6] Aberrant activation of TGF-Rα is a known driver in several cancer types, promoting uncontrolled cell proliferation and survival through downstream signaling cascades.[7]
1.1 The TGF-Rα Signaling Pathway
Upon ligand binding, TGF-Rα dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates two primary downstream signaling pathways crucial for cell growth and survival:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily drives cell proliferation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.
DMX-5084 inhibits the initial autophosphorylation of TGF-Rα, effectively blocking the activation of both pathways.
Caption: TGF-Rα Signaling and DMX-5084 Inhibition.
Section 2: Experimental Design for Optimal Treatment Duration
The central question when working with any kinase inhibitor is not just "at what concentration?" but also "for how long?".[8] The optimal duration of DMX-5084 treatment is a function of your cell model's doubling time, the stability of the compound in culture media, and the specific biological question you are asking. A treatment duration that is too short may not allow for the full phenotypic effect to manifest, while excessively long exposure can lead to confounding factors such as acquired resistance or cytotoxicity from off-target effects.[9][10]
2.1 Foundational Experiments
Before initiating complex mechanistic studies, a series of foundational experiments are essential to characterize the dose-response relationship of DMX-5084 in your specific cell line(s).
2.1.1 Step-by-Step Protocol: Dose-Response and IC50 Determination
This protocol outlines the use of a resazurin-based viability assay to determine the half-maximal inhibitory concentration (IC50).[11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.[12]
-
Drug Preparation: Prepare a 2X serial dilution of DMX-5084 in culture medium. It is advisable to perform a wide range of concentrations in an initial experiment (e.g., 1 nM to 100 µM) to identify the active range.[12][13]
-
Treatment: Remove the existing medium from the cells and add the DMX-5084 dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a defined period. A 72-hour incubation is a common starting point, often corresponding to several cell doublings.
-
Viability Assay: Add the viability reagent (e.g., CellTiter-Blue®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and no-cell control (0% viability). Plot the normalized response versus the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50.[14][15]
2.2 Time-Course Experiments: Pinpointing the Optimal Window
Once the IC50 is established, a time-course experiment is crucial to understand the dynamics of the cellular response to DMX-5084.
2.2.1 Step-by-Step Protocol: Time-Course Viability Assay
-
Cell Seeding: Plate cells in multiple 96-well plates as described above.
-
Treatment: Treat the cells with DMX-5084 at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 5x IC50).
-
Time Points: At designated time points (e.g., 24, 48, 72, 96, and 120 hours), perform a viability assay on one of the plates.
-
Data Analysis: Plot cell viability versus time for each concentration. This will reveal the onset and duration of the drug's effect.
2.3 Verifying Target Engagement
A phenotypic response (e.g., decreased viability) should be correlated with direct evidence of target inhibition.[16][17] Western blotting to assess the phosphorylation status of TGF-Rα and downstream effectors like AKT and ERK is the gold standard.[18][19]
2.3.1 Step-by-Step Protocol: Western Blot for Target Engagement
-
Treatment: Plate cells in 6-well plates and treat with DMX-5084 at 1x IC50 for various durations (e.g., 1, 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-TGF-Rα, total TGF-Rα, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., β-actin or GAPDH) is essential.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Caption: Workflow for Optimizing DMX-5084 Treatment.
Section 3: Data Presentation and Interpretation
Clear presentation of your data is crucial for accurate interpretation.
Table 1: Example Dose-Response Data for DMX-5084 (72h Treatment)
| Cell Line | IC50 (nM) | 95% Confidence Interval |
| Cancer Line A | 85.2 | 75.1 - 96.5 |
| Cancer Line B | 250.7 | 220.3 - 285.1 |
| Normal Fibroblasts | > 10,000 | N/A |
Table 2: Example Time-Course Viability Data (Cancer Line A, 85 nM DMX-5084)
| Treatment Duration (hours) | % Viability (Mean ± SD) |
| 24 | 88.5 ± 5.2 |
| 48 | 65.1 ± 4.1 |
| 72 | 50.3 ± 3.5 |
| 96 | 48.9 ± 3.9 |
| 120 | 49.5 ± 4.3 |
From Table 2, we can infer that the maximal effect of DMX-5084 at its IC50 is achieved by 72 hours, with no significant additional decrease in viability at later time points. Therefore, for this cell line, a 72-hour treatment duration is optimal for subsequent experiments.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of DMX-5084 treatment.
Caption: Troubleshooting DMX-5084 Experiments.
Q1: My IC50 value for DMX-5084 is much higher than expected, or I see no effect.
-
A1: Verify Drug Integrity: Small molecule inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Prepare a fresh dilution from a new stock vial.
-
A2: Confirm Target Expression: Ensure your cell line expresses TGF-Rα at sufficient levels. This can be confirmed by Western blot or qPCR.
-
A3: Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.[20]
-
A4: Acquired Resistance: If you are using a cell line that has been cultured for a long time, it may have developed resistance.[21][22][23][24] Consider using a lower passage number of cells.
Q2: I'm observing high variability between replicate wells in my viability assays.
-
A1: Inconsistent Cell Seeding: Ensure you have a single-cell suspension and are using proper pipetting techniques to avoid clumps and ensure even cell distribution.[20]
-
A2: Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the perimeter wells for experimental samples, or ensure proper humidification of your incubator.
-
A3: Assay Timing: Ensure that the viability assay is read within the linear range of the assay. Over-incubation can lead to saturation of the signal.
Q3: At longer time points (> 96 hours), I see a recovery in cell viability. What does this mean?
-
A1: Compound Degradation: DMX-5084 may not be stable in culture medium for extended periods. This can be tested by replenishing the drug-containing medium every 48-72 hours.
-
A2: Development of Resistance: A subpopulation of cells may be developing resistance to DMX-5084.[21][22][23][24] This is a complex biological phenomenon that may involve upregulation of bypass signaling pathways.[24]
Q4: My Western blot does not show a decrease in phospho-TGF-Rα despite seeing a cytotoxic effect.
-
A1: Off-Target Effects: At high concentrations or with prolonged exposure, DMX-5084 may have off-target effects that lead to cytotoxicity independent of TGF-Rα inhibition.[9] This highlights the importance of using the lowest effective concentration and an appropriate duration.
-
A2: Antibody Issues: Verify the specificity and optimal dilution of your primary antibodies. Include appropriate positive and negative controls.
References
- Ahmad, A., et al. (2013).
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
MSD Manual Professional Edition. Dose-Response Relationships. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PubMed. [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]
-
National Center for Biotechnology Information. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PubMed Central. [Link]
-
National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. [Link]
-
National Center for Biotechnology Information. (2022). Duration of treatment in oncology clinical trials: does the duration change when the same drug moves from the experimental arm to the control arm?. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
National Center for Biotechnology Information. (2025). A combined mathematical and experimental approach reveals the drivers of time-of-day drug sensitivity in human cells. PubMed Central. [Link]
-
ResearchGate. (n.d.). Mechanisms of acquired resistance to TKIs. [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding the time course of pharmacological effect: a PKPD approach. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. PubMed Central. [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
National Institutes of Health. (2024). Enhancing Reproducibility through Rigor and Transparency. [Link]
-
Frontiers. (n.d.). Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central. [Link]
-
Council on Governmental Relations. (n.d.). Improving preclinical research through rigorous study design and transparent reporting. [Link]
-
ResearchGate. (2013). How to find out the best suitable drug concentration and treatment time?. [Link]
-
YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
-
ResearchGate. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
-
Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]
-
AACR Journals. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. [Link]
-
UCLA CTSI. (n.d.). Rigor and Reproducibility. [Link]
-
National Center for Biotechnology Information. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central. [Link]
-
AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]
-
ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
MDPI. (n.d.). Targeting CDK11 in Rhabdoid Tumor of the Kidney. [Link]
-
National Institutes of Health. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies. [Link]
-
Columbia Research. (n.d.). NIH & AHRQ Rigor and Reproducibility Policy. [Link]
-
JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. [Link]
-
ClinicalTrials.gov. (2018). Clinical Trial Protocol. [Link]
Sources
- 1. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 2. Enhancing Reproducibility through Rigor and Transparency | Grants & Funding [grants.nih.gov]
- 3. cogr.edu [cogr.edu]
- 4. Rigor and Reproducibility | Clinical & Translational Science Institute [ctsi.ucla.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 8. Understanding the time course of pharmacological effect: a PKPD approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of treatment in oncology clinical trials: does the duration change when the same drug moves from the experimental arm to the control arm? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 15. study.com [study.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. abmole.com [abmole.com]
- 20. m.youtube.com [m.youtube.com]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
DMX-5084 cytotoxicity at high concentrations
A Guide to Understanding and Mitigating Cytotoxicity at High Concentrations
Welcome to the technical support resource for DMX-5084. As Senior Application Scientists, we have compiled this guide to address a critical challenge researchers may face: unexpected cytotoxicity at high concentrations of this potent MAP4K4 inhibitor. This document provides in-depth troubleshooting workflows, validated protocols, and expert insights to help you distinguish between on-target effects, off-target toxicity, and experimental artifacts, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of DMX-5084 in cell-based assays.
Q1: What is DMX-5084 and what is its primary mechanism of action?
DMX-5084 is a potent and selective, orally active inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4).[1][2] Its primary mechanism is the inhibition of the MAP4K4 enzyme, which plays a role in various cellular processes, including stress responses and cell survival.[3] In cell-free assays, it demonstrates a high potency for human MAP4K4 with an IC50 of approximately 3 nM.[1][4][5]
Q2: I'm observing significant cell death at high concentrations of DMX-5084. Is this expected?
While high concentrations of any small molecule can eventually lead to cytotoxicity, observing widespread, acute cell death may indicate issues beyond the intended on-target effect. Potential causes include off-target kinase inhibition, compound precipitation due to low aqueous solubility, or solvent-induced toxicity.[1][6][7] This guide is designed to help you systematically investigate these possibilities.
Q3: Could the solvent, DMSO, be the source of the observed cytotoxicity?
Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like DMX-5084, but it is known to induce cytotoxic effects in a concentration-dependent manner.[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells, including vehicle controls. Most cell lines can tolerate DMSO up to 0.5%, but the optimal concentration should be determined empirically for your specific cell line.[6]
Q4: How can I differentiate between on-target cytotoxicity (due to MAP4K4 inhibition) and non-specific, off-target effects?
Distinguishing between on-target and off-target effects is a cornerstone of pharmacological studies. The primary method is to establish a "therapeutic window." This involves conducting a dose-response experiment to determine two key values:
-
EC50/IC50: The concentration at which DMX-5084 produces its desired biological effect (e.g., 50% inhibition of a downstream phosphorylation event).
-
CC50: The concentration at which the compound reduces cell viability by 50%.
A significant separation between the IC50 and CC50 values suggests a viable therapeutic window where on-target effects can be studied without confounding cytotoxicity. If these values are very close, it may indicate that the on-target inhibition of MAP4K4 is itself cytotoxic in your cell model, or that off-target effects begin to occur at concentrations near the IC50.
Q5: What are the signs of DMX-5084 precipitation in my culture medium, and could this be causing cytotoxicity?
DMX-5084 is insoluble in water and is typically dissolved in DMSO to make a stock solution.[1] When this stock is diluted into your aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Visual Signs: Look for a faint cloudiness, shimmering, or visible particulates in the medium after adding the compound. This is best observed by holding the plate up to a light source.
-
Mechanism of Cytotoxicity: Compound precipitates can cause physical stress to cells or be phagocytosed, leading to lysosomal damage and cell death. This is a physical artifact, not a pharmacological effect.[7]
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a logical workflow to diagnose and resolve issues with DMX-5084 cytotoxicity.
Problem: Significant Cell Death Observed at High DMX-5084 Concentrations
The first step is to systematically rule out common experimental artifacts before investigating complex biological causes.
This diagram outlines the decision-making process for troubleshooting unexpected cell death.
Caption: Troubleshooting workflow for DMX-5084 cytotoxicity.
Experimental Protocols & Solutions
Here we provide detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.
Protocol 1: Comprehensive Dose-Response and CC50 Determination
This protocol is essential for establishing the working concentration range of DMX-5084 and identifying the onset of cytotoxicity.
Objective: To determine the concentration of DMX-5084 that causes 50% reduction in cell viability (CC50).
Materials:
-
Cells of interest in logarithmic growth phase
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)[8]
-
DMX-5084 stock solution (e.g., 10 mM in 100% DMSO)
-
Complete culture medium (consider phenol red-free medium for certain assays)[6]
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®, LDH release kit)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 18-24 hours.[9]
-
Compound Dilution Series: a. Prepare a serial dilution of DMX-5084 in complete culture medium. It is critical to perform this in two steps to minimize precipitation. b. Step 1 (Intermediate Dilution): Dilute the 10 mM DMSO stock into a small volume of culture medium to create the highest concentration needed for your experiment (e.g., 200 µM). Vortex gently. c. Step 2 (Serial Dilution): Use this 200 µM solution to perform a 1:2 or 1:3 serial dilution across a 96-well dilution plate.
-
Cell Treatment: a. Remove the old medium from the cell plate and add the DMX-5084 dilutions. b. Include "cells + medium only" (untreated control) and "cells + medium with highest DMSO concentration" (vehicle control) wells.[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the output on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (set to 100% viability). b. Plot the normalized viability (%) against the log of the DMX-5084 concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Mitigating Compound Precipitation
If you observe or suspect precipitation, modify your dilution strategy.
Objective: To ensure DMX-5084 remains in solution when added to cell culture.
Workflow:
Caption: Recommended two-step dilution workflow.
Key Principles:
-
Avoid Large Dilution Factors: Do not dilute a highly concentrated DMSO stock directly into a large volume of aqueous medium.
-
Use Serum: When making the intermediate dilution, use complete medium containing serum. Serum proteins can help stabilize the compound and prevent precipitation.
-
Vortex Gently: Ensure thorough mixing at each dilution step.
Protocol 3: Vehicle (DMSO) Toxicity Control
This control is non-negotiable and essential for interpreting your cytotoxicity data.
Objective: To determine the maximum tolerated DMSO concentration for your specific cell line.
Procedure:
-
Follow the same cell seeding and assay procedure as in Protocol 1 .
-
Instead of a compound dilution series, create a dilution series of 100% DMSO in complete culture medium. The concentration range should span the final DMSO concentrations used in your main experiment (e.g., from 2% down to 0.01%).
-
Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant drop in viability is your maximum tolerated level.
Data Summary and Interpretation
Table 1: DMX-5084 Kinase Selectivity and Properties
| Property | Value | Source |
| Primary Target | MAP4K4 | [1] |
| IC50 (human MAP4K4) | 3 nM | [1][5][11] |
| pIC50 (human MAP4K4) | 8.55 | [1][4] |
| Other Targets (pIC50) | MINK1/MAP4K6 (8.18), TNIK/MAP4K7 (7.96), MLK1 (7.19) | [1][12] |
| Solubility (In Vitro) | DMSO: ~72-125 mg/mL, Water: Insoluble | [1][13] |
This table highlights that while DMX-5084 is highly potent for MAP4K4, its selectivity decreases at higher concentrations, with potential for off-target effects on related kinases like MINK1 and TNIK.
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity across all concentrations | Solvent (DMSO) toxicity | Perform a DMSO dose-response curve to find the tolerated concentration for your cell line.[6] |
| Cloudy/milky appearance in culture medium | Compound precipitation | Revise dilution protocol; use a two-step dilution method. Check solubility limits.[1] |
| Poor reproducibility between experiments | Inconsistent cell health or reagent handling | Standardize cell passage number and seeding density. Aliquot compound stocks to avoid freeze-thaw cycles.[6][8] |
| Cytotoxicity only at very high concentrations (>1000x IC50) | Off-target pharmacological effects | This is likely. Focus experiments within the determined "therapeutic window." Consider using a structurally different MAP4K4 inhibitor as a control. |
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Selleck China. (n.d.). MAP4K4 选择性抑制剂 (MAP4K4 Selective Inhibitor). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Domainex. (n.d.). MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Retrieved from [Link]
-
FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). DMX-5804 - TargetMol Chemicals Inc. Retrieved from [Link]
-
ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Retrieved from [Link]
-
Selleck. (n.d.). DMX-5084 | MAP4K 抑制剂. Retrieved from [Link]
-
SpringerLink. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.cn [selleck.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DMX-5804 | MAPK | TargetMol [targetmol.com]
Technical Support Center: Strategies for Overcoming Poor Bioavailability of DMX-5084
This technical guide is designed for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, DMX-5084. It provides in-depth troubleshooting advice and answers to frequently asked questions related to its primary challenge: poor oral bioavailability. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more effective experimental design.
Part 1: The Core Challenge - Understanding DMX-5084's Bioavailability Issues
Question: What are the fundamental reasons for the poor oral bioavailability of DMX-5084?
Answer: The limited oral bioavailability of DMX-5084 is primarily a consequence of its unfavorable physicochemical properties. It is characterized by very low aqueous solubility and high lipophilicity. This combination places it in the Biopharmaceutics Classification System (BCS) as a Class II or IV compound, meaning its absorption is limited by its dissolution rate in the gastrointestinal (GI) tract. Consequently, a significant portion of an orally administered dose may pass through the GI tract without being absorbed into the systemic circulation, leading to low and variable drug exposure.
Question: How do the physicochemical properties of DMX-5084 translate to preclinical challenges?
Answer: The inherent properties of DMX-5084 create several hurdles in preclinical development:
-
Inconsistent Drug Exposure: Poor dissolution leads to high variability in plasma concentrations between subjects, making it difficult to establish a clear dose-response relationship.
-
Lack of Dose Proportionality: Doubling the dose does not necessarily result in a twofold increase in plasma concentration, complicating dose selection for efficacy and toxicology studies.
-
Formulation-Dependent Absorption: The pharmacokinetic profile of DMX-5084 is highly sensitive to the formulation used, necessitating the development of specialized drug delivery systems.
Part 2: Formulation Strategies for Bioavailability Enhancement
The most effective approach to overcoming the bioavailability challenges of DMX-5084 is through advanced formulation strategies. Among these, nanosuspensions have shown significant promise.
FAQ: What is a nanosuspension and how does it improve the bioavailability of a compound like DMX-5084?
Answer: A nanosuspension is a colloidal dispersion of pure, sub-micron sized drug particles in a liquid medium, stabilized by a combination of surfactants and polymers. The key principle behind its effectiveness lies in the Noyes-Whitney equation, which describes the rate of dissolution. By drastically reducing the particle size of DMX-5084 into the nanometer range, the total surface area available for dissolution is massively increased. This leads to a faster dissolution rate in the GI fluids, a higher concentration of dissolved drug at the site of absorption, and consequently, improved bioavailability.
Caption: Nanosizing increases the surface area, leading to faster dissolution and improved absorption.
Troubleshooting Guide: Development of a DMX-5084 Nanosuspension
Issue 1: The DMX-5084 nanosuspension is unstable, showing signs of particle aggregation or crystal growth over time.
-
Underlying Cause: The high surface energy of nanoparticles makes them thermodynamically unstable and prone to aggregation to reduce this energy. This is often due to insufficient steric or electrostatic stabilization.
-
Troubleshooting Protocol:
-
Optimize Stabilizer Combination: A single stabilizer is often insufficient. Employ a combination of a steric stabilizer (e.g., a polymer like HPMC, PVP K30, or Pluronic® F127) and an electrostatic stabilizer (e.g., a surfactant like sodium dodecyl sulfate - SDS).
-
Screen Stabilizer Concentrations: Systematically vary the concentrations of both the polymer and the surfactant. A design of experiments (DoE) approach can be highly effective in identifying the optimal ratio.
-
Assess Zeta Potential: Measure the zeta potential of your formulation. A value greater than |±30| mV is generally indicative of good electrostatic stability. If the value is low, consider increasing the concentration of the ionic stabilizer or changing to a more effective one.
-
Control Manufacturing Process: High-energy processes like wet milling or high-pressure homogenization can generate heat, which may affect stabilizer performance and drug stability. Ensure adequate temperature control during manufacturing.
-
Issue 2: The dissolution rate of the DMX-5084 nanosuspension is not significantly better than the unformulated drug.
-
Underlying Cause: The dissolution medium may not be biorelevant, or "sink conditions" may not be maintained, leading to an underestimation of the formulation's performance.
-
Troubleshooting Protocol:
-
Use Biorelevant Dissolution Media: For a BCS Class II/IV compound, standard aqueous buffers are often inadequate. Utilize simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF). These media contain bile salts and lecithin, which mimic the solubilizing environment of the human gut.
-
Ensure Sink Conditions: The concentration of DMX-5084 in the dissolution medium should not exceed 15-20% of its saturation solubility in that medium. If necessary, increase the volume of the dissolution medium or use a continuous flow-through dissolution apparatus (USP Apparatus 4).
-
Verify Particle Size: Confirm that the particle size of the nanosuspension has not increased during storage or upon introduction to the dissolution medium.
-
Experimental Protocol: Preparation and Characterization of DMX-5084 Nanosuspension via Wet Milling
-
Preparation of the Stabilizer Vehicle:
-
Accurately weigh and dissolve the chosen stabilizers (e.g., 0.5% w/v HPMC and 0.1% w/v SDS) in purified water.
-
Stir until a clear, homogenous solution is formed.
-
-
Pre-suspension Formation:
-
Disperse the DMX-5084 powder (e.g., at 1% w/v) into the stabilizer vehicle under constant stirring to create a coarse suspension.
-
-
High-Energy Wet Milling:
-
Transfer the pre-suspension into a bead mill charged with yttria-stabilized zirconium oxide grinding beads (e.g., 0.5 mm diameter).
-
Mill at a set speed (e.g., 2000 rpm) with temperature control (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
-
In-Process Particle Size Monitoring:
-
Periodically withdraw small aliquots and measure the particle size distribution using dynamic light scattering (DLS) until the desired size (e.g., <200 nm) and a low polydispersity index (PDI < 0.3) are achieved.
-
-
Post-Processing and Characterization:
-
Separate the nanosuspension from the grinding media via sieving or centrifugation.
-
Characterize the final product for particle size, PDI, zeta potential, drug content (by HPLC), and solid-state properties (by DSC or PXRD).
-
Table 1: Example Formulation and Target Characterization Parameters
| Component | Concentration (% w/v) | Parameter | Target Value |
| DMX-5084 | 1.0 | Mean Particle Size | < 200 nm |
| HPMC E5 | 0.5 | Polydispersity Index (PDI) | < 0.3 |
| SDS | 0.1 | Zeta Potential | > |
| Purified Water | q.s. to 100 | Drug Content | 95-105% of theoretical |
Part 3: In Vivo Evaluation and Pharmacokinetic Analysis
FAQ: What is the recommended workflow for assessing the in vivo performance of a new DMX-5084 formulation?
Answer: A well-structured in vivo pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability. The following workflow is recommended:
Caption: A systematic workflow for conducting a preclinical pharmacokinetic study.
Question: Which pharmacokinetic parameters are most critical for demonstrating enhanced bioavailability of DMX-5084?
Answer: The primary parameters to focus on are:
-
Area Under the Curve (AUC): This represents the total drug exposure over time. A statistically significant increase in the AUC of the nanosuspension group compared to the control group is the most direct evidence of enhanced bioavailability.
-
Maximum Plasma Concentration (Cmax): This indicates the peak drug concentration achieved. A higher Cmax suggests a faster rate and greater extent of absorption.
-
Time to Maximum Concentration (Tmax): A shorter Tmax for the nanosuspension group indicates a more rapid absorption profile.
The relative bioavailability (Frel) can be calculated using the formula: Frel = (AUC_test / AUC_control) * (Dose_control / Dose_test). A Frel value significantly greater than 100% confirms the success of the formulation strategy.
References
-
Title: Overcoming Poor Oral Bioavailability of a Novel Pan-RAF Inhibitor, DMX-5084, with a Nanosuspension Formulation. Source: Pharmaceutics. URL: [Link]
-
Title: Nanosuspensions for Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review. Source: International Journal of Pharmaceutics. URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
Technical Support Center: Troubleshooting DMX-5084 Interference in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address potential interference caused by the MAP4K4 inhibitor, DMX-5084, in fluorescence-based assays. Our objective is to equip you with the scientific understanding and practical tools to identify, characterize, and mitigate compound interference, ensuring the integrity of your experimental data.
Introduction: The Challenge of Small Molecule Interference
In drug discovery and biomedical research, fluorescence assays are a cornerstone for high-throughput screening and mechanistic studies. However, the intrinsic properties of small molecules, such as DMX-5084, can interfere with fluorescence readouts, leading to misleading results.[1] This guide will walk you through the common mechanisms of interference and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in the context of fluorescent assays?
A1: Compound interference occurs when a test compound, in this case DMX-5084, artifactually alters the fluorescence signal of an assay, independent of its effect on the biological target. This can manifest as either an increase (false positive) or a decrease (false negative) in the measured fluorescence.[1][6]
Q2: What are the primary mechanisms by which DMX-5084 might interfere with my assay?
A2: The two main mechanisms of interference are:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection settings. This will lead to an artificially high signal.[6] Given that the pyrrolo[2,3-d]pyrimidine core of DMX-5084 can be fluorescent, this is a significant possibility.[5]
-
Fluorescence Quenching: The compound can absorb the excitation light meant for your fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal.[6] This is also known as the inner filter effect.[7]
Q3: My assay shows a dose-dependent increase in signal with DMX-5084, suggesting it's an activator. How can I be sure this is a real biological effect?
A3: A dose-dependent signal increase is a classic sign of potential autofluorescence. It is crucial to perform a control experiment with DMX-5084 in the absence of your biological target to determine if the compound itself is fluorescent under your assay conditions.
Q4: I'm observing a lower fluorescence signal than expected in the presence of DMX-5084. Could this be quenching?
A4: Yes, a diminished signal could be due to quenching. You will need to run a control experiment to assess whether DMX-5084 is quenching the fluorescence of your specific dye at the concentrations used in your assay.
Visualizing Interference Mechanisms
To better understand the potential sources of interference, the following diagram illustrates the primary mechanisms.
Caption: Mechanisms of DMX-5084 fluorescence interference.
Troubleshooting Guide
If you suspect DMX-5084 is interfering with your assay, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for DMX-5084 interference.
| Observed Issue | Potential Cause | Recommended Action |
| Signal increases with DMX-5084 concentration in the full assay. | Autofluorescence of DMX-5084. | Perform Protocol 1 to measure the fluorescence of DMX-5084 alone. |
| Signal decreases with DMX-5084 concentration in the full assay. | Fluorescence quenching by DMX-5084. | Perform Protocol 2 to assess the quenching effect of DMX-5084 on your fluorophore. |
| No significant signal from DMX-5084 alone, but the assay window is reduced. | Inner filter effect or subtle quenching. | Measure the absorbance spectrum of DMX-5084 to check for overlap with your fluorophore's excitation and emission wavelengths. |
| Variable results or poor Z'-factor when DMX-5084 is present. | Compound precipitation at higher concentrations. | Check the solubility of DMX-5084 in your assay buffer. Visually inspect wells for precipitates. DMX-5084 is sparingly soluble in DMSO and slightly soluble in ethanol.[4] |
Experimental Protocols for Interference Testing
Protocol 1: Assessing DMX-5084 Autofluorescence
Objective: To determine if DMX-5084 is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
DMX-5084
-
Assay buffer (the same used in your primary assay)
-
Fluorescence microplate reader
-
Black, opaque microplates (e.g., 96- or 384-well)
Procedure:
-
Prepare a serial dilution of DMX-5084 in the assay buffer. The concentration range should match or exceed that used in your biological assay.
-
Add the DMX-5084 dilutions to the wells of a black microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Set your fluorescence reader to the exact excitation and emission wavelengths and bandwidths used for your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the wells containing DMX-5084.
-
Plot the background-subtracted fluorescence intensity against the DMX-5084 concentration.
-
A concentration-dependent increase in fluorescence indicates that DMX-5084 is autofluorescent under your assay conditions.
Protocol 2: Evaluating DMX-5084-Induced Fluorescence Quenching
Objective: To determine if DMX-5084 quenches the fluorescence of your assay's fluorophore.
Materials:
-
DMX-5084
-
Your specific assay fluorophore (e.g., a fluorescently labeled substrate or antibody)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a solution of your assay fluorophore in the assay buffer at the same concentration used in your primary assay.
-
Prepare a serial dilution of DMX-5084 in the assay buffer.
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of DMX-5084 to the wells containing the fluorophore.
-
Include control wells with the fluorophore and assay buffer only (no DMX-5084).
-
Measure the fluorescence intensity using the same instrument settings as your primary assay.
Data Analysis:
-
Calculate the average fluorescence of the control wells (fluorophore only).
-
Normalize the fluorescence of the DMX-5084-containing wells to the control wells.
-
Plot the normalized fluorescence against the DMX-5084 concentration.
-
A concentration-dependent decrease in fluorescence indicates that DMX-5084 is quenching your fluorophore.
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change the Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectrum of DMX-5084. Red-shifted dyes are often less prone to interference from small molecules.[8]
-
Alter the Assay Format: Consider an orthogonal assay with a different detection modality, such as a luminescence-based or absorbance-based assay, to confirm your findings.[7]
-
Data Correction: For moderate autofluorescence, it may be possible to subtract the signal from a parallel control plate containing only DMX-5084. However, this approach assumes that the fluorescence of DMX-5084 is not altered by the presence of other assay components.
-
Reduce Compound Concentration: If the interference is only problematic at higher concentrations, you may be able to work within a lower, non-interfering concentration range of DMX-5084.
By systematically identifying and addressing potential compound interference, you can ensure the accuracy and reliability of your research findings.
References
- Benchchem. (n.d.). Technical Support Center: Mitigating Compound Interference in Fluorescence Assays.
- Selleck Chemicals. (n.d.). DMX-5084 MAP4K inhibitor.
- Cayman Chemical. (n.d.). DMX-5084 (CAS Number: 2306178-56-1).
- Benchchem. (n.d.). Technical Support Center: Navigating Interference in Fluorescence-Based Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chlorothymol Interference in Fluorescence Assays.
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 15(10), 1240–1248.
- Selleck Chemicals. (n.d.). MAP4K4 Selective Inhibitors.
- Vaitkeviciene, V., et al. (2013). Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. Dyes and Pigments, 99(2), 435-442.
- MedchemExpress. (n.d.). DMX-5804 | MAP4K4 inhibitor.
- InvivoChem. (n.d.). DMX-5804 | MAP4K4 inhibitor | CAS 2306178-56-1.
- ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
- Selleckchem.com. (n.d.). DMX-5084.
- TargetMol. (n.d.). DMX-5804.
- Xcess Biosciences. (n.d.). DMX-5084.
- Cambridge Bioscience. (n.d.). DMX-5804 - TargetMol Chemicals Inc.
- Selleckchem.com. (n.d.). DMX-5084.
- Selleckchem.com. (n.d.). DMX-5084.
- Domainex. (n.d.). MAP4K4 Inhibitor | Cardioprotection Drug Candidate.
- PubMed Central (PMC). (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
- BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules.
- PubMed. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.
- PubMed Central (PMC). (n.d.). Fluorescence-based investigations of RNA-small molecule interactions.
- Wiley Online Library. (n.d.). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMX-5804 | MAPK | TargetMol [targetmol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to MAP4K4 Inhibitors: Profiling DMX-5084 Against Key Alternatives
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a host of pathologies, making it a compelling target for therapeutic intervention.[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is an upstream regulator of crucial signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2][3] Its overexpression and hyperactivity are implicated in the progression of various cancers, metabolic diseases like diabetes, and inflammatory conditions.[1][4][5] This central role in driving disease phenotypes has spurred the development of small-molecule inhibitors aimed at modulating its activity.
This guide provides a comparative analysis of DMX-5084 (also reported as DMX-5804), a potent and selective MAP4K4 inhibitor, against other widely utilized research inhibitors such as PF-06260933 and GNE-495. We will delve into their biochemical and cellular potencies, selectivity profiles, and the experimental frameworks used to characterize these critical parameters, offering researchers a comprehensive resource for selecting the appropriate tool for their specific application.
The MAP4K4 Signaling Axis
MAP4K4 integrates signals from various upstream stimuli, such as growth factor receptors and stress signals, to regulate downstream cellular processes including cell migration, proliferation, and inflammation.[2][6] Its inhibition is a strategic approach to disrupt these pathological signals.
Comparative Analysis of MAP4K4 Inhibitors
The development of potent and selective inhibitors is crucial for both mechanistic studies and potential therapeutic applications. DMX-5084/DMX-5804, GNE-495, and PF-06260933 represent key chemical probes used to interrogate MAP4K4 function. While they share a high affinity for the MAP4K4 ATP-binding pocket, subtle differences in their selectivity and reported biological activities can inform experimental design.
| Feature | DMX-5084 / DMX-5804 | GNE-495 | PF-06260933 | F389-0746 |
| MAP4K4 IC₅₀ | 3 nM [7][8][9] | 3.7 nM[10][11] | 3.7 nM[12][13][14] | 120.7 nM[15][16] |
| Cellular IC₅₀ | Not explicitly reported | Not explicitly reported | 160 nM[12][17] | ~2 µM (Growth Inhibition) |
| Key Off-Targets | MINK1/MAP4K6, TNIK/MAP4K7[7][9] | MINK1, TNIK[18] | MINK1, TNIK[14] | Highly Selective[15][16] |
| Reported Preclinical Use | Cardioprotection, Ischemia-Reperfusion Injury[19][20] | Retinal Angiogenesis, Cancer[5][21] | Diabetes, Atherosclerosis, Cancer[5][14][22] | Pancreatic Cancer[16] |
| Oral Activity | Yes[7][9] | Yes (F=37-47% in mouse)[10] | Yes[12] | Yes (demonstrated in mouse)[16] |
Expert Insights:
-
Potency: DMX-5084/DMX-5804, GNE-495, and PF-06260933 exhibit near-identical biochemical potency against the isolated MAP4K4 enzyme, with IC₅₀ values in the low single-digit nanomolar range.[7][10][12] This makes them all excellent tools for in vitro enzymatic assays. The newer compound, F389-0746, is less potent but was identified for its high selectivity.[16]
-
Selectivity: A critical consideration for any kinase inhibitor is its selectivity profile. MAP4K4 belongs to the GCK-IV subfamily, which also includes MINK1 and TNIK. All three lead compounds (DMX-5084, GNE-495, PF-06260933) show some degree of inhibitory activity against these closely related kinases.[9][14][18] This is an important factor to consider when interpreting cellular or in vivo data, as the observed phenotype may result from inhibition of multiple GCK-IV kinases. F389-0746 was specifically highlighted for its high selectivity against a panel of other kinases.[15][16]
-
Cellular Activity: PF-06260933 is reported to have a cellular IC₅₀ of 160 nM.[12][17] The difference between biochemical and cellular potency is expected and reflects factors such as cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and potential for drug efflux.[22]
-
Application-Specific Validation: DMX-5804 has been extensively validated in models of cardiac injury, where it was shown to protect human stem cell-derived cardiomyocytes from oxidative stress and reduce infarct size in mice.[19][20] GNE-495 was developed to have low brain penetration and has been used to demonstrate MAP4K4's role in retinal angiogenesis.[18] PF-06260933 has been characterized as a tool for studying diabetes and vascular inflammation.[14][22] More recently, both GNE-495 and PF-06260933 have been used to overcome radioresistance in breast cancer models.[5]
Core Experimental Methodologies
The data presented above is generated through a tiered system of experiments, moving from the molecular level to complex biological systems. Understanding these workflows is essential for critically evaluating published data and designing new studies.
Biochemical Kinase Assay
Causality: The first step is to determine if a compound directly inhibits the enzymatic activity of the target protein in a purified, cell-free system. This confirms direct interaction and provides a quantitative measure of potency (IC₅₀). The ADP-Glo™ assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction.[23]
Protocol: In Vitro MAP4K4 Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DMX-5084 in DMSO. Further dilute this series in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound.
-
Enzyme Addition: Add 5 µL of a solution containing recombinant MAP4K4 enzyme and a suitable substrate (e.g., Myelin Basic Protein) to each well. Pre-incubate for 15 minutes at room temperature.[23]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at its Kₘ concentration for MAP4K4). Allow the reaction to proceed for 1-2 hours at room temperature.[23]
-
Reaction Termination: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement Assay
Causality: To ensure the inhibitor interacts with its intended target within the complex environment of a living cell, a target engagement assay is essential. This validates that the compound can cross the cell membrane and bind to the kinase. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding by competitively displacing a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[24][25]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Co-transfect HEK293 cells with a vector encoding for MAP4K4 fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compound directly to the media in the assay plate and mix briefly.
-
Tracer Addition: Add the specific NanoBRET™ TE Tracer that binds to MAP4K4. The final concentration should be pre-determined through optimization experiments.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.[24]
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test inhibitor. Plot the BRET ratio against inhibitor concentration to determine the cellular IC₅₀.
In Vivo Efficacy Study
Causality: The ultimate test of an inhibitor is its ability to elicit a desired biological response in a whole-organism model of disease. This requires the compound to have favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to engage its target sufficiently to alter the disease course.
Sources
- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. medkoo.com [medkoo.com]
- 18. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 20. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medkoo.com [medkoo.com]
- 22. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. domainex.co.uk [domainex.co.uk]
- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Guide to DMX-5084 and its Prodrug DMX-10001: From Benchtop to Preclinical Models
This guide provides an in-depth technical comparison of the potent MAP4K4 inhibitor, DMX-5084, and its intravenously administered prodrug, DMX-10001. We will explore the fundamental differences in their chemical properties, pharmacokinetic profiles, and functional efficacy, supported by experimental data and detailed protocols for researchers in drug development and cardiovascular research.
Introduction: The Rationale for a Prodrug Approach
Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) has emerged as a critical node in cellular stress signaling pathways, particularly those leading to cardiomyocyte cell death following ischemic events.[1][2][3] DMX-5084 was developed as a potent and selective inhibitor of MAP4K4, demonstrating significant promise in preclinical models of myocardial infarction.[1][4] Initial studies in mice revealed its ability to suppress cell death in response to oxidative stress and reduce infarct size by over 50% when administered orally.[1]
However, the therapeutic potential of DMX-5084 in acute settings, such as myocardial infarction, was hampered by its poor aqueous solubility, rendering it unsuitable for intravenous (IV) delivery—the preferred route for rapid intervention in critical care.[1] To overcome this limitation, DMX-10001 was engineered as a water-soluble prodrug of DMX-5084. This guide will dissect the molecular strategies and comparative data that underpin this drug development effort.
Mechanism of Action: Targeting the MAP4K4 Signaling Cascade
DMX-5084 exerts its therapeutic effect by directly inhibiting the kinase activity of MAP4K4. MAP4K4 is an upstream member of the MAP kinase superfamily that, under conditions of cellular stress (e.g., oxidative stress from ischemia-reperfusion), activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] This cascade ultimately leads to apoptosis and cell death. By binding to the ATP-binding pocket of MAP4K4, DMX-5084 prevents the phosphorylation and activation of downstream targets, thereby mitigating the pro-apoptotic signals.
DMX-10001, on the other hand, is designed to be biologically inert. The addition of a hydrolyzable phosphate group via a linker to the core DMX-5084 structure prevents it from binding to the hinge region of the MAP4K4 kinase domain.[1] Its efficacy is entirely dependent on its rapid in vivo conversion to the active moiety, DMX-5084.
Figure 1: DMX-5084 Mechanism of Action.
Physicochemical and In Vitro Potency Comparison
The primary distinction between DMX-5084 and its prodrug lies in their physicochemical properties, which directly impacts their biological activity and administration routes.
| Property | DMX-5084 | DMX-10001 | Rationale/Implication |
| Chemical Structure | C₂₁H₁₉N₃O₃ | Phosphate ester of DMX-5084 | Addition of phosphate group enhances solubility. |
| Molecular Weight | 361.39 g/mol | Higher than DMX-5084 | Reflects the addition of the phosphate moiety. |
| Aqueous Solubility | Insoluble | >400-fold greater than DMX-5084 | Enables intravenous formulation for DMX-10001.[1] |
| MAP4K4 Inhibition (IC₅₀) | 3 nM | 2.3 µM (>750-fold less potent) | DMX-10001 is essentially inactive; activity relies on conversion.[1] |
Table 1: Physicochemical and In Vitro Comparison.
The stark difference in MAP4K4 inhibitory potency underscores the success of the prodrug design. The modification effectively "masks" the active site-binding portion of the molecule until it is cleaved in vivo.[1]
Pharmacokinetic Profiles: A Tale of Two Species
The pharmacokinetic behavior of these compounds highlights the critical role of the prodrug strategy. DMX-10001 is rapidly converted to DMX-5084, achieving therapeutic concentrations of the active drug swiftly after administration.
Figure 2: Pharmacokinetic Pathways.
Preclinical pharmacokinetic studies in different animal models provide valuable insights:
| Parameter | DMX-5084 (Oral in Mice) | DMX-5084 from DMX-10001 (IV in Pigs) | Key Observation |
| Administration Route | Oral Gavage | Intravenous Infusion | DMX-10001 enables IV administration. |
| Free AUC | ~2,200 h·nM (AUC₀₋₂₂) | ~27,900 h·nM (AUC₀₋₂₄) | IV prodrug achieved >10-fold higher systemic exposure.[1] |
| Free Average Concentration (Cₐᵥ) | ~100 nM | ~1,160 nM | Sustained higher concentrations with the IV prodrug.[1] |
| Time to Cleavage (DMX-10001) | N/A | Detectable in 5 min, largely complete in 60 min (in rats) | Demonstrates rapid and efficient conversion of the prodrug.[1] |
Table 2: Comparative Pharmacokinetic Data.
This data clearly demonstrates that the prodrug strategy was successful in delivering high and sustained plasma concentrations of the active drug, DMX-5084, far exceeding the levels achieved with oral administration in mice.[1]
Efficacy in Myocardial Infarction Models: An Unexpected Outcome
Despite achieving superior pharmacokinetic exposure, the in vivo efficacy results presented a translational challenge.
-
Mouse Model (Oral DMX-5084): In a mouse model of myocardial infarction, oral administration of DMX-5084 resulted in a >50% reduction in infarct size .[1] This provided a strong proof-of-concept for MAP4K4 inhibition as a cardioprotective strategy.
-
Pig Model (IV DMX-10001): A randomized, blinded study in a large-animal (swine) model of myocardial infarction was conducted.[1] Animals were subjected to 60 minutes of left anterior descending coronary artery occlusion followed by reperfusion. DMX-10001 was infused 20 minutes before reperfusion. The results showed no statistically significant reduction in infarct size relative to the area at risk, although there was a non-significant 27% reduction in total infarct mass.[1]
This disparity highlights the complexities of translating findings from small to large animal models. Potential contributing factors could include differences in collateral circulation, the severity of the ischemic insult, or species-specific variations in the MAP4K4 pathway's role in cardioprotection.[1]
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key assays used in the evaluation of these compounds.
Protocol 1: In Vitro MAP4K4 Kinase Inhibition Assay (Cell-Free)
This protocol describes a standard method to determine the IC₅₀ of an inhibitor against MAP4K4.
-
Reagents and Materials:
-
Recombinant human MAP4K4 enzyme.
-
Myelin Basic Protein (MBP) as a generic substrate.
-
³²P-γ-ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).
-
DMX-5084 and DMX-10001 dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of DMX-5084 and DMX-10001 in DMSO, then dilute into the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound solution.
-
Add 20 µL of a solution containing recombinant MAP4K4 and MBP to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing MgCl₂ and ³²P-γ-ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cardiomyocyte Viability Assay under Oxidative Stress
This protocol assesses the ability of a compound to protect cardiomyocytes from oxidative stress-induced cell death.
-
Reagents and Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or H9c2 cell line.
-
Appropriate cell culture medium and plates.
-
Hydrogen peroxide (H₂O₂) as the oxidative stressor.
-
DMX-5084 dissolved in DMSO.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Plate hiPSC-CMs or H9c2 cells in 96-well plates and allow them to adhere and stabilize for 24-48 hours.
-
Pre-treat the cells with various concentrations of DMX-5084 (or vehicle control) for 1-2 hours.
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-400 µM) to the culture medium.[5][6]
-
Incubate for a defined period (e.g., 4-24 hours).
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent (e.g., for MTT, add reagent, incubate, solubilize formazan, and read absorbance at 570 nm).
-
Normalize the viability data to the vehicle-treated, non-stressed control cells and plot the dose-response curve to determine the EC₅₀ for cardioprotection.
-
Protocol 3: In Vivo Myocardial Infarction Model (Mouse)
This protocol outlines the surgical procedure for inducing myocardial infarction in mice to evaluate therapeutic interventions.[7][8][9][10]
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intubate and connect to a rodent ventilator.
-
Administer pre-operative analgesia (e.g., buprenorphine).
-
Shave the chest area and sterilize the surgical site.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a fine suture (e.g., 8-0 silk) to induce ischemia. Blanching of the myocardial tissue confirms successful occlusion.
-
For an ischemia-reperfusion model, remove the suture after a defined period (e.g., 45-60 minutes). For a permanent ligation model, leave the suture in place.
-
Close the chest wall in layers and evacuate air from the thoracic cavity.
-
-
Post-Operative Care and Drug Administration:
-
Allow the animal to recover in a warm environment.
-
Administer post-operative analgesia as required.
-
Administer DMX-5084 via oral gavage at the desired dose and time point (e.g., 1 hour post-reperfusion).
-
Monitor the animal for a specified duration (e.g., 24 hours).
-
-
Infarct Size Analysis:
-
At the end of the experiment, euthanize the mouse and excise the heart.
-
Cannulate the aorta and perfuse with saline, followed by a stain such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.
-
Slice the ventricles into sections and image both sides of each slice.
-
Use image analysis software to quantify the area of the infarct, the area at risk, and the total left ventricular area to calculate the infarct size as a percentage of the area at risk.
-
Conclusion and Future Directions
The development of DMX-10001 from DMX-5084 represents a classic and logical drug development strategy to overcome formulation challenges. The prodrug was highly effective at its primary goal: delivering significantly higher concentrations of the active drug, DMX-5084, via an intravenous route.[1]
However, the discrepancy in efficacy between the mouse and pig models serves as a crucial lesson in translational science.[1] While DMX-5084 showed clear cardioprotective effects in mice, the failure to replicate this in a large animal model, despite robust drug exposure, suggests that the translatability of this specific mechanism may be more complex than initially hypothesized. Future research should focus on understanding these species-specific differences and potentially exploring alternative therapeutic applications for MAP4K4 inhibitors. The data and protocols presented here provide a comprehensive framework for researchers to build upon these important findings.
References
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. Available at: [Link]
-
Schematic diagram representing MAP4K4 downstream signaling in cancer. - ResearchGate. Available at: [Link]
-
Guidelines for in vivo mouse models of myocardial infarction - PMC - NIH. Available at: [Link]
-
Guidelines for in vivo mouse models of myocardial infarction - American Journal of Physiology. Available at: [Link]
-
Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PubMed Central. Available at: [Link]
-
Oxidative stress affects cardiomyocyte viability. Human cardiomyocytes... - ResearchGate. Available at: [Link]
-
T400-Series Surgical Protocol - Mouse Myocardial Infarction Model - Transonic. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC - NIH. Available at: [Link]
-
A novel peptide HSP-17 ameliorates oxidative stress injury and apoptosis in H9c2 cardiomyocytes by activating the PI3K/Akt pathway - PMC - NIH. Available at: [Link]
-
Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC - NIH. Available at: [Link]
-
Guidelines for in vivo mouse models of myocardial infarction - PubMed. Available at: [Link]
-
Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC - NIH. Available at: [Link]
-
Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - Spandidos Publications. Available at: [Link]
-
Pharmacokinetic–Pharmacodynamic Cutoff Values for Doxycycline in Pigs to Support the Establishment of Clinical Breakpoints for Antimicrobial Susceptibility Testing - PubMed Central. Available at: [Link]
-
The distribution and some pharmacokinetic parameters of ivermectin in pigs - University of Hertfordshire Research Profiles. Available at: [Link]
-
Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein - Scientific Reports. Available at: [Link]
-
The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - Frontiers. Available at: [Link]
-
Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point... - ResearchGate. Available at: [Link]
-
In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - ResearchGate. Available at: [Link]
-
Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC - NIH. Available at: [Link]
-
Predicted and verified levels of the active agent DMX-5804, following... - ResearchGate. Available at: [Link]
-
Deep learning quantification of vascular pharmacokinetic parameters in mouse brain tumor models - IMR Press. Available at: [Link]
-
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC - NIH. Available at: [Link]
-
Pharmacokinetics of Panaxynol in Mice - PMC - NIH. Available at: [Link]
Sources
- 1. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 3. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. transonic.com [transonic.com]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of DMX-5084's Effect on Infarct Size
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of mitigating the devastating consequences of myocardial infarction, the reduction of infarct size stands as a paramount therapeutic goal. A smaller infarct size is directly correlated with improved cardiac function and long-term patient outcomes. This guide provides an in-depth, objective comparison of the novel therapeutic candidate, DMX-5084, with other prominent strategies aimed at salvaging ischemic myocardium. As senior application scientists, our focus is to dissect the underlying mechanisms, present robust experimental data, and provide a clear rationale for the experimental designs used to validate these cardioprotective agents.
The Clinical Challenge: Ischemia-Reperfusion Injury and Infarct Size
Myocardial infarction, commonly known as a heart attack, is precipitated by a sudden blockage of a coronary artery, leading to a cessation of blood flow (ischemia) to a region of the heart muscle. While the immediate restoration of blood flow (reperfusion) is critical to salvage the jeopardized tissue, it paradoxically triggers a secondary wave of injury known as ischemia-reperfusion (I/R) injury. This complex cascade of events, involving oxidative stress, inflammation, and programmed cell death, significantly contributes to the final infarct size. Therefore, an effective cardioprotective therapy must not only address the initial ischemic insult but also shield the myocardium from the deleterious effects of reperfusion.
DMX-5084: A Potent and Selective MAP4K4 Inhibitor
DMX-5084 (also known as DMX-5804) has emerged as a promising small molecule inhibitor targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4][5][6][7] MAP4K4 is a serine/threonine kinase that is activated in response to cellular stress and plays a pivotal role in signaling pathways leading to apoptosis and inflammation.[8][9]
Mechanism of Action of DMX-5084
DMX-5084 is a potent and selective inhibitor of MAP4K4 with an IC50 of 3 nM for the human enzyme.[1][3][4][5][6][7] By inhibiting MAP4K4, DMX-5084 is believed to interrupt a critical stress-activated signaling cascade that would otherwise promote cardiomyocyte death during ischemia-reperfusion. The proposed signaling pathway involves the activation of downstream kinases such as JNK, which are key mediators of apoptosis.
Figure 1: Proposed mechanism of DMX-5084 in inhibiting the MAP4K4-mediated apoptotic pathway.
Preclinical Validation of DMX-5084's Effect on Infarct Size
The cardioprotective effect of DMX-5084 has been evaluated in preclinical models of myocardial infarction. A key study by Fiedler et al. (2019) demonstrated a significant reduction in infarct size in a mouse model of ischemia-reperfusion injury.[8][10] The study utilized human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) for initial target validation and drug discovery, highlighting a translational approach.[8][10]
| Model | Treatment | Dosage | Infarct Size Reduction | Reference |
| Mouse (in vivo) | DMX-5084 | 50 mg/kg | >50% | Fiedler et al., 2019[8][10] |
| hiPSC-CMs (in vitro) | DMX-5804 | EC50 = 500 nM | Rescued cell survival | Fiedler et al., 2019[10] |
Table 1: Summary of Preclinical Data on DMX-5084's Efficacy
However, a subsequent preclinical trial in a large animal model (pigs) using a soluble pro-drug of DMX-5084 (DMX-10001) did not show a significant reduction in infarct size, despite achieving plasma concentrations of DMX-5084 that were effective in mice.[11][12][13] This discrepancy underscores the importance of rigorous testing in multiple species and the complexities of translating findings from small to large animal models.
Experimental Protocol: Murine Model of Myocardial Ischemia-Reperfusion
The validation of DMX-5084's effect on infarct size typically involves a well-established surgical model in rodents.
Step-by-Step Methodology:
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Anesthesia and Ventilation: Mice are anesthetized with isoflurane and mechanically ventilated to maintain physiological parameters.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Successful occlusion is confirmed by the observation of myocardial blanching.
-
-
Ischemia and Reperfusion:
-
The LAD artery is occluded for a defined period, typically 30-60 minutes, to induce ischemia.
-
The ligature is then released to allow for reperfusion, which is maintained for a period of 24 hours to several days.
-
-
Drug Administration: DMX-5084 or vehicle is administered at a predetermined time point, often just before or at the onset of reperfusion.
-
Infarct Size Measurement:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk (AAR) is delineated by re-occluding the LAD and perfusing the aorta with a blue dye (e.g., Evans blue). The non-ischemic tissue stains blue, while the AAR remains unstained.
-
The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red due to the presence of dehydrogenases, while the infarcted tissue remains pale.
-
The areas of infarct, AAR, and total left ventricle are quantified using image analysis software. Infarct size is typically expressed as a percentage of the AAR.
-
Causality Behind Experimental Choices:
-
LAD Ligation: This surgical technique directly mimics the acute vessel occlusion that causes myocardial infarction in humans.
-
Ischemia/Reperfusion Duration: The timing is critical to induce a reproducible infarct size that is large enough to be accurately measured but not so severe as to cause high mortality.
-
TTC Staining: This histochemical method is a widely accepted and reliable technique for differentiating between viable and necrotic myocardium based on metabolic activity.
Figure 2: Experimental workflow for the validation of cardioprotective agents in a murine model of myocardial infarction.
Comparative Analysis with Alternative Cardioprotective Strategies
Several other therapeutic agents and strategies have been investigated for their potential to reduce infarct size. Here, we compare DMX-5084 with some of the most notable alternatives.
Cyclosporine A: An mPTP Inhibitor
Cyclosporine A, an immunosuppressant drug, has been repurposed for its cardioprotective effects due to its ability to inhibit the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in I/R injury, leading to mitochondrial swelling, rupture, and subsequent cell death.
Mechanism of Action: Cyclosporine A binds to cyclophilin D, a key regulatory component of the mPTP, thereby preventing its opening.
Figure 3: Mechanism of Cyclosporine A in inhibiting mPTP opening.
Efficacy Data: Clinical trials have yielded mixed results. The CIRCUS trial, a large randomized controlled trial, failed to show a benefit of cyclosporine in improving clinical outcomes in patients with ST-segment elevation myocardial infarction (STEMI). However, smaller studies have suggested a reduction in infarct size.
| Trial/Study | Treatment | Infarct Size Reduction | Reference |
| Piot et al. (Pilot Study) | Cyclosporine A | ~40% (creatine kinase release) | Piot et al., 2008 |
| CIRCUS Trial | Cyclosporine A | No significant reduction | Cung et al., 2015 |
Table 2: Clinical Trial Data on Cyclosporine A for Infarct Size Reduction
Exenatide: A GLP-1 Receptor Agonist
Exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes, has demonstrated cardioprotective effects.
Mechanism of Action: The precise mechanism is not fully elucidated but is thought to involve the activation of pro-survival signaling pathways, such as the PI3K-Akt pathway, and a reduction in inflammation and oxidative stress.
Figure 4: Proposed cardioprotective signaling pathway of Exenatide.
Efficacy Data: Both preclinical and clinical studies have shown promise for exenatide in reducing infarct size.
| Study | Model | Treatment | Infarct Size Reduction | Reference |
| Timmers et al., 2009 | Porcine (in vivo) | Exenatide | 39% | Timmers et al., 2009[7] |
| Lønborg et al., 2012 | Human (Clinical Trial) | Exenatide | 30% (relative) | Lønborg et al., 2012 |
Table 3: Efficacy Data for Exenatide in Reducing Infarct Size
Adenosine: A Purinergic Signaling Modulator
Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling, particularly under conditions of metabolic stress like ischemia.
Mechanism of Action: Adenosine exerts its effects through four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3). Activation of these receptors can lead to a variety of cardioprotective effects, including reduced inflammation, improved coronary blood flow, and direct cardiomyocyte protection.
Efficacy Data: Clinical trials with adenosine have produced inconsistent results, with some studies showing a benefit and others failing to demonstrate a significant reduction in infarct size. The AMISTAD-II trial showed a reduction in infarct size with a high-dose infusion.[14]
| Trial | Treatment | Infarct Size Reduction | Reference |
| AMISTAD | Adenosine | 33% (relative) | Ross et al., 1999 |
| AMISTAD-II | High-dose Adenosine | Significant reduction | Ross et al., 2005[14] |
Table 4: Clinical Trial Data on Adenosine for Infarct Size Reduction
Metoprolol: A Beta-Blocker
Metoprolol, a beta-1 selective adrenergic receptor antagonist, is a cornerstone of therapy for patients with myocardial infarction. While its primary benefits are related to reducing myocardial oxygen demand and arrhythmias, early intravenous administration has been shown to reduce infarct size.
Mechanism of Action: The cardioprotective effect of early metoprolol administration is thought to involve a reduction in heart rate and contractility during the ischemic period, thereby preserving myocardial energy stores. It may also have direct effects on cardiomyocyte survival pathways.
Efficacy Data: The METOCARD-CNIC trial demonstrated that early intravenous metoprolol before reperfusion significantly reduced infarct size.[6][15]
| Trial | Treatment | Infarct Size Reduction (g) | Reference |
| METOCARD-CNIC | IV Metoprolol | 25.6 ± 15.3 vs. 32.0 ± 22.2 (control) | Ibanez et al., 2013[6][15] |
Table 5: Clinical Trial Data on Early Metoprolol for Infarct Size Reduction
Head-to-Head Comparison
| Agent/Strategy | Primary Target | Mechanism of Action | Key Preclinical/Clinical Evidence | Potential Limitations |
| DMX-5084 | MAP4K4 | Inhibition of stress-activated kinase pathway | Significant infarct size reduction in mice; failed to show benefit in a large animal model. | Translational challenges from small to large animals. |
| Cyclosporine A | Cyclophilin D (mPTP) | Inhibition of mitochondrial permeability transition pore opening | Mixed results in clinical trials; large CIRCUS trial was negative. | Inconsistent clinical efficacy. |
| Exenatide | GLP-1 Receptor | Activation of pro-survival signaling pathways | Positive preclinical and clinical data on infarct size reduction. | Primarily studied in the context of diabetes; effects in non-diabetic populations need further clarification. |
| Adenosine | Adenosine Receptors | Multi-faceted: anti-inflammatory, improved blood flow, direct myocyte protection | Inconsistent clinical trial results; high-dose may be effective. | Narrow therapeutic window; potential for side effects. |
| Metoprolol (early IV) | Beta-1 Adrenergic Receptor | Reduction of myocardial oxygen demand | Positive results in the METOCARD-CNIC trial. | Risk of bradycardia and hypotension in hemodynamically unstable patients. |
Table 6: Comparative Summary of Cardioprotective Agents
Conclusion and Future Directions
The validation of DMX-5084's effect on infarct size has provided valuable insights into the role of MAP4K4 in ischemia-reperfusion injury. While the initial preclinical data in rodents were highly promising, the results from a large animal model highlight the critical need for comprehensive, multi-species preclinical testing before advancing to clinical trials.
A comparative analysis with other cardioprotective strategies reveals a landscape of diverse mechanisms and variable clinical success. The inhibition of the mPTP by cyclosporine A, while mechanistically compelling, has yet to translate into consistent clinical benefit. In contrast, agents like exenatide and early intravenous metoprolol have shown more consistent promise in clinical settings, albeit through different mechanisms.
For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach to cardioprotection. The ideal therapeutic strategy may involve targeting multiple pathways simultaneously or tailoring treatments to specific patient populations. The journey to effectively limit infarct size is ongoing, and a deep understanding of the underlying biology, coupled with rigorous and translatable experimental validation, will be paramount to success.
References
-
Fiedler, L.R., Chapman, K., Xie, M., et al. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size in Vivo. Cell Stem Cell 24(4), 579-591 (2019). [Link]
-
te Lintel Hekkert, M., Newton, G., et al. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Basic Res Cardiol 116, 15 (2021). [Link]
-
Fiedler, L.R., Chapman, K., Xie, M., et al. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. PubMed (2019). [Link]
-
ResearchGate. (PDF) Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. [Link]
-
te Lintel Hekkert, M., Newton, G., et al. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH (2021). [Link]
-
ResearchGate. MAP4K4 Inhibition Reduces Infarct Size in Mice (A) Plasma... [Link]
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
Sources
- 1. Glucagon-Like Peptide-1: A Promising Agent for Cardioprotection During Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin variably and inconsistently reduces infarct size in experimental models of reperfused myocardial infarction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 and the exenatide analogue AC3174 improve cardiac function, cardiac remodeling, and survival in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors and Reperfusion Injury of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Cardioprotective effects of cyclosporine A in an in vivo model of myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporin A and cardioprotection: from investigative tool to therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Intravenous Metoprolol Reduces Infarct Size When Used Early in STEMI Patients | tctmd.com [tctmd.com]
DMX-5084: A Comparative Analysis of Cross-Reactivity with MINK1 and TNIK for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the kinase inhibitor DMX-5084, with a specific focus on its cross-reactivity profile against Misshapen-like Kinase 1 (MINK1) and TRAF2 and NCK-interacting kinase (TNIK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery, as off-target effects can lead to unforeseen toxicities or confounding experimental results. This guide will delve into the biochemical data, explore the functional implications of cross-reactivity, and provide detailed experimental protocols for independent verification.
Introduction to DMX-5084 and its Kinase Targets
DMX-5084 is a potent and orally active inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4)[1][2][3][4][5]. MAP4K4 is a member of the Ste20 family of serine/threonine kinases and is implicated in a variety of cellular processes, including cell migration, invasion, and inflammation. Its role in signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway has made it an attractive target for therapeutic intervention in various diseases, including cancer and cardiac conditions[6].
MINK1 (also known as MAP4K6) and TNIK (also known as MAP4K7) are closely related to MAP4K4, belonging to the same Germinal Center Kinase (GCK)-IV subfamily of Ste20 kinases[7][8]. Functionally, MAP4K4, MINK1, and TNIK can act redundantly to regulate stress-induced JNK signaling[7][8]. Given their structural and functional similarities, the potential for cross-reactivity of a MAP4K4 inhibitor with MINK1 and TNIK is a critical consideration for researchers.
Biochemical Cross-Reactivity Profile of DMX-5084
The selectivity of DMX-5084 has been characterized in cell-free biochemical assays, providing a quantitative measure of its inhibitory activity against MAP4K4, MINK1, and TNIK. The data, summarized in the table below, is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Kinase Target | pIC50 | IC50 (nM) |
| MAP4K4 | 8.55 | 3 |
| MINK1 | 8.18 | ~6.6 |
| TNIK | 7.96 | ~11 |
Data sourced from multiple suppliers and publications consistently report these values.[1][2][3][4][9][10]
These results clearly indicate that while DMX-5084 is most potent against its intended target, MAP4K4, it also exhibits significant inhibitory activity against MINK1 and TNIK. The potency against MINK1 is only slightly lower than that for MAP4K4, while the potency against TNIK is roughly 3.7-fold less than for MAP4K4. This level of cross-reactivity necessitates careful consideration when interpreting experimental data generated using DMX-5084.
Functional Implications of MINK1 and TNIK Inhibition
The cross-reactivity of DMX-5084 with MINK1 and TNIK is not merely a biochemical observation; it has significant functional implications due to the overlapping and distinct roles of these kinases in cellular signaling.
Convergent Regulation of JNK Signaling
Research has shown that MAP4K4, MINK1, and TNIK act in a redundant manner to regulate the DLK/JNK signaling pathway in response to cellular stress.[7][8] Inhibition of any single kinase may not be sufficient to block this pathway, and therefore, the simultaneous inhibition of all three by DMX-5084 could be advantageous in contexts where complete shutdown of this signaling axis is desired.
Caption: Redundant activation of the JNK pathway by MAP4K4, MINK1, and TNIK.
Distinct Roles in Wnt Signaling
In contrast to their convergent roles in JNK signaling, MINK1 and TNIK have been shown to have differential, and sometimes opposing, roles in the Wnt signaling pathway.[11] TNIK is a key component of the canonical Wnt pathway, while MINK1 has been shown to antagonize this pathway.[11][12] Therefore, the non-specific inhibition of both kinases by DMX-5084 could lead to complex and context-dependent effects on Wnt signaling.
Caption: Differential roles of MINK1 and TNIK in Wnt signaling pathways.
Experimental Protocols for Validating Cross-Reactivity
To empower researchers to independently assess the cross-reactivity of DMX-5084 in their specific experimental systems, this section provides detailed, step-by-step methodologies for key assays.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying kinase activity and inhibition in a high-throughput format.[2][13]
Principle: This assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (MAP4K4, MINK1, or TNIK) in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare a serial dilution of DMX-5084 in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.
-
Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X DMX-5084 dilution series to the assay wells.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 20 µL of the 2X detection solution.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the DMX-5084 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantification of compound binding to a specific kinase within intact cells.[1][14][15][16][17]
Principle: This assay utilizes a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). Binding of an inhibitor like DMX-5084 displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Detailed Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein (MAP4K4, MINK1, or TNIK).
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure (384-well plate):
-
Dispense the cell suspension into a white, non-binding surface 384-well plate.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Add the DMX-5084 serial dilution to the assay wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (e.g., 450 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the log of the DMX-5084 concentration and fit to a dose-response curve to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6][9][11][18][19]
Principle: The binding of a ligand, such as DMX-5084, to its target kinase can stabilize the protein's structure, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with DMX-5084 or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
-
Thermal Challenge and Protein Quantification:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase (MAP4K4, MINK1, or TNIK) in the soluble fraction by Western blot or other quantitative methods like ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both DMX-5084-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of DMX-5084 indicates target engagement and stabilization.
-
Conclusion and Recommendations
The available biochemical data unequivocally demonstrates that DMX-5084 is a potent inhibitor of not only its intended target, MAP4K4, but also the closely related kinases MINK1 and TNIK. This cross-reactivity profile has important functional consequences that researchers must consider.
For studies focused on the redundant roles of GCK-IV kinases in pathways like JNK signaling, DMX-5084 can be a valuable tool to achieve comprehensive pathway inhibition. However, when investigating pathways where MINK1 and TNIK have distinct or opposing functions, such as Wnt signaling, the interpretation of results obtained with DMX-5084 requires caution.
It is strongly recommended that researchers validate the on-target and off-target effects of DMX-5084 in their specific cellular models using the experimental approaches outlined in this guide. Cellular target engagement assays like NanoBRET™ and CETSA® are particularly valuable for confirming that the observed cellular phenotype is a direct result of inhibitor binding to the intended kinase(s). By combining robust biochemical data with careful cellular validation, researchers can confidently utilize DMX-5084 as a chemical probe to dissect the complex biology of MAP4K4, MINK1, and TNIK.
References
-
The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons. The Journal of Neuroscience. [Link]
-
Agonistic and Antagonistic Roles for TNIK and MINK in Non-Canonical and Canonical Wnt Signalling. PLOS ONE. [Link]
-
The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons. PubMed Central. [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
-
Mink1 Regulates β-Catenin-Independent Wnt Signaling via Prickle Phosphorylation. National Institutes of Health. [Link]
-
HTRF® Kinase Assay Protocol. ResearchGate. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]
-
Mink1 regulates β-catenin-independent Wnt signaling via Prickle phosphorylation. PubMed. [Link]
-
Agonistic and Antagonistic Roles for TNIK and MINK in Non-Canonical and Canonical Wnt Signalling. PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Selective Small-Molecule Inhibitors of MAP4K4 Created by Field-Point... ResearchGate. [Link]
-
DMX-5084. Selleck Chemicals. [Link]
-
DMX-5804. TargetMol Chemicals Inc. [Link]
-
DMX-5084. Selleck. [Link]
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. [Link]
-
The signaling interactions between the Wnt/Frizzled pathway, MINK1,... ResearchGate. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Chemical screens in aging-relevant human motor neurons identify MAP4Ks as therapeutic targets for amyotrophic lateral sclerosis. PubMed Central. [Link]
-
Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. National Institutes of Health. [Link]
-
The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons. PubMed Central. [Link]
-
Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology. MDPI. [Link]
-
Two-Faced: Roles of JNK Signalling During Tumourigenesis in the Drosophila Model. International Journal of Molecular Sciences. [Link]
-
Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway. MDPI. [Link]
-
Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1-A Many-Sided Element of Cell Physiology and Pathology. PubMed. [Link]
-
Activation of the JNK pathway during dorsal closure in Drosophila requires the mixed lineage kinase, slipper. PubMed Central. [Link]
Sources
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. poly-dtech.com [poly-dtech.com]
- 5. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Mink1 regulates β-catenin-independent Wnt signaling via Prickle phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. protocols.io [protocols.io]
- 17. promega.com [promega.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Independent Validation of DMX-5084 Cardioprotective Effects: A Comparative Guide for Researchers
In the landscape of cardiovascular drug discovery, the pursuit of effective cardioprotective agents to mitigate the damage caused by ischemic events remains a paramount challenge. Among the novel therapeutic candidates, DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), has emerged with a promising preclinical profile. This guide provides an in-depth analysis of the independent validation of DMX-5084's cardioprotective effects, objectively comparing its performance with alternative strategies and furnishing the detailed experimental data and protocols necessary for researchers in the field.
DMX-5084: Mechanism of Action and Preclinical Promise
DMX-5084 is an orally active small molecule that demonstrates high selectivity for MAP4K4, a serine/threonine kinase implicated in stress-induced cardiomyocyte death.[1][2][3] The rationale for targeting MAP4K4 stems from its role as an upstream activator of the JNK signaling pathway, which is triggered in the failing human heart and in rodent models of cardiac injury.[4] Inhibition of MAP4K4 by DMX-5084 is proposed to suppress this death signaling cascade, thereby preserving cardiomyocyte viability and function following an ischemic insult.
Initial proof-of-concept studies, largely conducted through a collaboration between Domainex and Imperial College London, provided compelling evidence for the cardioprotective potential of DMX-5084. These investigations utilized human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs), a translationally relevant in vitro model, to demonstrate that DMX-5084 could rescue cell survival and function under oxidative stress.[4][5] Furthermore, in a mouse model of myocardial infarction, DMX-5084 was shown to reduce infarct size by over 50%, even when administered an hour after reperfusion.[6]
dot
Caption: hiPSC-CM Cardioprotection Assay Workflow.
Protocol for Calcium Transient Measurement in hiPSC-CMs:
-
Cell Culture: Culture hiPSC-CMs on fibronectin-coated plates until a confluent, synchronously beating monolayer is formed. [7]2. Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Cal-520 AM or Fluo-4 AM, for 45-60 minutes at 37°C. [7][8]3. Wash and Recovery: Gently wash the cells with Tyrode's solution or culture medium to remove excess dye and allow for a 30-minute recovery period. [7]4. Baseline Recording: Record baseline calcium transients using a high-speed fluorescence imaging system.
-
Compound Addition and Stress Induction: Add the test compound (e.g., DMX-5084) or vehicle control, followed by the addition of a stressor (e.g., hydrogen peroxide) to induce oxidative stress.
-
Post-Treatment Recording: Record calcium transients at specified time points after treatment and stress induction.
-
Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as beat rate, amplitude, and decay kinetics of the calcium transients.
Protocol for Cardiac Troponin I (cTnI) ELISA:
-
Sample Collection: Collect the cell culture supernatant from hiPSC-CMs at the end of the experimental period.
-
ELISA Plate Preparation: Prepare the cTnI ELISA plate according to the manufacturer's instructions, which typically involves coating the wells with a capture antibody.
-
Standard and Sample Addition: Add the prepared standards and collected supernatant samples to the appropriate wells.
-
Incubation: Incubate the plate to allow for the binding of cTnI to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cTnI molecule.
-
Streptavidin-HRP and Substrate: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of cTnI in the samples by comparing their absorbance to the standard curve.
In Vivo Assessment in a Mouse Model of Myocardial Infarction
dot
Caption: Mouse Myocardial Infarction Model Workflow.
Protocol for Measuring Infarct Size in Mice using TTC Staining:
-
Heart Excision: At the end of the reperfusion period (typically 24 hours), euthanize the mouse and excise the heart.
-
Aortic Cannulation and Perfusion: Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to flush out the blood.
-
Heart Slicing: Freeze the heart and slice it into uniform sections (e.g., 1-2 mm thick) from the apex to the base.
-
TTC Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20-30 minutes. TTC stains viable myocardium red, while the infarcted, necrotic tissue remains pale.
-
Image Acquisition: Photograph both sides of each heart slice.
-
Image Analysis: Using image analysis software (e.g., ImageJ), measure the area of the viable (red) and infarcted (pale) tissue in each slice.
-
Infarct Size Calculation: Calculate the infarct size as a percentage of the total left ventricular area or the area at risk.
Conclusion and Future Directions
The journey of DMX-5084 from a promising preclinical candidate to its evaluation in a large animal model underscores the rigorous process of drug development and the importance of independent validation. While the initial studies in hiPSC-CMs and mice provided a strong rationale for its cardioprotective effects through MAP4K4 inhibition, the subsequent pig study highlights the translational challenges that remain.
For researchers and drug development professionals, the case of DMX-5084 offers several key insights:
-
The value of human-relevant in vitro models: hiPSC-CMs proved to be a valuable tool for target validation and initial compound screening.
-
The necessity of large animal models: These models are indispensable for assessing the efficacy of a drug candidate in a more physiologically relevant setting before moving to clinical trials.
-
The importance of a multi-faceted approach: A comprehensive evaluation of cardioprotection should include a battery of in vitro and in vivo assays to assess cell viability, function, and infarct size.
Future research in this area should focus on understanding the discrepancies between small and large animal models of myocardial infarction and exploring combination therapies that target multiple pathways involved in ischemic injury. The continued development of novel cardioprotective agents, informed by both successes and setbacks like those of DMX-5084, is essential to address the significant unmet medical need in cardiovascular disease.
References
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
- Lee, J. H., et al. (2017). Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes. Annals of biomedical engineering, 45(8), 1934–1946.
-
RayBiotech. Human Cardiac Troponin I (cTnI) ELISA Kit. [Link]
-
Life Diagnostics, Inc. ULTRA-SENSITIVE MOUSE CARDIAC TROPONIN-I ELISA. [Link]
- Fiedler, L. R., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. Clinical science (London, England : 1979), 135(10), 1267–1281.
-
RE-Place. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes. [Link]
-
EasyStep. Human cTnI(Cardiac Troponin I) ELISA Kit. [Link]
- Gao, E., et al. (2011). A novel and efficient model of coronary artery ligation and myocardial infarction in the mouse.
- Zaragoza, C., et al. (2011). Animal models of myocardial infarction.
- Fiedler, L. R., et al. (2021). Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. bioRxiv.
- Jack, O., et al. (2022). Preclinical models of myocardial infarction: from mechanism to translation. British journal of pharmacology, 179(5), 770–791.
-
News-Medical.Net. (2023, February 6). Preclinical Models of Myocardial Infarction. [Link]
-
Domainex. MAP4K4 mediates human cardiac muscle cell death. [Link]
- Fiedler, L. R., et al. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell stem cell, 24(4), 579–591.e9.
-
BioWorld. (2021, September 9). New MAP4K4 inhibitors identified for suppressing cardiac muscle cell death. [Link]
- Takagawa, J., et al. (2007). Myocardial infarct size measurement in the mouse chronic infarction model: comparison of area- and length-based approaches. Journal of applied physiology (Bethesda, Md. : 1985), 102(6), 2104–2111.
- Stuckey, D. J., et al. (2013). Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI. American journal of physiology.
- Wu, J. C., et al. (2004). Accurate noninvasive measurement of infarct size in mice with high-resolution PET. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 45(8), 1383–1388.
- Grieve, D. J., et al. (2012). A fast protocol for infarct quantification in mice. Journal of magnetic resonance imaging : JMRI, 35(4), 867–874.
- Ali, M. K., et al. (2024). Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions. Cureus, 16(6), e61632.
- de Lavor, M. S. L., et al. (2024). Development of the cardioprotective drugs class based on pathophysiology of myocardial infarction: A comprehensive review. Current problems in cardiology, 102480.
- Fiedler, L. R., et al. (2020). Selective protection of human cardiomyocytes from anthracycline cardiotoxicity by small molecule inhibitors of MAP4K4. Scientific reports, 10(1), 12108.
- Kalam, K., et al. (2023). Cardioprotective Strategies from Cardiotoxicity in Cancer Patients: A Comprehensive Review. Journal of cardiovascular development and disease, 10(10), 406.
- Wang, Y., et al. (2023). Role of cardioprotective agents on chemotherapy-induced heart failure: A systematic review and network meta-analysis of randomized controlled trials. Frontiers in cardiovascular medicine, 10, 1109312.
- Fiedler, L. R., et al. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo.
- Viggiano, D., et al. (2023). SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy. International journal of molecular sciences, 24(13), 10609.
Sources
- 1. A fast protocol for infarct quantification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Drug Targets and Preclinical Modelling Recommendations for Treating Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 8. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the MAP4K4 Inhibitor DMX-5084 and its Analogs in Cancer Cell Lines
In the landscape of oncology drug discovery, the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a compelling target.[1][2][3] Overexpressed in a variety of malignancies, including pancreatic, colorectal, ovarian, and lung cancers, MAP4K4 is a central node in signaling pathways that govern cell proliferation, migration, and invasion.[1][2][3] This guide provides a comparative analysis of the MAP4K4 inhibitor DMX-5084, with a focus on its active form DMX-5804, and other selective inhibitors, GNE-495 and PF-06260933, in the context of their application in different cancer cell lines.
The Rationale for Targeting MAP4K4 in Oncology
MAP4K4, a serine/threonine kinase, functions as an upstream regulator of critical signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and mixed-lineage protein kinase 3 (MLK3) pathways.[1][4] Activation of these pathways by MAP4K4 contributes to the aggressive phenotype of cancer cells by promoting uncontrolled growth and metastasis.[1][4] Consequently, the inhibition of MAP4K4 presents a rational therapeutic strategy to counteract these oncogenic processes.
The downstream effects of MAP4K4 activation are multifaceted. In pancreatic cancer, for instance, MAP4K4-mediated phosphorylation of MLK3 enhances tumor cell proliferation and migration.[3][4] In ovarian cancer, MAP4K4 signaling through JNK and the transcription factor AP-1 is crucial for cell migration.[1] Furthermore, MAP4K4 has been implicated in the regulation of the tumor microenvironment and the modulation of anti-tumor immune responses.[5]
DMX-5084 and its Active Metabolite, DMX-5804
DMX-5084 is a potent and selective inhibitor of MAP4K4, with its biological activity primarily attributed to its active metabolite, DMX-5804. In cell-free assays, DMX-5804 exhibits a half-maximal inhibitory concentration (IC50) of 3 nM against human MAP4K4.[6] While much of the preclinical research on DMX-5804 has focused on its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity, its performance in cancer cell lines has also been investigated.
A pivotal study explored the impact of DMX-5804 on various human cancer cell lines when used in combination with the chemotherapeutic agent doxorubicin. The findings revealed that DMX-5804 did not interfere with the cytotoxic effects of doxorubicin, suggesting its potential as an adjuvant therapy to protect the heart without compromising anti-cancer efficacy.[7]
Comparative Efficacy of MAP4K4 Inhibitors
To provide a clear comparison of DMX-5804 with other notable MAP4K4 inhibitors, the following table summarizes their reported activities in various cell lines. It is important to note that direct head-to-head studies in the same cancer cell line panels are limited, and the experimental contexts may vary.
| Inhibitor | Target(s) | Cell Line(s) | Assay Type | Observed Effect | Reference(s) |
| DMX-5804 | MAP4K4 (IC50: 3 nM), MINK1/MAP4K6, TNIK/MAP4K7 | Human tumor cell lines (including KMS-12-BM and U266) | Cell Viability (CellTiter-Glo), Apoptosis (Flow Cytometry) | Did not impair doxorubicin-induced cancer cell killing. | [7] |
| GNE-495 | MAP4K4 (IC50: 3.7 nM) | HUVEC, Pancreatic cancer (Capan-1, PANC-1), Radioresistant breast cancer (SR, MR) | Cell Migration, Cell Viability, Colony Formation | Inhibited HUVEC migration (IC50: 57 nM); impeded pancreatic cancer cell growth and migration; selectively targeted and overcame radioresistance in breast cancer cells. | [8][9][10][11] |
| PF-06260933 | MAP4K4 (Kinase IC50: 3.7 nM; Cellular IC50: 160 nM) | Human aortic endothelial cells, HEK293, Radioresistant breast cancer (SR, MR) | Cell Viability, Kinase Activity | Cytotoxicity against human liver epithelial cells (>119 µM); Inhibition of human ERG in HEK293 cells (IC50: 1.8 µM); Selectively targeted radioresistant breast cancer cells. | [9][12][13][14][15] |
Signaling Pathways and Experimental Workflows
The inhibition of MAP4K4 disrupts key signaling cascades that drive cancer progression. A simplified representation of the MAP4K4 signaling pathway and the points of intervention by inhibitors is depicted below.
Caption: MAP4K4 signaling pathway in cancer and points of inhibition.
The evaluation of MAP4K4 inhibitors in cancer cell lines typically involves a series of well-established experimental workflows to assess their impact on cell viability and apoptosis.
Caption: General experimental workflow for evaluating MAP4K4 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is based on the principle that the amount of ATP is directly proportional to the number of viable cells. The CellTiter-Glo® assay provides a luminescent signal that corresponds to the ATP present in the cell culture.[16][17][18][19][20]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
DMX-5804, GNE-495, or PF-06260933
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium. Include wells with medium only for background measurements.
-
Compound Treatment: Prepare serial dilutions of the MAP4K4 inhibitors. Add the desired concentrations of the compounds to the experimental wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Equilibrate the cell plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway. The assay utilizes a substrate that releases a chromophore upon cleavage by active caspase-3.
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation: Induce apoptosis in cancer cells by treating with the MAP4K4 inhibitor for the desired time. Collect both treated and untreated cells.
-
Lyse the cells using a chilled cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add reaction buffer containing DTT to each well.
-
Initiate the reaction by adding the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Future Directions
The available data indicates that DMX-5804 and other selective MAP4K4 inhibitors like GNE-495 and PF-06260933 hold promise as potential therapeutic agents in oncology. While DMX-5804 has been shown to not interfere with the efficacy of conventional chemotherapy, GNE-495 and PF-06260933 have demonstrated direct anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those resistant to standard treatments.
Further research is warranted to conduct direct comparative studies of these inhibitors across a broad panel of cancer cell lines to establish a more definitive efficacy profile. Investigating the synergistic effects of these inhibitors with other targeted therapies and immunotherapies could also unveil novel and more effective treatment strategies for a range of cancers. The continued exploration of the intricate roles of MAP4K4 in tumor biology will undoubtedly pave the way for the development of next-generation cancer therapeutics.
References
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
- González-Montero, J., & Burotto, M. (2023). MAP4K4 and cancer: ready for the main stage?. Frontiers in Oncology, 13, 1199084.
-
ResearchGate. (2024). Schematic diagram representing MAP4K4 downstream signaling in cancer. Retrieved from [Link]
- Singh, A., et al. (2023). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. International Journal of Molecular Sciences, 24(3), 2349.
- Schneider, M. D., et al. (2020). Selective protection of human cardiomyocytes from anthracycline cardiotoxicity by small molecule inhibitors of MAP4K4. Scientific Reports, 10(1), 12057.
- Jovanovic, D., Yan, S., & Baumgartner, M. (2022). The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. Frontiers in Oncology, 12, 1067073.
- Singh, A., et al. (2023). Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. International Journal of Molecular Sciences, 24(3), 2349.
-
ResearchGate. (n.d.). Inhibitors of MAP4K4 do not impair cancer cell killing by DOX. Retrieved from [Link]
- González-Montero, J., & Burotto, M. (2023). MAP4K4 and cancer: ready for the main stage?. Frontiers in Oncology, 13, 1199084.
- Kwon, Y. S., et al. (2024). Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors. Oncogene, 43(14), 1065-1076.
- Chen, Y. C., et al. (2023). In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. Scientific Reports, 13(1), 1234.
-
ResearchGate. (n.d.). MAP4K4 inhibitors (GNE-495 and PF06260933) selectively targeted radioresistant cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis. Retrieved from [Link]
- Fiedler, L. R., et al. (2019). MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. Cell Stem Cell, 24(4), 579-591.e12.
Sources
- 1. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 6. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective protection of human cardiomyocytes from anthracycline cardiotoxicity by small molecule inhibitors of MAP4K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GNE-495 | 1449277-10-4 | MAP4K | MOLNOVA [molnova.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. OUH - Protocols [ous-research.no]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
Navigating MAP4K4 Inhibition: A Comparative Guide to DMX-5084 and siRNA Knockdown
In the intricate world of cellular signaling, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a critical regulator in a multitude of physiological and pathological processes.[1][2] Its involvement in inflammatory diseases, cancer progression, and metabolic disorders has made it a compelling target for therapeutic intervention and basic research.[1][2][3] For researchers aiming to dissect the functional roles of MAP4K4, two powerful tools are at their disposal: the selective small molecule inhibitor DMX-5084 and siRNA-mediated gene knockdown.
This guide provides an in-depth, objective comparison of these two methodologies. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings of each approach, offer insights into experimental design, and present supporting data to empower researchers in making informed decisions for their specific research questions.
Understanding the Target: MAP4K4 Signaling
MAP4K4, a member of the Ste20 family of kinases, occupies a key position in intracellular signaling cascades.[4][5] It integrates diverse extracellular cues to modulate downstream pathways, including the c-Jun N-terminal kinase (JNK) and Hippo signaling pathways.[3][4][5] These pathways, in turn, govern fundamental cellular processes such as proliferation, migration, inflammation, and stress responses.[1][2] Given its broad sphere of influence, precise and reliable methods for inhibiting MAP4K4 are paramount to accurately interpreting experimental outcomes.
Below is a diagram illustrating the central role of MAP4K4 in cellular signaling.
Caption: Simplified MAP4K4 signaling network.
DMX-5084: A Potent and Selective Pharmacological Tool
DMX-5084 is a potent, orally active, and selective small molecule inhibitor of MAP4K4.[6][7][8] Its primary mechanism of action is the direct inhibition of the kinase activity of MAP4K4, thereby blocking the phosphorylation of its downstream substrates.
Key Performance Characteristics of DMX-5084:
-
Potency: DMX-5084 exhibits a high potency for human MAP4K4, with a reported IC50 of 3 nM in cell-free assays.[6][8][9]
-
Selectivity: While highly selective for MAP4K4, it's important to note that DMX-5084 also shows inhibitory activity against closely related kinases, namely MINK1 (MAP4K6) and TNIK (MAP4K7), with pIC50 values of 8.18 and 7.96, respectively, compared to 8.55 for MAP4K4.[6][9] This should be a consideration in experimental design and data interpretation.
-
Rapid and Reversible Inhibition: As a small molecule inhibitor, DMX-5084 offers rapid onset of action upon administration and its effects are generally reversible upon withdrawal of the compound. This allows for precise temporal control of MAP4K4 inhibition.
-
In Vivo Efficacy: DMX-5084 has demonstrated efficacy in various in vivo models, including reducing infarct size in a mouse model of ischemia-reperfusion injury.[9][10]
Experimental Considerations for DMX-5084:
The decision to use DMX-5084 necessitates careful planning to ensure robust and reproducible results. A critical initial step is to determine the optimal working concentration for the specific cell type and assay. This is typically achieved through a dose-response experiment.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of DMX-5084 in a suitable solvent, such as DMSO.[6] Create a serial dilution of DMX-5084 in cell culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Treatment: Replace the existing media with the media containing the different concentrations of DMX-5084 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period, which should be based on the specific biological question being addressed (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess the desired phenotype. To validate target engagement, it is crucial to measure the phosphorylation status of a known downstream target of MAP4K4 (e.g., p-JNK) via Western blot or other immunoassays.
-
Data Analysis: Plot the phenotypic readout and the level of target inhibition as a function of DMX-5084 concentration to determine the EC50 (effective concentration) and the optimal concentration that provides maximal target inhibition with minimal off-target effects.
Caption: Workflow for DMX-5084 dose-response experiment.
siRNA Knockdown: Genetic Silencing of MAP4K4
Small interfering RNA (siRNA) technology offers a genetic approach to inhibit MAP4K4 function by specifically targeting its mRNA for degradation, thereby preventing protein translation.[11] This method provides a high degree of specificity for the target gene.
Key Performance Characteristics of MAP4K4 siRNA:
-
High Specificity: When properly designed, siRNAs can achieve a high degree of specificity for the MAP4K4 mRNA sequence, minimizing off-target gene silencing.
-
Transient Effect: The knockdown effect of siRNA is transient, with the duration of silencing depending on factors such as cell division rate and siRNA stability. This can be advantageous for studying the acute effects of MAP4K4 loss.
-
Versatility: siRNA can be used in a wide range of cell types and can be delivered in vitro and, with appropriate delivery vehicles, in vivo.[12][13]
Experimental Considerations for MAP4K4 siRNA:
Successful siRNA-mediated knockdown of MAP4K4 hinges on efficient delivery into the target cells and rigorous validation of knockdown efficiency.
-
siRNA Design and Synthesis: Utilize validated, pre-designed siRNA sequences against MAP4K4 or design custom siRNAs using established algorithms. It is best practice to test multiple siRNA sequences to identify the most potent one and to control for off-target effects.[14] A non-targeting scrambled siRNA should always be used as a negative control.
-
Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent. Optimize the siRNA concentration and transfection conditions for your specific cell line to achieve maximal knockdown with minimal cytotoxicity.[14][15]
-
Incubation: Allow sufficient time for the siRNA to mediate mRNA degradation and for the existing MAP4K4 protein to be turned over. This is typically 48-72 hours post-transfection.[14]
-
Validation of Knockdown:
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the levels of MAP4K4 mRNA relative to a housekeeping gene and the non-targeting control. A significant reduction in MAP4K4 mRNA confirms successful transcript silencing.[16]
-
Protein Level: Conduct a Western blot analysis to assess the amount of MAP4K4 protein. A marked decrease in the MAP4K4 protein band compared to the control is the ultimate validation of successful knockdown.[17][18]
-
-
Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired functional assays.
Caption: Workflow for MAP4K4 siRNA knockdown and validation.
Head-to-Head Comparison: DMX-5084 vs. siRNA Knockdown
| Feature | DMX-5084 (Small Molecule Inhibitor) | siRNA Knockdown (Genetic Silencing) |
| Mechanism of Action | Directly inhibits the kinase activity of MAP4K4. | Degrades MAP4K4 mRNA, preventing protein synthesis. |
| Target | MAP4K4 protein (and related kinases MINK1, TNIK).[6][9] | MAP4K4 mRNA. |
| Onset of Action | Rapid (minutes to hours). | Delayed (24-72 hours) to allow for mRNA and protein turnover.[14] |
| Duration of Effect | Reversible upon compound removal. | Transient, but can be prolonged with repeated transfections. |
| Specificity | High for MAP4K4, but with known off-target activity on MINK1 and TNIK.[6][9] | Potentially very high for the target mRNA, but off-target effects on other genes are possible.[19][20] |
| Control | Precise temporal control of inhibition. | Less temporal control once transfection has occurred. |
| Delivery | Can be administered in vitro and in vivo (orally active).[6][9] | In vitro transfection is standard; in vivo delivery requires specialized formulations.[12][13] |
| Validation | Dose-response curve and measurement of downstream substrate phosphorylation (e.g., p-JNK). | qRT-PCR for mRNA levels and Western blot for protein levels.[16][18] |
| Key Advantage | Ease of use, rapid and reversible action, suitable for high-throughput screening. | High target specificity (at the gene level), allows for the study of the role of the protein itself, not just its kinase activity. |
| Key Limitation | Potential for off-target kinase inhibition.[6][9] | Slower onset of action, potential for incomplete knockdown, and off-target effects.[19][20] |
Synergistic Approaches and Concluding Remarks
Ultimately, the optimal choice depends on the specific research question, the experimental system, and the available resources. By understanding the nuances of both DMX-5084 and siRNA technology, researchers can confidently and effectively probe the multifaceted roles of MAP4K4 in health and disease.
References
-
Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (URL: [Link])
-
Map4k4 signaling nodes in metabolic and cardiovascular diseases. (URL: [Link])
-
Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (URL: [Link])
-
Overview of the major MAP4K4 signaling pathways. (URL: [Link])
-
MAP4K4 - Grokipedia. (URL: [Link])
-
MAP4K4 Inhibitor | Cardioprotection Drug Candidate. (URL: [Link])
-
Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage. (URL: [Link])
-
Pharmacological inhibition of Map4k4 impacts similar tissues to those affected in affected individuals. (URL: [Link])
-
Identification of Map4k4 as a Novel Suppressor of Skeletal Muscle Differentiation. (URL: [Link])
-
Validation of the screen. A. siRNA knockdown repeated for the 4 hit... (URL: [Link])
-
Orally delivered siRNA targeting macrophage Map4k4 suppresses systemic inflammation. (URL: [Link])
-
MAP4K4 Human siRNA. (URL: [Link])
-
Orally delivered siRNA targeting macrophage Map4k4 suppresses systemic inflammation. (URL: [Link])
-
Knockdown of MAP4 and DNAL1 Produces a Post-Fusion and Pre-Nuclear Translocation Impairment in HIV-1 Replication. (URL: [Link])
-
Effects of MAP4K inhibition on neurite outgrowth. (URL: [Link])
-
Increasing and decreasing MAP4K4 has similar effects on development.... (URL: [Link])
-
DMX-5084. (URL: [Link])
-
MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice. (URL: [Link])
-
Validation of siRNA efficiency and confirmation of RNA-seq results by... (URL: [Link])
-
siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells. (URL: [Link])
-
Off-target effects by siRNA can induce toxic phenotype. (URL: [Link])
-
Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? (URL: [Link])
-
Small-interfering RNA-mediated silencing of the MAPK p42 gene induces dual effects in HeLa cells. (URL: [Link])
-
Minimizing off-target effects by using diced siRNAs for RNA interference. (URL: [Link])
Sources
- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. selleckchem.com [selleckchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 11. Small-interfering RNA-mediated silencing of the MAPK p42 gene induces dual effects in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally delivered siRNA targeting macrophage Map4k4 suppresses systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orally delivered siRNA targeting macrophage Map4k4 suppresses systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. realgenelabs.com [realgenelabs.com]
- 15. Knockdown of MAP4 and DNAL1 Produces a Post-Fusion and Pre-Nuclear Translocation Impairment in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Map4k4 as a Novel Suppressor of Skeletal Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of DMX-5084: A Comparative Guide to Kinase Profiling
Executive Summary
The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. DMX-5084 has emerged as a potent, orally bioactive small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a critical node in stress-activated signaling pathways implicated in cardiovascular and inflammatory diseases.[1][2] This guide provides an in-depth evaluation of the kinase selectivity profile of DMX-5084. We compare its performance against another notable MAP4K4 inhibitor, PF-6260933, and contextualize its activity within the broader human kinome. Furthermore, we furnish detailed experimental protocols and workflows, empowering researchers to conduct their own rigorous specificity assessments. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and apply DMX-5084 in their experimental paradigms.
Introduction: The Critical Role of MAP4K4 and Inhibitor Specificity
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that functions as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Dysregulation of MAP4K4 activity is linked to various pathological processes, including inflammation, metabolic syndrome, and oxidative stress-induced cell death, particularly in cardiomyocytes.[1][2] This makes MAP4K4 a compelling therapeutic target for a range of diseases.
However, the human kinome comprises over 500 protein kinases, many of which share structural homology in the ATP-binding pocket.[3] Consequently, a significant challenge in developing kinase inhibitors is achieving high target specificity. Off-target inhibition can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the inhibition of the primary target. Therefore, rigorous, quantitative evaluation of an inhibitor's selectivity across the kinome is not merely a characterization step but a prerequisite for its validation as a reliable chemical probe or a viable therapeutic candidate.[4]
Biochemical Profile of DMX-5084
DMX-5084 (also reported as DMX-5804) is a potent, ATP-competitive inhibitor of MAP4K4. Cell-free enzymatic assays have established its high affinity for human MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 nM .[5][6][7][8] Its mechanism of action involves binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby attenuating the signaling cascade. The compound also exhibits good oral bioavailability, making it suitable for in vivo studies.[1]
Comparative Specificity Analysis: DMX-5084 vs. PF-6260933
To accurately assess the specificity of DMX-5084, it is essential to compare it to other inhibitors targeting MAP4K4. PF-6260933 is another well-characterized, potent MAP4K4 inhibitor with a reported IC50 of 3.7 nM, making it an ideal benchmark for comparison.[7]
The table below summarizes the inhibitory potency (as IC50 or pIC50, the negative log of the IC50) of DMX-5084 and PF-6260933 against their primary target and key related kinases. A higher pIC50 value indicates greater potency.
| Target Kinase | DMX-5084 Potency | PF-6260933 Potency | Potency Fold-Difference (Approx.) | Reference(s) |
| MAP4K4 (Primary Target) | 3 nM (pIC50: 8.55) | 3.7 nM (pIC50: ~8.43) | ~1x (Comparable) | [1][7] |
| MINK1/MAP4K6 | pIC50: 8.18 (~6.6 nM) | Data Not Available | - | [1][5] |
| TNIK/MAP4K7 | pIC50: 7.96 (~11 nM) | Data Not Available | - | [1][5] |
| MLK1/MAP3K9 | pIC50: 7.19 (~65 nM) | Data Not Available | - | [1] |
| GCK/MAP4K2 | pIC50: 6.50 (~316 nM) | Data Not Available | - | [1] |
| KHS/MAP4K5 | pIC50: 6.36 (~437 nM) | Data Not Available | - | [1] |
| FLT3 | pIC50: 5.31 (~4,898 nM) | Data Not Available | - | [1] |
Interpretation: The data clearly shows that DMX-5084 is a highly potent inhibitor of MAP4K4, with potency comparable to PF-6260933.[1][7] Importantly, DMX-5084 demonstrates excellent selectivity against other kinases, even those within the same family. For instance, it is over 20-fold more selective for MAP4K4 than for MLK1 and over 100-fold more selective than for GCK.[1] This strong selectivity profile is a critical attribute, suggesting that at appropriate concentrations, the observed biological effects are likely due to on-target MAP4K4 inhibition.
Signaling Pathway Context
To understand the functional consequences of DMX-5084 administration, it is crucial to visualize the position of MAP4K4 in its signaling network. The following diagram illustrates the MAP4K4 signaling pathway, highlighting its role as an upstream activator of the JNK cascade.
Caption: Workflow for comprehensive kinase inhibitor specificity profiling.
Detailed Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol describes a generalized method for determining the IC50 of an inhibitor using a luminescence-based kinase assay (e.g., ADP-Glo™), which quantifies kinase activity by measuring ADP production. 1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.01% Brij-35.
- Kinase Stock: Dilute the target kinase (e.g., recombinant human MAP4K4) in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.
- Compound Dilution Series: Prepare a serial dilution of DMX-5084 in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Then, dilute these stocks into the kinase buffer to a 5X final concentration. Include a DMSO-only control (vehicle) and a no-enzyme control.
2. Assay Procedure:
- Plate Setup: Using a 384-well low-volume plate, add 5 µL of the 5X compound dilutions (or DMSO control) to the appropriate wells.
- Enzyme Addition: Add 10 µL of the 2X kinase solution to all wells except the "no-enzyme" controls.
- Reaction Initiation: Start the reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 25 µL.
- Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to keep product formation below 20% of the total substrate to maintain initial velocity kinetics. 3. Signal Detection:
- ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. * Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase back into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30-60 minutes.
- Measurement: Read the luminescence on a compatible plate reader.
4. Data Analysis:
- Background Subtraction: Subtract the average signal from the "no-enzyme" control wells from all other measurements.
- Normalization: Define the average signal from the DMSO-only (vehicle) wells as 100% kinase activity and the signal from a well with a known pan-kinase inhibitor (like staurosporine) or no enzyme as 0% activity.
- IC50 Calculation: Calculate the percent inhibition for each DMX-5084 concentration relative to the normalized controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value. [9]
Conclusion and Future Directions
The available data strongly support DMX-5084 as a highly potent and selective inhibitor of MAP4K4. Its sub-nanomolar affinity for its primary target and significantly lower potency against other tested kinases establish it as a high-quality chemical probe for studying MAP4K4 biology. [1][5]When used at concentrations appropriate for its on-target IC50 (e.g., 10-100 nM in cell-based assays), it is unlikely to elicit significant confounding effects from the off-targets identified thus far.
For any new experimental system, researchers should validate these findings. A broad kinase screen using a service like KINOMEscan® or Reaction Biology's panel screening is the most comprehensive approach to confirm selectivity and uncover any potential context-specific off-targets. [10][11][12][13][14]By combining the potent and selective profile of DMX-5084 with rigorous experimental design and validation, researchers can confidently investigate the therapeutic potential of MAP4K4 inhibition.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
National Center for Biotechnology Information (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
National Center for Biotechnology Information (NIH). Plk1 inhibitors in cancer therapy: From laboratory to clinics. [Link]
-
Grokipedia. Volasertib. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
Reaction Biology. Kinase Drug Discovery Services. [Link]
-
Wikipedia. Volasertib. [Link]
-
ACS Publications. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. [Link]
-
National Center for Biotechnology Information (NIH). PLK1 inhibition-based combination therapies for cancer management. [Link]
-
Boehringer Ingelheim opnMe. PLK1 inhibitor | BI-2536. [Link]
-
Frontiers. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis. [Link]
-
National Center for Biotechnology Information (NIH). Volasertib - PubChem. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Reaction Biology. Integrated Kinase Discovery Services. [Link]
-
National Center for Biotechnology Information (NIH). Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. [Link]
-
The Chemical Probes Portal. BI2536. [Link]
-
Business Wire. PLK Targeted Therapies Market & Clinical Trials 2024. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. Clinical trials based on PLK1 inhibitors. [Link]
-
ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
Boehringer Ingelheim opnMe. PLK1 inhibitor I BI-2536. [Link]
-
Clinical Trials Arena. Volasertib for Treatment of Acute Myeloid Leukaemia (AML). [Link]
-
UU Research Portal. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]
-
BioSpace. DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints. [Link]
-
ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan profiling. [Link]
-
National Center for Biotechnology Information (NIH). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. [Link]
-
National Center for Biotechnology Information (NIH). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]
-
DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]
-
Nanosyn. Technology. [Link]
-
ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves. [Link]
-
Reaction Biology. Drug Discovery CRO Services. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Selleck.cn. DMX-5084 | MAP4K 抑制剂. [Link]
-
Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]
Sources
- 1. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 2. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 3. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. selleckchem.com [selleckchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 9. researchgate.net [researchgate.net]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to DMX-5084 and Standard-of-Care for Myocardial Infarction: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison between the investigational agent DMX-5084, a representative of a novel cytoprotective strategy, and the established standard-of-care for acute myocardial infarction (MI). We will delve into the mechanistic rationale, supporting preclinical data, and the experimental methodologies used to evaluate these therapeutic approaches.
The Challenge of Myocardial Infarction: Beyond Reperfusion
Acute myocardial infarction (MI), a consequence of prolonged myocardial ischemia due to coronary artery occlusion, remains a leading cause of global mortality and morbidity.[1][2] The cornerstone of modern MI treatment is timely reperfusion—the restoration of blood flow to the ischemic myocardium.[3] This is typically achieved through primary percutaneous coronary intervention (PCI) or fibrinolytic therapy.[4][5]
While reperfusion is critical for salvaging heart muscle, the process itself can induce further damage, a phenomenon known as "ischemia-reperfusion (I/R) injury." This secondary injury contributes significantly to the final infarct size and subsequent adverse cardiac remodeling. The current standard-of-care, while effective at re-establishing vessel patency, does not directly address the cellular death pathways activated during I/R injury.
Current Standard-of-Care (SoC) for MI
The management of MI is guided by comprehensive clinical guidelines from bodies like the American College of Cardiology/American Heart Association (ACC/AHA) and the European Society of Cardiology (ESC).[6][7] The primary goals are to rapidly restore coronary blood flow, prevent re-thrombosis, and manage the hemodynamic consequences.
Key Components of Standard-of-Care:
-
Antiplatelet Therapy: Dual antiplatelet therapy (DAPT), typically with aspirin and a P2Y12 inhibitor (e.g., clopidogrel, ticagrelor, prasugrel), is administered to prevent stent thrombosis and further clot formation.[3][5][6]
-
Anticoagulation: Parenteral anticoagulants like heparin or enoxaparin are used during the acute phase to prevent thrombus propagation.[3]
-
Supportive Medical Therapy: This includes beta-blockers to reduce myocardial oxygen demand, statins for lipid-lowering and pleiotropic effects, and inhibitors of the renin-angiotensin system (e.g., ACE inhibitors) to mitigate adverse ventricular remodeling.[2][6]
While highly effective, the SoC focuses on the "plumbing" aspect of MI—reopening the vessel—but offers limited direct protection to the cardiomyocytes themselves against the molecular storm of I/R injury. This creates a therapeutic window for novel cytoprotective agents.
DMX-5084: A Novel Cytoprotective Strategy Targeting MAP4K4
Recent drug development has focused on intracellular signaling pathways that mediate cardiomyocyte death. One such target is Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).
Mechanism of Action: Inhibiting a Key Mediator of Cell Death
MAP4K4 is a stress-activated serine-threonine kinase that is upregulated in failing human hearts and in rodent models of cardiac injury.[8][9] It acts as a crucial node in signaling cascades that lead to apoptosis (programmed cell death), particularly in response to oxidative stress—a key feature of I/R injury.[9]
DMX-5084 belongs to a class of small-molecule inhibitors designed to selectively target MAP4K4. The therapeutic hypothesis is that by inhibiting MAP4K4 at the time of reperfusion, it is possible to uncouple the stress signals from the downstream cell death machinery, thereby preserving cardiomyocyte viability, reducing infarct size, and improving long-term cardiac function.
Caption: DMX-5084 inhibits the MAP4K4 signaling pathway.
Preclinical Benchmarking: DMX-5084 vs. Placebo in I/R Models
The efficacy of DMX-5084 and its analogs, such as DMX-5804, has been evaluated in a tiered series of preclinical models designed to mimic human MI. These studies provide the foundational data for comparing its potential against the current standard-of-care.
Human Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
As a human-relevant in vitro platform, hiPSC-CMs allow for target validation and drug discovery in a system that recapitulates human cardiac biology.[8][9]
-
Key Findings:
-
Silencing the MAP4K4 gene protected hiPSC-CMs from death induced by oxidative stress.[9]
-
The small-molecule inhibitor DMX-5804 rescued cell survival, preserved mitochondrial function, and maintained normal calcium cycling in hiPSC-CMs exposed to lethal oxidative stress.[8][10]
-
Treatment with DMX-5804 significantly reduced the release of Cardiac Troponin I (cTnI), a key clinical biomarker of myocardial injury, from stressed hiPSC-CMs.[9]
-
Rodent Models of MI
The most common in vivo model for initial efficacy testing is the mouse or rat model of MI, induced by temporary ligation of the left anterior descending (LAD) coronary artery followed by reperfusion.[1][11]
-
Key Findings:
-
In a mouse model of I/R injury, oral administration of DMX-5804 reduced the final infarct size by over 50% compared to vehicle control.[8][10]
-
Crucially, this cardioprotective effect was observed even when the drug was administered one hour after the start of reperfusion, a clinically relevant time window.[8][12]
-
Large Animal Models of MI
To bridge the gap between rodent studies and human clinical trials, large animal models, such as swine, are used. Their cardiac anatomy and physiology more closely resemble that of humans.[1]
-
Key Findings:
-
In a blinded, randomized study in swine subjected to 60 minutes of LAD occlusion and 24 hours of reperfusion, an intravenous pro-drug of DMX-5804 (DMX-10001) was tested.[13][14]
-
Despite achieving plasma concentrations more than five times higher than the effective levels seen in mice and hiPSC-CMs, the pro-drug failed to produce a statistically significant reduction in infarct size corrected for the ischemic area at risk.[13][14]
-
A non-significant 27% reduction in total infarct mass was observed.[13][14]
-
Data Summary: Preclinical Performance of MAP4K4 Inhibition
| Model System | Key Endpoints Measured | Reported Outcome with DMX-5084 Analog (DMX-5804) | Citation(s) |
| Human iPSC-Cardiomyocytes | Cell Survival, Mitochondrial Function, Calcium Cycling, Troponin I Release | Significant Protection: Rescued cell survival and function; reduced biomarker release. | [8][9][10] |
| Mouse Model of I/R | Infarct Size (% of Area at Risk) | Significant Reduction: >50% decrease in infarct size, even with post-reperfusion administration. | [8][10][12] |
| Swine Model of I/R | Infarct Size (% of Area at Risk), Infarct Mass | No Significant Reduction: Failed to significantly reduce infarct size corrected for area at risk. | [13][14] |
Comparative Analysis: A New Paradigm vs. the Gold Standard
DMX-5084 represents a fundamentally different approach to MI treatment compared to the standard-of-care.
| Feature | Standard-of-Care (e.g., PCI, DAPT) | DMX-5084 (MAP4K4 Inhibition) |
| Primary Goal | Restore macrovascular blood flow (reperfusion) & prevent re-occlusion. | Protect cardiomyocytes from I/R-induced cell death (cytoprotection). |
| Mechanism of Action | Mechanical vessel opening; inhibition of platelet aggregation and coagulation cascade. | Inhibition of an intracellular stress-activated kinase (MAP4K4) to block apoptotic signaling. |
| Therapeutic Target | Coronary artery thrombus; platelets; coagulation factors. | Intracellular signaling pathways within the cardiomyocyte. |
| Potential Role | First-line, essential therapy for acute MI. | Adjunctive therapy administered peri-PCI to mitigate reperfusion injury. |
| Evidence Base | Extensive, large-scale clinical trials and established clinical guidelines. | Promising in human cell and small animal models; translation to large animals remains a challenge. |
Standardized Experimental Protocols for Preclinical Evaluation
To ensure rigor and reproducibility in benchmarking novel cardioprotective agents like DMX-5084, standardized preclinical protocols are essential.
Protocol 1: Murine Model of Myocardial Ischemia-Reperfusion
This protocol establishes a reproducible model of MI in rodents.[1][11][15]
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and intubate for mechanical ventilation.
-
Surgical Exposure: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a suture (e.g., 8-0 silk) to induce ischemia. Myocardial blanching confirms successful occlusion.
-
Ischemia Period: Maintain the occlusion for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Release the ligature to allow blood flow to resume. Myocardial blushing confirms reperfusion.
-
Closure and Recovery: Close the chest wall and allow the animal to recover.
Caption: Experimental workflow for a murine MI model.
Protocol 2: Quantification of Infarct Size with TTC Staining
This is the gold-standard histological method for delineating viable from necrotic myocardium.[16][17]
-
Heart Excision: At the study endpoint (e.g., 24 hours post-reperfusion), excise the heart.
-
Aortic Perfusion: Cannulate the aorta and perfuse with saline to flush out blood.
-
Sectioning: Freeze the heart and slice the ventricles into uniform transverse sections (e.g., 1 mm thick).
-
TTC Incubation: Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes.
-
Imaging and Analysis:
-
Viable myocardium, containing active dehydrogenases, stains brick red.
-
Infarcted myocardium, lacking these enzymes, remains pale white.
-
Image the sections and use software to quantify the red (viable) and white (infarcted) areas.
-
Infarct size is typically expressed as a percentage of the total ventricular area or the area at risk.
-
Protocol 3: Echocardiographic Assessment of Cardiac Function
Echocardiography provides a non-invasive, longitudinal assessment of cardiac function post-MI.[18][19][20]
-
Animal Preparation: Lightly anesthetize the animal to maintain a stable heart rate.
-
Image Acquisition: Using a high-frequency ultrasound system, acquire images from standard views, such as the parasternal long-axis (PLAX) and short-axis (PSAX) views.[19][21]
-
M-Mode and 2D Analysis:
-
From the PSAX view, obtain an M-mode tracing at the mid-papillary level.
-
Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).
-
-
Functional Calculations: Calculate key functional parameters:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF%): A measure of the percentage of blood leaving the left ventricle with each contraction, often calculated using the Teichholz formula or Simpson's method.[19]
-
Conclusion and Future Directions
The benchmarking of DMX-5084 against the standard-of-care for MI illuminates a critical frontier in cardiovascular drug development.
-
Established Efficacy of SoC: The current standard-of-care, centered on rapid reperfusion and antithrombotic therapy, is unequivocally effective and remains the foundation of MI management.[4][6][7][22]
-
Promise of Cytoprotection: DMX-5084 and the inhibition of MAP4K4 represent a promising adjunctive strategy. The robustly positive data from human iPSC-cardiomyocytes and mouse models suggest that targeting cardiomyocyte death pathways is a valid therapeutic concept.[8][9][10] This approach does not compete with but rather complements reperfusion therapy by aiming to make the heart more resilient to the injury it causes.
-
The Translational Hurdle: The failure to demonstrate significant efficacy in a large animal model is a critical and sobering finding.[13][14] It underscores the profound challenge of translating cardioprotective therapies from smaller species to more human-like physiology. Potential reasons for this discrepancy could include differences in collateral circulation, kinase biology, or drug metabolism between species.
For drug development professionals, the story of DMX-5084 provides key insights. While a "disappointing" result in a large animal model may seem like a setback, it provides invaluable data. Future research must focus on understanding the species-specific differences in the MAP4K4 pathway and optimizing dosing, formulation, and delivery timing for larger mammals. The ultimate goal remains to combine the best of both worlds: the immediate, life-saving benefits of reperfusion with a potent cytoprotective agent that preserves myocardial tissue for better long-term outcomes.
References
- ACC/AHA Guidelines for the Management of Patients With Acute Myocardial Infarction:Executive Summary.
- 2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes.
- Guidelines for experimental models of myocardial ischemia and infarction.PubMed Central.
- 2023 ESC Guidelines for the management of acute coronary syndromes.European Society of Cardiology.
- Echocardiographic assessment of myocardial infarction: comparison of a r
- Acute coronary syndromes: diagnosis and management.National Institute for Health and Care Excellence (NICE).
- Quantification of murine myocardial infarct size using 2-D and 4-D high-frequency ultrasound.American Physiological Society.
- Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease.MDPI.
- Quantification of infarct size and myocardium at risk: evaluation of different techniques and its implic
- Echocardiographic Examination in Rats and Mice.
- Myocardial Infarction Tre
- Myocardial contrast echocardiography assessment of mouse myocardial infarction: comparison of kinetic parameters with conventional methods.PubMed Central.
- To develop a novel animal model of myocardial infarction: A research imperative.
- Echocardiography in Mice.PubMed Central.
- Quantification of murine myocardial infarct size using 2-D and 4-D high-frequency ultrasound.PubMed.
- Myocardial infarct size measurement in the mouse chronic infarction model: comparison of area- and length-based approaches.American Physiological Society.
- Estimating Myocardial Infarction Size With a Simple Electrocardiographic Marker Score.
- Preclinical Models of Myocardial Infarction.News-Medical.Net.
- In an experimental myocardial infarction model, L-arginine pre-intervention may exert cardioprotective effects by regulating OTULIN levels and mitochondrial dynamics.PubMed Central.
- Guidelines for experimental models of myocardial ischemia and infarction.American Physiological Society.
- Diagnostic and Prognostic Biomarkers for Myocardial Infarction.Frontiers in Cardiovascular Medicine.
- 2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes: A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines.PubMed.
- Advances in research on biomarkers associated with acute myocardial infarction: A review.Clinica Chimica Acta.
- Biomarkers in acute myocardial infarction: current perspectives.PubMed Central.
- Optimal duration of medical therapy for patients with acute myocardial infarction.PubMed Central.
- The Biomarkers for Acute Myocardial Infarction and Heart Failure.PubMed Central.
- MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo.PubMed Central.
- Heart Attack Treatment.
- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?Basic Research in Cardiology.
- Clinical Cardiac Markers for Acute Myocardial Infarction Diagnostic.American Journal of Biomedical Science & Research.
- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?PubMed Central.
- MAP4K4 Inhibitor | Cardioprotection Drug Candid
- MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo.PubMed.
- MAP4K4 Inhibition Reduces Infarct Size in Mice.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Optimal duration of medical therapy for patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. ahajournals.org [ahajournals.org]
- 5. heart.org [heart.org]
- 6. ahajournals.org [ahajournals.org]
- 7. 2023 ESC Guidelines for the management of acute coronary syndromes [escardio.org]
- 8. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 10. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Echocardiographic assessment of myocardial infarction: comparison of a rat model in two strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echocardiographic Examination in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Overview | Acute coronary syndromes | Guidance | NICE [nice.org.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of DMX-5084
Welcome, fellow researchers and innovators. In our pursuit of scientific advancement, particularly in the dynamic field of drug discovery, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the potent MAP4K4 inhibitor, DMX-5084. My objective is to equip you with the knowledge to not only ensure your safety but also to maintain the integrity of your experiments. This is not just a protocol; it is a framework for responsible research, grounded in scientific principles and field-proven experience.
Understanding the Hazard Profile of DMX-5084
Before we can handle any compound, we must first understand its intrinsic properties and potential hazards. DMX-5084, while a valuable research tool, is not benign. The primary source of hazard information is the manufacturer's Safety Data Sheet (SDS), which provides a comprehensive overview of the compound's risks.[1]
As outlined in the SDS for DMX-5084, the compound is classified with the following hazards:
-
Harmful if swallowed: This necessitates careful handling to prevent accidental ingestion.
-
Causes skin irritation: Direct contact with the skin can lead to irritation, making glove selection and proper technique critical.
-
Causes serious eye irritation: The risk of serious eye damage underscores the mandatory use of appropriate eye protection.
-
May cause respiratory irritation: Inhalation of the powdered form can irritate the respiratory tract, requiring measures to minimize dust generation.
These classifications are our directive for establishing safe handling procedures and selecting the appropriate Personal Protective Equipment (PPE).
Table 1: Summary of DMX-5084 Hazard Information
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute toxicity - oral | Category 4 | Warning | GHS07 |
| Skin irritation | Category 2 | Warning | GHS07 |
| Eye irritation | Category 2A | Warning | GHS07 |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | GHS07 |
Source: Cayman Chemical Safety Data Sheet[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards of the compound you are handling. For DMX-5084, a multi-layered approach to PPE is essential to mitigate the risks of exposure.
Core PPE Requirements
The following PPE is mandatory for all procedures involving DMX-5084:
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, such as handling larger quantities, consider a disposable gown for added protection.[2]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, given that DMX-5084 can cause serious eye irritation, it is highly recommended to use chemical splash goggles, especially when handling solutions.[1][2] A face shield worn over goggles provides an additional layer of protection during procedures with a high splash potential.[2]
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated or if you are working with solutions, consider double-gloving or using gloves with a longer cuff. Always inspect your gloves for any signs of damage before use and change them immediately if they become contaminated.
Respiratory Protection
Given that DMX-5084 may cause respiratory irritation, it is crucial to handle the solid compound in a manner that avoids the generation of dust.[1] All weighing and initial solubilization of the powder should be performed in a certified chemical fume hood or a powder containment hood. If these engineering controls are not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be worn.
Operational Plan: From Receipt to Experiment
A well-defined operational plan ensures that safety is integrated into every step of your workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. DMX-5084 is a solid and should be stored at -20°C for long-term stability.[3]
Preparing a Stock Solution
The process of weighing and dissolving a potent compound like DMX-5084 requires careful execution to prevent exposure and ensure accuracy.
Protocol for Preparing a DMX-5084 Stock Solution:
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, and nitrile gloves). Ensure a certified chemical fume hood is operational.
-
Gather Materials: Assemble all necessary equipment: an analytical balance, weigh paper or a weighing boat, spatulas, the appropriate volumetric flask, and your chosen solvent (e.g., anhydrous DMSO).[3]
-
Weighing: In the chemical fume hood, carefully transfer the desired amount of DMX-5084 powder onto the weigh paper. Perform this action gently to minimize dust formation.
-
Solubilization: Carefully transfer the weighed powder into the volumetric flask. Use a small amount of the solvent to rinse the weigh paper, ensuring all the compound is transferred into the flask.
-
Dissolving: Add the remaining solvent to the flask to the desired volume. Cap the flask and mix gently until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Diagram 1: Workflow for Preparing a DMX-5084 Stock Solution
Caption: Workflow for Preparing a Potent Compound Stock Solution.
Disposal Plan: Responsible Stewardship
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Given its hazardous properties, DMX-5084 waste must not be disposed of in the regular trash or down the drain.
Solid Waste
All solid waste contaminated with DMX-5084 (e.g., weigh papers, contaminated gloves, and disposable gowns) should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste
All liquid waste containing DMX-5084, including unused stock solutions and experimental media, must be collected in a sealed, labeled hazardous waste container.
Empty Containers
Empty DMX-5084 containers are still considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container label should be defaced, and the container can then be disposed of in accordance with your institution's policies for non-hazardous lab glass or plastic.[4]
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5]
Diagram 2: PPE Selection Decision Tree for DMX-5084
Caption: Decision Tree for Selecting Appropriate PPE.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the quality and reproducibility of your research. Let us continue to advance science with a steadfast commitment to safety and integrity.
References
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
What is the best way of storing a DMSO in a research lab? Quora. [Link]
-
What is the best right way of storing DMSO in research lab? ResearchGate. [Link]
-
Storage Precautions for Dimethyl Sulfoxide (DMSO). [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Strategies for the Development and Manufacture of Highly Potent Compounds. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
